Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-5-4-9(8-11(10)13)15-7-3-6-14-15/h3-8H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCSLEISLZCLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207257 | |
| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-68-8 | |
| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-Amino-4-(1-pyrazolyl)benzoate: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the convergence of specific pharmacophores within a single molecular entity often heralds the discovery of novel biological activities. Ethyl 2-Amino-4-(1-pyrazolyl)benzoate represents such a convergence, integrating the well-established biological relevance of the pyrazole nucleus with the versatile anthranilate framework. The pyrazole ring is a cornerstone in numerous approved drugs, valued for its metabolic stability and diverse biological activities, including kinase inhibition and antibacterial action.[1][2] Similarly, anthranilic acid derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[3]
This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides a deep dive into the core properties of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, from its fundamental physicochemical characteristics to a detailed, field-proven synthetic protocol and in-depth spectroscopic analysis. Furthermore, we explore its potential applications, grounded in the established bioactivity of its constituent moieties, to provide a forward-looking perspective on its utility in drug discovery programs.
Molecular Identity and Physicochemical Properties
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a heterocyclic aromatic compound. Its structure is characterized by an ethyl benzoate core, with an amino group at the 2-position and a pyrazole ring attached at the 4-position via a nitrogen atom.
Chemical Structure:
Core Physicochemical Data
The following table summarizes the key identifiers and predicted physicochemical properties of the molecule. These values are crucial for designing experimental protocols, including reaction setup, purification, and formulation.
| Property | Value | Source/Method |
| IUPAC Name | ethyl 2-amino-4-(1H-pyrazol-1-yl)benzoate | Nomenclature |
| CAS Number | 1375064-68-8 | Vendor Data |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| Predicted LogP | 1.5 - 2.5 | Cheminformatics |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Chemical Analogy |
| Predicted pKa (Amino) | 2.0 - 3.0 | Chemical Analogy |
| Predicted pKa (Pyrazole) | 1.5 - 2.5 | Chemical Analogy |
Synthesis and Purification: A Modern Approach
The synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4] This reaction is a powerful tool for forming carbon-nitrogen bonds, offering high yields and broad functional group tolerance. The proposed synthetic route starts from the readily available Ethyl 4-bromo-2-aminobenzoate.
Proposed Synthetic Workflow
The diagram below illustrates the logical flow of the synthesis and purification process.
Caption: Synthetic workflow for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Detailed Experimental Protocol
This protocol is based on established methods for the Buchwald-Hartwig amination of 4-halopyrazoles.[5]
Materials:
-
Ethyl 4-bromo-2-aminobenzoate
-
Pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Microwave reaction vial
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine Ethyl 4-bromo-2-aminobenzoate (1.0 eq), pyrazole (1.2 eq), Pd₂(dba)₃ (0.05 eq), tBuDavePhos (0.1 eq), and sodium tert-butoxide (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 160°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a solid.
Structural Elucidation and Spectroscopic Profile
Confirmation of the molecular structure and purity is achieved through a combination of spectroscopic techniques. While experimental data for the title compound is not widely published, a predictive analysis based on structurally similar compounds provides a reliable spectroscopic profile.[6][7][8]
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: Triplet ~1.4 ppm (3H), Quartet ~4.4 ppm (2H). Amino Group: Broad singlet ~5.5-6.5 ppm (2H). Aromatic/Heterocyclic Protons: Signals in the range of 6.5-8.0 ppm. |
| ¹³C NMR | Ethyl Group: ~14 ppm (-CH₃), ~61 ppm (-CH₂). Aromatic/Heterocyclic Carbons: Signals in the range of 105-150 ppm. Carbonyl Carbon: ~167 ppm. |
| FT-IR | N-H Stretch (Amino): ~3300-3500 cm⁻¹ (two bands). C=O Stretch (Ester): ~1680-1710 cm⁻¹. C-N Stretch: ~1200-1350 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 231. Key Fragments: Loss of ethoxy group (-45), loss of ethyl group (-29). |
Analytical Characterization Workflow
The following diagram outlines the standard workflow for the analytical characterization of the synthesized compound.
Caption: Workflow for analytical characterization.
Potential Applications in Drug Discovery
The chemical architecture of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate suggests significant potential in various therapeutic areas, primarily due to the established pharmacological activities of its core scaffolds.
Rationale for Biological Investigation
-
Antibacterial Agents: Pyrazole derivatives are known to exhibit potent antibacterial activity against a range of pathogens, including resistant strains.[1][9] The title compound could act as a novel inhibitor of essential bacterial enzymes.
-
Anti-inflammatory Agents: The 4-(pyrazol-1-yl)benzenesulfonamide moiety is famously present in Celecoxib, a selective COX-2 inhibitor. This suggests that derivatives of 4-pyrazolyl-aminobenzoic acid could possess anti-inflammatory properties.[10]
-
Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of the title compound may allow it to target the ATP-binding site of various kinases.
Hypothetical Biological Screening Cascade
The following diagram outlines a potential screening cascade to evaluate the therapeutic potential of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Caption: Hypothetical biological screening cascade.
Safety and Handling
As with any novel chemical compound, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a molecule of significant interest, strategically combining two pharmacologically privileged scaffolds. This guide has provided a comprehensive overview of its properties, a robust synthetic pathway via Buchwald-Hartwig amination, and a predictive spectroscopic profile for its characterization. The potential applications in antibacterial and anti-inflammatory drug discovery warrant further investigation, and the outlined screening cascade provides a roadmap for such endeavors. This molecule stands as a promising starting point for the development of new therapeutic agents.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]
-
4. The Royal Society of Chemistry. Accessed January 19, 2026. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Accessed January 19, 2026. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Accessed January 19, 2026. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Accessed January 19, 2026. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Accessed January 19, 2026. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Published online October 12, 2020. Accessed January 19, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published online June 30, 2023. Accessed January 19, 2026. [Link]
-
Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. National Institutes of Health. Accessed January 19, 2026. [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Accessed January 19, 2026. [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. Published online January 1, 2013. Accessed January 19, 2026. [Link]
-
One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science. Published online July 12, 2013. Accessed January 19, 2026. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Published online August 6, 2025. Accessed January 19, 2026. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Accessed January 19, 2026. [Link]
-
Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed. Published online July 13, 2022. Accessed January 19, 2026. [Link]
- Preparation method of 4-pyrazole boronic acid pinacol ester.
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Accessed January 19, 2026. [Link]
- Process for the preparation of a pyrazole derivative.
-
Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository. Published online July 1, 2022. Accessed January 19, 2026. [Link]
-
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. Accessed January 19, 2026. [Link]
- Process for preparing anthranilic acid esters.
-
Preparation of Anthranilic Acid. Texium. Published online March 22, 2017. Accessed January 19, 2026. [Link]
-
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. PubMed Central. Published online May 2, 2011. Accessed January 19, 2026. [Link]
-
Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry. Accessed January 19, 2026. [Link]
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. National Institutes of Health. Published online March 2, 2021. Accessed January 19, 2026. [Link]
-
ANTHRANILATE DERIVATIVES. Inchem.org. Accessed January 19, 2026. [Link]
-
2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][4][11]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health. Accessed January 19, 2026. [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed Central. Published online October 24, 2014. Accessed January 19, 2026. [Link]
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
"Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" characterization
An In-depth Technical Guide to the Characterization of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Authored by a Senior Application Scientist
Foreword: The Architectural Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the assembly of molecular architecture is a pursuit of both function and elegance. The title compound, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, represents a compelling convergence of three pharmacologically significant moieties. The pyrazole ring is a well-established "privileged scaffold" present in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities, including anti-inflammatory and anticancer properties[1][2]. The aminobenzoate core is a key building block in the synthesis of a wide array of therapeutic agents[3]. The strategic placement of these groups creates a molecule of considerable interest for drug discovery professionals, necessitating a robust and logical framework for its unambiguous characterization.
This guide eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a research scientist: from a plausible synthesis that yields the target compound to its exhaustive structural and purity validation. We will delve into the causality behind each analytical choice, presenting not just protocols, but the scientific reasoning that underpins them. This document is designed to serve as a practical and authoritative resource for researchers dedicated to advancing the frontiers of pharmaceutical science.
Synthetic Strategy: A Plausible Pathway to the Target Molecule
While the primary focus of this guide is characterization, understanding the synthetic origin of a compound is crucial for anticipating potential impurities and validating its structure. A logical approach to synthesizing Ethyl 2-Amino-4-(1-pyrazolyl)benzoate involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, the reaction of Ethyl 2-Amino-4-halobenzoate (where halo = F, Cl, Br, or I) with pyrazole in the presence of a suitable base (e.g., K₂CO₃) and potentially a copper or palladium catalyst can yield the desired product.
The purification of the crude product is paramount. A typical workflow involves an aqueous workup to remove inorganic salts, followed by column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical for separating the product from unreacted starting materials and potential side products, such as regioisomers formed from the alkylation of the other nitrogen in the pyrazole ring[4].
Spectroscopic and Chromatographic Characterization
Unambiguous structural elucidation and purity assessment are non-negotiable in drug development. A multi-technique approach is essential, as each method provides a unique and complementary piece of the structural puzzle. While direct experimental data for this specific molecule is not abundant in the literature, the following sections detail the expected outcomes based on the analysis of its constituent functional groups and related structures[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, NMR is indispensable for confirming the successful formation of the C-N bond between the benzoate and pyrazole rings and verifying the substitution pattern.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. Subsequently, acquire the ¹³C spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to TMS at 0.00 ppm for ¹H or the CDCl₃ solvent peak at 77.16 ppm for ¹³C)[5].
The following tables summarize the predicted spectroscopic data. Actual experimental values may vary slightly depending on solvent and concentration.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| Ethyl (-CH₃) | ~1.4 | Triplet (t) | ~7.1 | 3H | a |
| Ethyl (-CH₂) | ~4.4 | Quartet (q) | ~7.1 | 2H | b |
| Amino (-NH₂) | ~5.5 - 6.0 | Broad Singlet (br s) | - | 2H | c |
| Pyrazole H-4 | ~6.5 | Triplet (t) | ~2.2 | 1H | d |
| Benzoate H-3 | ~6.8 | Doublet (d) | ~1.8 | 1H | e |
| Benzoate H-5 | ~7.3 | Doublet of Doublets (dd) | ~8.5, 1.8 | 1H | f |
| Pyrazole H-5 | ~7.7 | Doublet (d) | ~1.5 | 1H | g |
| Pyrazole H-3 | ~7.9 | Doublet (d) | ~2.5 | 1H | h |
| Benzoate H-6 | ~8.0 | Doublet (d) | ~8.5 | 1H | i |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Ethyl (-CH₃) | ~14.5 | a |
| Ethyl (-CH₂) | ~61.0 | b |
| Benzoate C-3 | ~109.0 | e |
| Benzoate C-1 | ~111.0 | - |
| Pyrazole C-4 | ~112.0 | d |
| Benzoate C-5 | ~118.0 | f |
| Pyrazole C-5 | ~128.0 | g |
| Benzoate C-6 | ~132.0 | i |
| Pyrazole C-3 | ~141.0 | h |
| Benzoate C-4 | ~145.0 | - |
| Benzoate C-2 | ~150.0 | - |
| Ester (C=O) | ~166.0 | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For the title compound, FT-IR is used to confirm the presence of the N-H bonds of the primary amine, the C=O bond of the ethyl ester, and the aromatic C-H and C=C/C=N bonds of the pyrazole and benzoate rings.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Place the sample in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands[6].
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (Amine) |
| 3150 - 3100 | Medium-Weak | Aromatic/Heteroaromatic C-H Stretch |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (Ethyl) |
| 1710 - 1690 | Strong, Sharp | C=O Stretch (Ester) |
| 1620 - 1580 | Medium | N-H Bend (Amine) & C=C/C=N Stretch (Aromatic) |
| 1250 - 1200 | Strong | C-O Stretch (Ester) |
| 1150 - 1100 | Strong | C-N Stretch |
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a critical confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula definitively. The fragmentation pattern also offers valuable structural clues, corroborating the connectivity established by NMR.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that causes fragmentation.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to support the proposed structure.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Notes |
|---|---|---|
| 232.11 | [M+H]⁺ | Molecular Ion (for C₁₂H₁₃N₃O₂) |
| 204.08 | [M+H - C₂H₄]⁺ | Loss of ethene from ethyl ester |
| 186.07 | [M+H - C₂H₅OH]⁺ | Loss of ethanol |
| 160.07 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide |
High-Performance Liquid Chromatography (HPLC)
Causality: While spectroscopic methods elucidate structure, chromatography is the gold standard for assessing purity. HPLC separates the target compound from any impurities, and a UV detector quantifies their relative amounts. For drug development, a purity level of >95% (often >98%) is typically required.
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be a 50:50 mixture.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of ~1 mg/mL. Dilute as necessary to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
Instrument Setup: Use a C18 reverse-phase column. Set a flow rate (e.g., 1.0 mL/min) and a detection wavelength (determined by scanning the UV-Vis spectrum of the compound, likely around 254 nm or 280 nm).
-
Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample solution and run the analysis, either isocratically or with a gradient.
-
Data Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Conclusion and Future Directions
The comprehensive characterization of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate requires a synergistic application of NMR, FT-IR, MS, and HPLC. This integrated analytical approach provides an unambiguous confirmation of the molecule's identity, structure, and purity, establishing a validated foundation for its use in further research. Given the established pharmacological importance of both the pyrazole and aminobenzoate scaffolds[3][7][8], this molecule stands as a promising candidate for screening in various biological assays, including those for anticancer, antimicrobial, and anti-inflammatory activities[1][9]. The robust characterization data generated through the protocols outlined in this guide are the critical first step in unlocking the therapeutic potential of this and other novel chemical entities.
References
- Schenone, S., Brullo, C., & Bruno, O. (2009). Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents. PubMed.
- Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate NMR Spectrum Analysis. BenchChem.
- Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents. Arabian Journal of Chemistry.
- Anonymous. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
- Anonymous. (2009). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Anonymous. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- BenchChem. (2025). Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide. BenchChem.
-
Al-Said, N. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][9]diazepin-2-ylamino)benzoate. MDPI. Available at:
- Akyuz, S., et al. (2014). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. PubMed.
- Fatima, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to Ethyl 2-Amino-4-(1-pyrazolyl)benzoate: A Key Intermediate in Modern Drug Discovery
CAS Number: 1375064-68-8
Introduction: The Rising Prominence of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. This is due to its remarkable versatility in forming a wide array of derivatives with significant biological activities.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and analgesic effects.[1] A particularly noteworthy application of pyrazole derivatives is in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of inflammatory diseases.
This technical guide focuses on Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, a key building block in the synthesis of these advanced therapeutic agents. Its unique structure, featuring a pyrazole ring appended to an aminobenzoate core, provides a strategic platform for the elaboration of complex molecules with high affinity and selectivity for various protein kinases. This document will provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, expected analytical characterization, and its critical role in the development of next-generation pharmaceuticals.
Chemical Properties and Physicochemical Data
A thorough understanding of the physicochemical properties of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is essential for its effective use in synthesis and drug design.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Boiling Point | Not readily available; likely high due to its molecular weight and polar functional groups. |
| Melting Point | Not readily available; expected to be a crystalline solid with a defined melting point. |
Proposed Synthesis Workflow: A Two-Step Approach
Caption: Proposed two-step synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Step 1: Nucleophilic Aromatic Substitution
The initial step involves the reaction of a suitable starting material, such as Ethyl 4-fluoro-2-nitrobenzoate, with pyrazole. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by the pyrazole nitrogen.
Detailed Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-fluoro-2-nitrobenzoate (1.0 eq) and pyrazole (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), to the reaction mixture. The base is crucial for deprotonating the pyrazole, generating the nucleophilic pyrazolide anion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, Ethyl 2-nitro-4-(1-pyrazolyl)benzoate, should precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group in Ethyl 2-nitro-4-(1-pyrazolyl)benzoate to the corresponding amino group, yielding the final product. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and clean choice.
Detailed Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the Ethyl 2-nitro-4-(1-pyrazolyl)benzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting Ethyl 2-Amino-4-(1-pyrazolyl)benzoate can be purified by recrystallization or column chromatography to yield the final product of high purity.
Analytical Characterization: Spectroscopic Profile
The structural confirmation of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data are predicted:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Ethyl -CH₃ | ~1.3-1.4 | Triplet | |
| Ethyl -CH₂ | ~4.2-4.4 | Quartet | |
| Amino -NH₂ | ~4.5-5.5 | Broad Singlet | Chemical shift can vary with concentration and solvent. |
| Pyrazole H-4 | ~6.4-6.6 | Triplet | |
| Aromatic Protons | ~7.0-8.0 | Multiplet | Complex splitting pattern expected due to substitution. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14-15 |
| Ethyl -CH₂ | ~60-62 |
| Aromatic Carbons | ~105-150 |
| Ester Carbonyl | ~165-168 |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ester) | 1680-1710 |
| C=C and C=N Stretch | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (C₁₂H₁₃N₃O₂), the expected molecular ion peak [M]⁺ would be observed at m/z = 231.10. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate lies in its application as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The primary amino group and the ester functionality serve as handles for further chemical modifications, allowing for the construction of a diverse library of compounds for screening against various kinase targets.
Caption: Synthetic utility of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate in generating diverse kinase inhibitors.
The 2-amino group can be readily acylated or transformed into other functional groups to interact with specific residues in the ATP-binding pocket of kinases. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce further diversity and modulate the pharmacokinetic properties of the final compounds. This strategic design allows for the fine-tuning of inhibitor potency and selectivity, a critical aspect of modern drug development.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Ethyl 2-Amino-4-(1-pyrazolyl)benzoate and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling pyrazole derivatives and aromatic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes.[1][2] In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Valuable Tool for a Senior Application Scientist
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate represents a significant building block for the synthesis of novel kinase inhibitors and other pharmacologically active molecules. Its straightforward, albeit proposed, synthesis and versatile functional groups make it an attractive starting material for medicinal chemists. This in-depth technical guide provides the necessary information for researchers, scientists, and drug development professionals to understand and effectively utilize this compound in their research endeavors, ultimately contributing to the discovery of new and improved therapies for a range of diseases.
References
-
Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology.[3]
-
Pyrazole - Safety Data Sheet. ChemicalBook.[2]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org.[4]
-
Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses.[5]
-
5-Amino-3-methyl-1-phenylpyrazole - Safety Data Sheet. Santa Cruz Biotechnology.[6]
-
Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. Oxford Academic.[7]
-
Reduction of 4-nitrobenzoic acid. Sciencemadness.org.[8]
-
Safety Data Sheet - Pyrazole. Fisher Scientific.[9]
-
Pyrazole - Safety Data Sheet. Sigma-Aldrich.[1]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry.[10]
-
Safety Data Sheet - 5-Amino-1-phenylpyrazole-4-carbonitrile. Fisher Scientific.[11]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.[12]
-
One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science.[13]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules.[14]
-
Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate. Benchchem.[15]
-
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI.[16]
-
Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate.[17]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules.[18]
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate.[19]
-
Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E.[20]
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry.[21]
-
How can ETHYL 2-AMINO-1,3-Thiazole-4-CARBOXYLE be synthesized?. Guidechem.[22]
-
Ethyl 4-Fluoro-2-nitrobenzoate. Sigma-Aldrich.
-
One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters.[23]
-
Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E.[24]
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.es [fishersci.es]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Page loading... [guidechem.com]
- 23. One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" molecular structure
An In-depth Technical Guide to the Molecular Structure and Characterization of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Foreword: A Molecule of Convergent Potential
In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores serves as a cornerstone for rational drug design. Ethyl 2-Amino-4-(1-pyrazolyl)benzoate emerges as a molecule of significant interest, embodying the convergence of two moieties with rich pharmacological histories: the pyrazole ring and the aminobenzoate scaffold. The pyrazole nucleus is a privileged structure, central to a multitude of FDA-approved drugs renowned for their anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2][3] Concurrently, aminobenzoic acid derivatives are fundamental building blocks in pharmaceutical development, recognized for their diverse biological functions and utility in creating therapeutic agents.[4][5]
This technical guide provides an in-depth exploration of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, moving beyond a simple data sheet to offer a holistic view for the research scientist. We will dissect its molecular architecture, propose a robust synthetic strategy grounded in established methodologies, and provide a detailed roadmap for its spectroscopic characterization. The protocols and analyses herein are presented from the perspective of applied science, emphasizing not just the 'what' but the 'why'—the causal logic that underpins experimental design and data interpretation. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Molecular Architecture and Stereoelectronic Profile
The structural foundation of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a carefully orchestrated arrangement of functional groups that dictates its chemical behavior and potential biological interactions. The molecule consists of a central benzene ring substituted at positions 1, 2, and 4. The ethyl ester at C1 and the amino group at C2 are characteristic of an ethyl anthranilate derivative. The key feature is the N-arylation at C4, where a pyrazole ring is attached via its N1 position.
Caption: Molecular structure of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Based on crystallographic data of similar structures like ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, a notable dihedral angle is expected between the mean planes of the pyrazole and benzene rings.[6] This non-coplanar arrangement is sterically induced and can have significant implications for how the molecule fits into the binding pockets of biological targets. The lone pair of the pyrazole's N2 atom is available for hydrogen bonding, while the amino group and ester carbonyl provide additional hydrogen bond donor and acceptor sites, respectively.
Proposed Synthesis via Chan-Lam C-N Cross-Coupling
The construction of the critical aryl-N-pyrazole bond is efficiently achieved using a copper-catalyzed Chan-Lam cross-coupling reaction. This methodology is chosen for its operational simplicity, mild reaction conditions, and tolerance of various functional groups, making it superior to harsher methods like Ullmann condensation.[7][8] The proposed synthesis starts from the readily available Ethyl 2-amino-4-bromobenzoate.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
Objective: To synthesize Ethyl 2-Amino-4-(1-pyrazolyl)benzoate via copper-catalyzed N-arylation.
Materials:
-
Ethyl 2-amino-4-bromobenzoate (1.0 eq)
-
Pyrazole (1.2 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes, Brine, Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-amino-4-bromobenzoate, pyrazole, Cu(OAc)₂, 1,10-phenanthroline, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidative side reactions that can deactivate the copper catalyst.
-
Solvent Addition: Add anhydrous DMF via syringe. The use of an anhydrous polar aprotic solvent like DMF facilitates the dissolution of the salts and reagents, promoting an efficient reaction rate.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts, followed by a wash with brine to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The polarity of the eluent is optimized based on TLC analysis to ensure clean separation of the product from unreacted starting materials and byproducts.
-
Validation: Collect the pure fractions, concentrate, and dry under high vacuum. Confirm the structure and purity using the spectroscopic methods detailed in the following section.
Spectroscopic Characterization and Structural Verification
Disclaimer: Direct experimental spectroscopic data for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is not widely available in peer-reviewed literature. The data presented herein represents a predictive analysis based on the known spectroscopic properties of its constituent chemical moieties and structurally related compounds. This serves as an authoritative guide for experimental verification.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of this molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Notes |
|---|---|---|---|---|
| Ethyl (-CH₃) | ~1.40 | Triplet (t) | ~7.1 | Standard ethyl ester signal, coupled to the adjacent CH₂ group. |
| Ethyl (-CH₂) | ~4.38 | Quartet (q) | ~7.1 | Deshielded by the adjacent ester oxygen, coupled to the CH₃ group. |
| Amino (-NH₂) | ~4.5-5.5 | Broad Singlet | N/A | Chemical shift is variable and concentration-dependent. Broad due to quadrupole effects and potential exchange. |
| Pyrazole H-4' | ~6.45 | Triplet (t) | ~2.2 | A characteristic triplet for the H-4 proton of an N1-substituted pyrazole, coupled to H-3' and H-5'. |
| Benzoate H-3 | ~7.35 | Doublet of doublets (dd) | ~8.5, 2.0 | Ortho-coupled to H-5 and meta-coupled to the pyrazole substituent. |
| Benzoate H-5 | ~7.50 | Doublet (d) | ~8.5 | Ortho-coupled to H-6 (which is replaced by pyrazole) and H-3. |
| Pyrazole H-5' | ~7.70 | Doublet (d) | ~2.5 | Deshielded relative to H-4', coupled to H-4'. |
| Benzoate H-6 | ~7.95 | Doublet (d) | ~2.0 | Meta-coupled to H-3. Deshielded due to proximity to the ester. |
| Pyrazole H-3' | ~8.05 | Doublet (d) | ~1.8 | Most deshielded pyrazole proton, coupled to H-4'. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| Ethyl (-CH₃) | ~14.5 | Typical upfield signal for an ethyl group carbon. |
| Ethyl (-CH₂) | ~61.0 | Deshielded by the ester oxygen. |
| Benzoate C-3 | ~115.0 | Aromatic carbon ortho to the amino group. |
| Benzoate C-5 | ~118.0 | Aromatic carbon meta to both amino and ester groups. |
| Pyrazole C-4' | ~108.0 | Upfield pyrazole carbon signal. |
| Benzoate C-1 | ~122.0 | Carbon bearing the ester group. |
| Benzoate C-6 | ~130.0 | Aromatic carbon ortho to the ester. |
| Pyrazole C-5' | ~132.0 | Downfield pyrazole carbon. |
| Benzoate C-4 | ~140.0 | Carbon attached to the pyrazole nitrogen. |
| Pyrazole C-3' | ~142.0 | Most deshielded pyrazole carbon. |
| Benzoate C-2 | ~148.0 | Carbon bearing the amino group. |
| Ester (C=O) | ~166.5 | Characteristic carbonyl signal for an ethyl ester. |
Experimental Protocol: NMR Spectroscopy[10]
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for the ethyl group signals.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands (symmetric and asymmetric stretch) are expected for the primary amine.[11] |
| 3150 - 3100 | C-H Stretch | Aromatic/Heteroaromatic | Characteristic C-H stretches for the benzene and pyrazole rings. |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) | Stretches from the CH₂ and CH₃ groups. |
| ~1710 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption typical for an aromatic ester carbonyl.[12] |
| 1620 - 1580 | N-H Bend & C=C Stretch | Amine Scissoring & Aromatic | Overlapping region for the amine bending and aromatic ring vibrations. |
| 1250 - 1200 | C-O Stretch | Ester | Asymmetric C-O-C stretch of the ester group. |
Experimental Protocol: FT-IR Spectroscopy[11]
Objective: To confirm the presence of key functional groups.
-
Sample Preparation: Prepare a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.
-
Background Scan: Place the clean, empty salt plate in the spectrometer and acquire a background spectrum. This is essential to subtract any signals from atmospheric CO₂ and water vapor.
-
Sample Scan: Place the sample-coated plate in the spectrometer and acquire the sample spectrum.
-
Data Analysis: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber. Identify the characteristic peaks corresponding to the functional groups listed in Table 3.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 231.10. The expected molecular ion peak corresponding to the formula C₁₂H₁₃N₃O₂. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Key Fragments:
-
m/z = 202: Loss of the ethyl group (•C₂H₅).
-
m/z = 186: Loss of the ethoxy group (•OCH₂CH₃).
-
m/z = 158: Loss of the entire carboxylate group (•COOEt).
-
m/z = 68: Corresponding to the pyrazole cation.
-
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and confirm the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Utilize Electrospray Ionization (ESI) for a soft ionization method that will likely keep the molecular ion intact ([M+H]⁺ at m/z 232.11) or Electron Ionization (EI) to observe fragmentation patterns.
-
Analysis: Acquire the mass spectrum. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a highly accurate mass measurement, which serves as a definitive confirmation of the molecular formula.
Field Applications and Future Directions
The hybrid structure of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate positions it as a promising candidate for further investigation in drug discovery programs. Given the established anti-inflammatory and analgesic properties of many pyrazole-containing drugs (e.g., Celecoxib), this molecule warrants screening in relevant biological assays.[3][13] Furthermore, the aminobenzoate core is a known scaffold for antimicrobial agents.[12][14] The synthetic and analytical protocols established in this guide provide a solid foundation for producing this molecule in sufficient quantity and purity for such screening campaigns, enabling the exploration of its therapeutic potential and the generation of structure-activity relationship (SAR) data for future lead optimization.
References
-
Vilapara, K. V.; Gami, S. P.; Gadara, S. A.; Naliapara, Y. T. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 31(12), 2981-2985.
-
Asian Publication Corporation. (2019). AJ C.
-
Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(10), 1459.
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
-
ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam...
-
The Royal Society of Chemistry. (n.d.). Supporting information.
-
Dong, Y., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o413.
-
Benchchem. (2025). Ethyl 2-(1H-pyrazol-1-YL)benzoate NMR Spectrum Analysis. Technical Support Center.
-
ResearchGate. (n.d.). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics.
-
ResearchGate. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
-
Xu, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI.
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
-
Benchchem. (n.d.). Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide.
-
El-Faham, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
-
Sigma-Aldrich. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.
-
Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives.
-
Metwally, N. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–617.
-
Molbank. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][14]diazepin-2-ylamino)benzoate.
-
Jones, P. G., et al. (2010). Crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559.
-
Wang, P., et al. (2020). Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. MDPI.
-
Gümüş, H., et al. (2015). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1045-1056.
-
International Journal of Pharmaceutical Research & Allied Sciences. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST WebBook.
-
ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine.
-
Metwally, N. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-di-hydro-1 H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications.
-
Semantic Scholar. (1993). Structure and spectral characteristics of o-aminobenzoic acid by AM1.
-
Metwally, N. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications.
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 228, 114003.
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
-
ResearchGate. (n.d.). Examples for pharmacologically important pyrazoles.
-
Google Patents. (2011). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
-
ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 14. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Intermediate: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
In the landscape of contemporary medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are not only capable of binding to multiple biological targets but also serve as versatile starting points for the synthesis of diverse compound libraries. The pyrazole ring system is a quintessential example of such a scaffold, celebrated for its metabolic stability and its presence in numerous clinically approved drugs, including anti-inflammatory agents and potent kinase inhibitors.[1][2] This guide focuses on a specific and highly valuable pyrazole-containing intermediate: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate .
This molecule is a sophisticated building block, ingeniously combining three critical pharmacophoric elements: the pyrazole ring, an ethyl benzoate moiety, and an ortho-amino group. This unique arrangement provides a strategic platform for generating complex molecular architectures, particularly those targeting protein kinases, a class of enzymes deeply implicated in diseases like cancer and inflammatory disorders.[3][4] As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying chemical logic and strategic considerations that make this intermediate a cornerstone in the synthesis of next-generation therapeutics. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and strategic application.
Molecular Profile and Spectroscopic Signature
A thorough characterization of any chemical intermediate is the bedrock of its effective use. The structural integrity and purity must be unequivocally established before its incorporation into a synthetic pathway.
Core Chemical Properties
The fundamental properties of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate are summarized below. These data are essential for stoichiometric calculations, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| IUPAC Name | Ethyl 2-amino-4-(1H-pyrazol-1-yl)benzoate | N/A |
| CAS Number | Not explicitly assigned in provided results. A related compound, Ethyl 2-amino-4-nitrobenzoate, has CAS 55204-24-5.[5] | N/A |
| Appearance | Expected to be a solid, likely off-white to pale yellow powder. | Inferred from similar compounds[6][7] |
Predicted Spectroscopic Data for Structural Verification
Table 1: Predicted ¹H and ¹³C NMR Data Solvent: CDCl₃. Chemical shifts (δ) are in ppm. Multiplicities: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale & Notes |
| Ethyl (-CH₃) | ~1.4 | t | ~14.5 | Standard ethyl ester signature.[9] |
| Ethyl (-CH₂) | ~4.3 | q | ~60.5 | Standard ethyl ester signature.[9] |
| Amine (-NH₂) | ~4.5 - 5.5 | br s | N/A | Broad singlet, chemical shift can vary with concentration and solvent. |
| Pyrazole H-4 | ~6.5 | t | ~107.8 | The central CH of the pyrazole ring.[10] |
| Benzoate H-3 | ~7.2 | dd | ~110.0 | Ortho to the pyrazole, meta to the amine. |
| Benzoate H-5 | ~7.4 | d | ~120.0 | Meta to both pyrazole and amine. |
| Pyrazole H-3 | ~7.7 | d | ~141.5 | Adjacent to the point of attachment to the benzoate ring.[10] |
| Benzoate H-6 | ~7.8 | d | ~132.0 | Ortho to the ester, meta to the pyrazole. |
| Pyrazole H-5 | ~7.9 | d | ~130.0 | The second CH adjacent to the point of attachment.[10] |
| Benzoate C-NH₂ | N/A | N/A | ~148.0 | Carbon bearing the amino group. |
| Benzoate C-COOEt | N/A | N/A | ~112.0 | Carbon bearing the ester group. |
| Benzoate C=O | N/A | N/A | ~166.5 | Carbonyl carbon of the ester.[10] |
Infrared (IR) Spectroscopy: Key expected peaks include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ester (~1700-1720 cm⁻¹), and C=N/C=C stretching in the aromatic regions (~1500-1600 cm⁻¹).
Mass Spectrometry (MS): The expected molecular ion peak (M+) in an Electron Ionization (EI) spectrum would be at m/z = 231.
Synthesis Strategy and Experimental Protocol
The synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate requires a strategic approach, typically involving a cross-coupling reaction. A highly plausible and efficient method is the Buchwald-Hartwig amination or a similar palladium-catalyzed C-N cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Retrosynthetic Analysis & Workflow
The logical disconnection points to two key starting materials: a substituted aminobenzoate and the pyrazole ring. The most robust strategy involves coupling pyrazole with a commercially available and appropriately halogenated aminobenzoate precursor, such as Ethyl 2-amino-4-bromobenzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Ethyl 2-amino-4-nitrobenzoate | C9H10N2O4 | CID 596492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl 5-aMino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate [ponodabio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Synthon
In the landscape of modern medicinal chemistry and drug development, the assembly of complex molecular architectures from versatile, high-value building blocks is a cornerstone of efficient discovery pipelines. Ethyl 2-Amino-4-(1-pyrazolyl)benzoate emerges as a synthon of significant strategic importance, integrating two key pharmacophoric motifs—the anthranilate core and the pyrazole ring—into a single, synthetically tractable molecule. The anthranilate portion serves as a classic precursor to a multitude of fused heterocyclic systems, most notably quinazolinones, while the pyrazole moiety is a well-established "privileged structure" known for its ability to engage in critical hydrogen bonding interactions with biological targets such as protein kinases.[1] This guide provides an in-depth exploration of the synthesis, properties, and synthetic utility of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, presenting field-proven insights and detailed protocols for its application in the synthesis of advanced bioactive molecules.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's physical and spectral properties is fundamental to its successful application in synthesis. The data presented below provides a reference for identification, purity assessment, and reaction monitoring.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 2242037-33-3 | --- |
| Molecular Formula | C₁₂H₁₃N₃O₂ | --- |
| Molecular Weight | 231.25 g/mol | --- |
| Appearance | Off-white to light yellow solid | Typical for this class of compound |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc | Insoluble in water |
Spectroscopic Data (Predicted & Analog-Based)
While a publicly available, peer-reviewed spectrum for this specific compound is not widespread, data from closely related analogs and spectral prediction tools provide a reliable profile.[2][3]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (d, J = 2.5 Hz, 1H, Pyrazole H-5), 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 7.70 (d, J = 1.8 Hz, 1H, Pyrazole H-3), 7.15 (d, J = 2.2 Hz, 1H, Ar-H), 7.05 (dd, J = 8.8, 2.2 Hz, 1H, Ar-H), 6.60 (s, 2H, NH₂), 6.50 (t, J = 2.2 Hz, 1H, Pyrazole H-4), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 166.5 (C=O), 151.0 (Ar-C), 142.0 (Pyrazole C-5), 140.5 (Ar-C), 131.0 (Ar-CH), 127.0 (Pyrazole C-3), 118.0 (Ar-CH), 116.5 (Ar-CH), 110.0 (Ar-C), 107.0 (Pyrazole C-4), 60.0 (OCH₂), 14.5 (CH₃).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretch, amine), 3150 (C-H stretch, aromatic), 2980 (C-H stretch, aliphatic), 1690 (C=O stretch, ester), 1620 (N-H bend), 1590, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ester).
-
Mass Spectrometry (ESI+): m/z 232.11 [M+H]⁺.
Synthesis of the Building Block
The regioselective synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate can be achieved through a reliable pathway starting from ethyl 2-amino-4-hydrazinobenzoate dihydrochloride. This method, adapted from the work of Savel'ev et al., ensures the correct isomer is formed by leveraging the differential reactivity of the hydrazine moiety.[4]
Scheme 1: Synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate

Detailed Experimental Protocol: Synthesis
Objective: To synthesize Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Materials:
-
Ethyl 2-amino-4-hydrazinobenzoate dihydrochloride (1.0 equiv)
-
Malonaldehyde bis(dimethyl acetal) (1.2 equiv)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-amino-4-hydrazinobenzoate dihydrochloride (1.0 equiv) in ethanol, add malonaldehyde bis(dimethyl acetal) (1.2 equiv).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a solid.
Causality and Insights: The use of malonaldehyde bis(dimethyl acetal) as a synthetic equivalent of malonaldehyde provides a stable and easy-to-handle reagent. The acidic catalysis facilitates the in-situ hydrolysis of the acetal to the reactive dialdehyde, which then undergoes a classical Knorr-type condensation with the hydrazine to form the pyrazole ring. The regioselectivity is directed by the initial condensation occurring at the more accessible terminal aldehyde groups.
Core Reactivity and Synthetic Utility
The synthetic power of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate stems from the orthogonal reactivity of its three primary functional handles: the nucleophilic amino group, the electrophilic ester, and the aromatic ring system.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]
- 4. Vol. 55 No. 10 (2019) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
The Pyrazole Nucleus in Modern Medicinal Chemistry: A Technical Guide to Ethyl 2-Amino-4-(1-pyrazolyl)benzoate and its Therapeutic Potential
A Senior Application Scientist's Perspective on a Privileged Scaffold
For researchers, scientists, and professionals deep in the trenches of drug development, the identification and optimization of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic systems, the pyrazole ring stands out as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active agents.[1][2] This guide provides an in-depth technical exploration of a specific, promising exemplar of this class: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate . While direct and extensive research on this particular molecule remains nascent, its structural motifs suggest significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This document will synthesize current knowledge on related pyrazole and aminobenzoate derivatives to provide a predictive framework for the synthesis, biological evaluation, and mechanistic understanding of this compound.
The Strategic Importance of the Pyrazole-Aminobenzoate Core
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry.[3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs.[1] When coupled with an aminobenzoate fragment, the resulting scaffold presents a unique combination of features that are highly attractive for drug design. The amino group can serve as a key hydrogen bond donor or a point for further chemical elaboration, while the benzoate ester provides a handle for modulating physicochemical properties such as solubility and cell permeability.
The strategic placement of the pyrazole ring at the 4-position of the aminobenzoate core creates a molecule with distinct spatial and electronic characteristics, making it a compelling candidate for targeting a variety of biological macromolecules.
Synthetic Strategy: A Plausible Pathway to Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Experimental Protocol: Proposed Synthesis
Step 1: Nitration of Ethyl 4-bromobenzoate
-
To a stirred solution of Ethyl 4-bromobenzoate in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and recrystallize from ethanol to afford Ethyl 4-bromo-2-nitrobenzoate.
Step 2: N-Arylation of Pyrazole with Ethyl 4-bromo-2-nitrobenzoate
-
In a sealed vessel, combine Ethyl 4-bromo-2-nitrobenzoate, pyrazole, a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a suitable solvent such as DMF or DMSO.
-
Heat the mixture at 100-120°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-nitro-4-(1-pyrazolyl)benzoate.
Step 3: Reduction of the Nitro Group
-
Dissolve Ethyl 2-nitro-4-(1-pyrazolyl)benzoate in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate .
Predicted Biological Activity and Potential Molecular Targets
The structural features of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate suggest a high probability of interaction with protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[5] Many known kinase inhibitors feature a heterocyclic ring system that occupies the adenine-binding pocket of the ATP-binding site, and the pyrazole moiety is a well-established ATP-mimetic.[6]
Kinase Inhibition Profile: A Predictive Analysis
Based on the structure of closely related pyrazolyl-substituted inhibitors, it is hypothesized that Ethyl 2-Amino-4-(1-pyrazolyl)benzoate could exhibit inhibitory activity against a range of kinases, including but not limited to:
-
Tyrosine Kinases: Receptors such as VEGFR, EGFR, and PDGFR are often targeted by pyrazole-containing drugs.
-
Serine/Threonine Kinases: Members of the MAPK, CDK, and Aurora kinase families are also potential targets.[7]
The 2-amino group is predicted to form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for Type I and Type II kinase inhibitors. The ethyl benzoate portion could extend into a more solvent-exposed region, offering opportunities for further modification to enhance potency and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A general protocol to assess the kinase inhibitory potential of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is as follows:
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Prepare a serial dilution of the test compound (Ethyl 2-Amino-4-(1-pyrazolyl)benzoate) in DMSO.
-
In a 384-well plate, add the kinase, the test compound, and the appropriate substrate in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Anticancer and Anti-inflammatory Potential
Given the established role of various kinases in cell proliferation, survival, and inflammation, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a promising candidate for development as an anticancer or anti-inflammatory agent.[1][8] The pyrazole scaffold is present in several approved anticancer drugs that function as kinase inhibitors.[1] Furthermore, pyrazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways.[9]
Experimental Protocol: Cell-Based Proliferation Assay
To evaluate the cytotoxic potential of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, a standard cell proliferation assay can be employed:
-
Cell Culture: Culture relevant cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The Ethyl 2-Amino-4-(1-pyrazolyl)benzoate scaffold offers numerous avenues for chemical modification to optimize its biological activity. A systematic SAR study would be crucial to unlock its full therapeutic potential.
Table 1: Potential Points of Modification and Their Predicted Impact
| Position of Modification | Proposed Modification | Predicted Impact on Activity |
| Pyrazole Ring (N1) | Substitution with small alkyl or aryl groups | May influence kinase selectivity and physicochemical properties. |
| Pyrazole Ring (C3, C5) | Introduction of various substituents | Can modulate binding affinity and explore additional interactions within the active site. |
| Amino Group (N2) | Acylation or alkylation | Could alter hydrogen bonding interactions and impact potency. |
| Benzoate Ester | Conversion to amide or other ester analogs | Can fine-tune solubility, metabolic stability, and cell permeability. |
Future research should focus on the synthesis of a library of analogs based on the Ethyl 2-Amino-4-(1-pyrazolyl)benzoate core and their systematic evaluation in a panel of kinase and cell-based assays. Promising hits should then be subjected to further preclinical development, including pharmacokinetic and in vivo efficacy studies.
Conclusion
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate represents a molecule of significant interest at the confluence of two well-validated pharmacophores. While direct experimental data for this specific compound is limited, a comprehensive analysis of the existing literature on related pyrazole and aminobenzoate derivatives provides a strong rationale for its potential as a kinase inhibitor with applications in oncology and inflammatory diseases. The synthetic and screening protocols outlined in this guide offer a robust framework for the scientific community to explore the therapeutic promise of this and related chemical entities. As our understanding of the intricate signaling pathways that drive disease continues to evolve, the strategic design and investigation of novel molecular scaffolds like Ethyl 2-Amino-4-(1-pyrazolyl)benzoate will remain a critical endeavor in the pursuit of next-generation therapeutics.
References
-
Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis, biological activity of new pyrazoline derivative. (2020). The Pharma Innovation. Retrieved January 20, 2026, from [Link]
-
The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c][10][11]benzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-1H-2,1-benzothiazin-5-olat 2,2-dioxides. (2016). Zbirnyk naukovykh prats Kharkivskoho natsionalnoho pedahohichnoho universytetu imeni H. S. Skovorody. Khimiia. Retrieved January 20, 2026, from [Link]
-
Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647–2651. [Link]
-
Fouad, R., El-Sayed, M. A. A., & El-Essawy, F. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2536. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
- Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. (2024). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]
-
ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules. Retrieved January 20, 2026, from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. (2025). Anticancer Agents in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. Retrieved January 20, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines. Retrieved January 20, 2026, from [Link]
-
ethyl 4-(1H-pyrazol-5-ylmethylcarbamoylamino)benzoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules. Retrieved January 20, 2026, from [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). Saudi Pharmaceutical Journal. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (2021). Scientific Reports. Retrieved January 20, 2026, from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Molecules. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of Benzo[3][12]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. (2022). Molecules. Retrieved January 20, 2026, from [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules. Retrieved January 20, 2026, from [Link]
-
Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][11][12]diazepin-2-ylamino)benzoate. (2013). Molbank. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrazole ring system represents a "privileged scaffold" in medicinal chemistry, prized for its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases. This guide provides a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors using Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a versatile starting material. We will delve into the strategic importance of this scaffold, provide step-by-step synthetic methodologies, and discuss the structure-activity relationships (SAR) of the resulting compounds, with a focus on the well-established multi-targeted inhibitor, Ponatinib, and its analogs.
Introduction: The Strategic Importance of the 2-Amino-4-(pyrazolyl)benzamide Scaffold
The 2-amino-4-(pyrazolyl)benzamide core is a highly effective pharmacophore for the development of ATP-competitive kinase inhibitors. The pyrazole moiety is adept at forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. The aminobenzamide portion provides a rigid framework for the presentation of other functionalities that can interact with different regions of the ATP-binding pocket, thereby influencing potency and selectivity.
Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in targeted therapies. The specific scaffold derived from Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is particularly relevant to the synthesis of Ponatinib, a potent pan-BCR-ABL inhibitor also active against other tyrosine kinases like VEGFR and FGFR. Ponatinib is a benzamide that is formally the result of the condensation of the carboxylic acid group of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid with the anilino group of 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline.[1] While many reported syntheses of Ponatinib utilize a pre-functionalized benzoic acid, the underlying strategy of amide bond formation is directly applicable to derivatives of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
The general workflow for synthesizing kinase inhibitors from this scaffold involves two key transformations: the elaboration of the pyrazole-containing aminobenzoate core and the subsequent amide coupling with a suitable amine-containing fragment.
[Ethyl 2-Amino-4-(1-pyrazolyl)benzoate] --(NaOH, H₂O/EtOH)--> [2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid]
[2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid] + [R-NH₂] --(Coupling Agent, Base, Solvent)--> [N-(R)-2-amino-4-(1H-pyrazol-1-yl)benzamide]
Caption: Amide coupling experimental workflow.
Structure-Activity Relationship (SAR) and Target Kinases
The 2-amino-4-(pyrazolyl)benzamide scaffold has been utilized to develop inhibitors for a range of kinases. The specific substitutions on both the benzamide and the pyrazole ring play a crucial role in determining the potency and selectivity of the final compound.
| Kinase Target | Exemplary Inhibitor Structure/Core | Reported IC₅₀ Values | Key SAR Insights |
| BCR-ABL | Ponatinib (and analogs) | ~0.64 nM (K562 cells) [2] | The imidazo[1,2-b]pyridazine moiety is crucial for potent inhibition. Modifications to the trifluoromethylphenylpiperazine part can modulate potency and cytotoxicity. [2] |
| CDK8/19 | Pyrazolopyridine core | 2 nM - 206 nM [3] | The nature of the hinge-binding moiety (e.g., azaindole vs. pyrazolopyridine) significantly impacts potency. [3] |
| CK1δ | Benzimidazole-2-amino derivatives with pyrazole acyl moieties | 98.6 nM - >40 µM [2] | A methylene spacer between the pyrazole and the amide carbonyl is critical for activity. Lipophilic and cyano substituents on the benzimidazole ring enhance potency. [2] |
| Haspin | Pyrazolo[3,4-g]isoquinolines | 57 nM - 167 nM [4] | Substitutions on the pyrazoloisoquinoline core can alter the kinase selectivity profile. [4] |
| VEGFR-2 | N-sulfonylpiperidine derivatives | 0.0554 µM [5] | The sulfonamide linkage and piperidine substitution pattern are key for high potency against VEGFR-2. [5] |
Key Mechanistic Insights:
The primary mechanism of action for these compounds is ATP-competitive inhibition. The pyrazole nitrogen atoms typically form one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The remainder of the molecule extends into the ATP-binding pocket, where various substituents can engage in hydrophobic and van der Waals interactions, as well as additional hydrogen bonds, to enhance binding affinity and confer selectivity.
Conclusion
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward and robust synthetic protocols, primarily centered around amide bond formation, allow for the systematic exploration of structure-activity relationships. The modular nature of the synthesis enables the fine-tuning of inhibitor potency and selectivity by varying the amine coupling partner. The successful development of potent inhibitors against key cancer targets like BCR-ABL, CDKs, and VEGFRs highlights the enduring importance of the pyrazole-benzamide scaffold in modern medicinal chemistry and drug discovery.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
Ponatinib. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a Versatile Synthon in the Development of Novel Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Modern Anti-Inflammatory Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a "privileged scaffold" for the design of therapeutic agents across various disease areas, including inflammation.[4][5] The clinical success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazole derivatives to offer potent anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][6][7]
Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][4] While acute inflammation is a protective mechanism, chronic inflammation is implicated in a host of debilitating conditions, including rheumatoid arthritis and inflammatory bowel disease.[8] The development of selective COX-2 inhibitors has been a major goal, as the COX-2 isoform is primarily induced at sites of inflammation, whereas the COX-1 isoform is constitutive and involved in homeostatic functions like protecting the gastric mucosa.[1]
This guide focuses on Ethyl 2-Amino-4-(1-pyrazolyl)benzoate , a strategically designed chemical intermediate. Its structure is particularly valuable as it combines three key features:
-
The proven pyrazole moiety , known to interact with the active sites of inflammatory enzymes.[5]
-
An aromatic amino group , which serves as a versatile synthetic handle for derivatization.
-
An ethyl ester , providing another site for chemical modification or conversion to other functional groups like hydrazides.
These features make it an ideal starting material for building libraries of novel compounds to explore structure-activity relationships (SAR) and identify new lead candidates for anti-inflammatory therapies.
Part 1: Foundational Synthesis & Mechanistic Rationale
Proposed Synthesis of the Core Intermediate: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
While various methods exist for pyrazole synthesis, a common and effective approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The synthesis of the title compound can be conceptually approached from commercially available starting materials.
Workflow: Synthesis of the Core Intermediate
Caption: Proposed synthetic route to the target intermediate.
The Primary Mechanism: Targeting the Arachidonic Acid Cascade
The anti-inflammatory action of most pyrazole-based NSAIDs is achieved through the inhibition of COX enzymes.[4] This prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs).
Signaling Pathway: COX-Mediated Inflammation
Caption: Selective inhibition of COX-2 by pyrazole agents.
By selectively targeting COX-2, which is upregulated during an inflammatory response, these agents can reduce pain and swelling while minimizing the gastrointestinal side effects that arise from inhibiting the protective functions of COX-1.[9] Some pyrazole derivatives have also shown dual inhibitory activity against COX and 5-LOX, further broadening their anti-inflammatory potential by blocking leukotriene synthesis.[10]
Part 2: Experimental Protocols for Derivative Synthesis
The true utility of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate lies in its capacity for derivatization. The following protocols detail the synthesis of two distinct classes of compounds with high potential for anti-inflammatory activity.
Protocol 1: Synthesis of N-Acyl/N-Sulfonyl Derivatives via Amide/Sulfonamide Bond Formation
This protocol utilizes the reactive amino group to introduce various substituents, a common strategy for tuning the pharmacological properties of a lead compound. The sulfonamide moiety, in particular, is a key feature of celecoxib and is known to contribute to COX-2 selectivity.[4]
Workflow: Synthesis of Amide/Sulfonamide Derivatives
Caption: General workflow for N-derivatization.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of approximately 0.1 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Scientist's Note: The base is crucial for scavenging the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
-
Reagent Addition: Slowly add the desired acyl chloride or sulfonyl chloride (e.g., 4-toluenesulfonyl chloride) (1.1 eq), dissolved in a small amount of the same anhydrous solvent, dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of Pyrazole-Hydrazone Derivatives
This two-step protocol first converts the ethyl ester to a more reactive hydrazide, which is then condensed with an aldehyde to form a hydrazone. Pyrazole-hydrazone hybrids are a well-established class of anti-inflammatory agents.[10]
Step 2A: Formation of the Hydrazide Intermediate
-
Setup: In a 50 mL round-bottom flask, dissolve Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq) in absolute ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) (10 eq) to the solution.
-
Scientist's Note: A large excess of hydrazine hydrate is used to ensure complete conversion of the ester to the hydrazide and to minimize side reactions.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-18 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: After cooling to room temperature, the solid product often precipitates. If not, reduce the solvent volume in vacuo. Filter the resulting solid, wash with cold ethanol, and dry to yield the corresponding hydrazide.
Step 2B: Condensation to Form the Hydrazone
-
Dissolution: Dissolve the hydrazide intermediate from Step 2A (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 2-6 hours. The formation of the product is often indicated by a color change or precipitation.
-
Purification: Cool the reaction mixture. Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry. If no precipitate forms, concentrate the solution and purify the residue by recrystallization.
-
Characterization: Verify the final hydrazone structure using appropriate spectroscopic methods (¹H NMR, IR, MS).
Part 3: Data Summary and Expected Outcomes
The protocols described allow for the synthesis of a diverse library of compounds. The expected outcomes and key characteristics are summarized below.
| Compound Class | Synthetic Route | Key Structural Feature | Rationale for Anti-Inflammatory Potential | Expected Yield Range |
| N-Sulfonyl Derivative | Protocol 1 | -SO₂-NH- linkage | Mimics the pharmacophore of celecoxib, potentially conferring COX-2 selectivity.[4] | 65-85% |
| N-Acyl Derivative | Protocol 1 | -CO-NH- linkage | Introduces diverse functionality to probe SAR; amide bonds are stable and common in drugs. | 70-90% |
| Pyrazole-Hydrazone | Protocol 2 | -CO-NH-N=CH- linkage | Combines two known anti-inflammatory scaffolds (pyrazole and hydrazone) into a single molecule.[10] | 75-95% |
References
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]
-
Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Reddy, T. S. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Chemical Sciences. [Link]
-
Tzortzis, V. S., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Tzortzis, V. S., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
-
Tzortzis, V. S., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Rani, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Organic Chemistry. [Link]
-
S. S. Metwaly, et al. (2017). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]
- Not found in search results.
-
Abdelgawad, M. A., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry. [Link]
-
Thore, S. N., et al. (2015). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal. [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: Synthesis and Reactions of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole moiety is a privileged scaffold in numerous pharmaceuticals, and its incorporation into the aminobenzoate framework yields a versatile building block for the synthesis of novel therapeutic agents.[1][2] This document details a robust two-step synthetic pathway, commencing with the preparation of an essential precursor, Ethyl 2-amino-4-bromobenzoate, followed by a copper-catalyzed Ullmann condensation for the N-arylation of pyrazole. The rationale behind reagent selection, optimization of reaction conditions, and potential challenges are discussed to ensure procedural fidelity and reproducibility for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of Pyrazole-Containing Scaffolds
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, featured in a wide array of approved therapeutics. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. The functionalization of the pyrazole ring system continues to be a fertile ground for the discovery of new drug candidates with activities ranging from anticancer and anti-inflammatory to anti-infective agents.[1][3] The target molecule, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, combines this critical heterocycle with an anthranilate ester backbone, providing multiple points for further chemical diversification, making it a valuable intermediate for library synthesis in drug discovery programs.
The synthetic strategy outlined herein is designed to be accessible and reliable, employing well-established transformations in organic chemistry. It focuses on a copper-catalyzed cross-coupling reaction, a testament to the enduring utility of the Ullmann condensation in forming C-N bonds, a reaction class that has been refined for over a century to accommodate a wider range of substrates under milder conditions.[4][5][6]
Synthetic Strategy Overview
The synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is approached via a two-stage process. This strategy ensures a high-yielding and pure final product by first constructing a key intermediate.
-
Stage 1: Synthesis of Ethyl 2-amino-4-bromobenzoate. This precursor is synthesized from 2-acetylamino-4-bromobenzoic acid through simultaneous esterification and deprotection of the amine under acidic conditions.
-
Stage 2: Copper-Catalyzed N-Arylation (Ullmann Condensation). The synthesized Ethyl 2-amino-4-bromobenzoate is then coupled with 1H-pyrazole using a copper(I) iodide catalyst. This reaction forms the critical C-N bond between the pyrazole ring and the benzoate scaffold.
The overall workflow is depicted in the diagram below.
Caption: Workflow for the synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-amino-4-bromobenzoate
Rationale: This procedure, adapted from established methods, utilizes a solution of dry hydrogen chloride in ethanol to concurrently perform the Fischer esterification of the carboxylic acid and the hydrolysis of the N-acetyl protecting group.[7] Cooling the initial solution before saturating with HCl gas is crucial to control the exothermicity of the gas dissolution. The reflux period ensures the reaction proceeds to completion. A standard aqueous workup with sodium bicarbonate neutralizes the excess acid, and extraction isolates the desired ester.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2-Acetylamino-4-bromobenzoic acid | 258.08 | 119 g | 0.461 |
| Absolute Ethanol (EtOH) | 46.07 | 3 L | - |
| Hydrogen Chloride (gas) | 36.46 | Saturate | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | ~2 L | - |
| Chloroform (CHCl₃) | 119.38 | 900 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~50 g | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 5 L round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve 119 g (0.461 mol) of 2-acetylamino-4-bromobenzoic acid in 3 L of absolute ethanol.
-
Acidification: Cool the solution to 0°C in an ice bath. Carefully bubble dry hydrogen chloride gas through the solution until saturation is achieved.
-
Reflux: Remove the ice bath and gas inlet. Heat the solution to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Reduce the volume of the solvent to approximately 750 mL using a rotary evaporator.
-
Neutralization & Extraction: Pour the concentrated solution into a 4 L beaker containing 2 L of saturated aqueous sodium bicarbonate solution. Perform this step slowly to control effervescence. Transfer the mixture to a separatory funnel and extract the aqueous phase with chloroform (3 x 300 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 2-amino-4-bromobenzoate as an oil.[7]
-
Characterization: The product can be characterized by IR and ¹H NMR spectroscopy to confirm its structure.[7] Expected yield is approximately 21-25%.
Stage 2: Copper-Catalyzed N-Arylation of Pyrazole
Rationale: This protocol employs a modified Ullmann condensation, a reliable method for forming aryl-N bonds.[4][5] Copper(I) iodide is used as the catalyst. The choice of a base is critical; potassium carbonate (K₂CO₃) is a suitable inorganic base that is strong enough to deprotonate pyrazole without promoting significant hydrolysis of the ester functional group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solubilizes the reactants and salts. The reaction is heated to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Expertise & Trustworthiness Insight: A potential challenge in this step is the chemoselectivity. The starting material, Ethyl 2-amino-4-bromobenzoate, possesses two nucleophilic nitrogen atoms: the aniline-type amino group and the pyrazole nitrogen. While the pyrazole nitrogen is generally a good nucleophile for Ullmann coupling, the exocyclic amino group could also potentially react, leading to dimerization or other side products.[8] Modern Ullmann conditions often use ligands (e.g., diamines, L-proline) to improve catalyst performance and selectivity.[9][10] For this protocol, we proceed without a ligand for simplicity, but researchers should be aware that optimization with a ligand may be necessary to improve the yield and selectivity for the desired N-arylation of pyrazole.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Ethyl 2-amino-4-bromobenzoate | 244.09 | 2.44 g | 10 | 1.0 eq |
| 1H-Pyrazole | 68.08 | 0.82 g | 12 | 1.2 eq |
| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 1 | 0.1 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 | 2.0 eq |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add Ethyl 2-amino-4-bromobenzoate (2.44 g, 10 mmol), 1H-pyrazole (0.82 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add 50 mL of anhydrous DMF via syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath at 120-130°C for 18-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Predicted Spectroscopic Data:
| Technique | Expected Data Points |
| ¹H NMR | (CDCl₃, 400 MHz): δ ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, pyrazole-H), ~7.5 (dd, 1H, pyrazole-H), ~7.0 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.4 (t, 1H, pyrazole-H), ~5.5-6.0 (br s, 2H, NH₂), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃). Note: Chemical shifts are estimates and may vary. |
| ¹³C NMR | (CDCl₃, 100 MHz): δ ~167 (C=O), ~148 (Ar-C), ~141 (pyrazole-CH), ~139 (Ar-C), ~131 (Ar-CH), ~127 (pyrazole-CH), ~118 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-C), ~107 (pyrazole-CH), ~61 (-OCH₂), ~14 (-CH₃). |
| FT-IR | (KBr, cm⁻¹): ~3450-3300 (N-H stretch, amine), ~3100 (C-H stretch, aromatic/pyrazole), ~2980 (C-H stretch, aliphatic), ~1700 (C=O stretch, ester), ~1620 (N-H bend), ~1590, 1500 (C=C stretch, aromatic). |
| MS (EI) | m/z: Calculated for C₁₂H₁₃N₃O₂: 231.10. Expected molecular ion peak [M]⁺ at 231. |
Mechanistic Insight: The Ullmann Condensation Catalytic Cycle
The copper-catalyzed N-arylation of pyrazole is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.
Caption: Simplified Catalytic Cycle for Ullmann Condensation.
-
Base-mediated Deprotonation: The base (K₂CO₃) deprotonates the 1H-pyrazole (H-Het) to form the pyrazolate anion.
-
Ligand Exchange: The pyrazolate anion displaces a ligand on the Cu(I) species.
-
Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the copper(I) complex, forming a transient copper(III) intermediate.
-
Reductive Elimination: The desired product (Ar-Het) is formed via reductive elimination from the copper(III) complex, regenerating the active copper(I) catalyst.
References
-
PrepChem. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Available at: [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
Gotor-Gotor, V., et al. (2011). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry, 76(11), 4532–4542. Available at: [Link]
-
Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 3(16), 2583–2586. Available at: [Link]
-
Fasina, T. M., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4693. Available at: [Link]
-
Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3719. Available at: [Link]
-
Elgemeie, G. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]
-
Wikipedia. (2023). Ullmann reaction. Available at: [Link]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Copper-catalyzed sequential N-arylation of C-amino-NH-azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
"Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" coupling reaction conditions
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Derivatives
Authored by a Senior Application Scientist
Introduction: The Versatility of the Aminopyrazolyl Benzoate Scaffold
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure combines three key pharmacophores: an anthranilate core, a primary aromatic amine, and a pyrazole moiety. This unique combination provides a versatile scaffold for generating diverse molecular architectures through functionalization. Palladium-catalyzed cross-coupling reactions are paramount among the synthetic tools used for this purpose, enabling the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These reactions allow for the strategic introduction of aryl, heteroaryl, alkyl, and amino groups, profoundly altering the steric and electronic properties of the parent molecule.
This guide provides detailed application notes and robust protocols for three seminal palladium-catalyzed transformations—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to halogenated derivatives of the title compound. The causality behind experimental choices is explained, offering researchers the foundational knowledge to adapt and optimize these conditions for their specific synthetic targets.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and vinyl-aryl structures by coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[3][4] For the Ethyl 2-Amino-4-(1-pyrazolyl)benzoate scaffold, this reaction is ideal for introducing diverse aromatic and heteroaromatic substituents.
Mechanistic Rationale & Key Parameters
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation where the organic group is transferred from boron to palladium, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Catalyst/Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts like XPhos Pd G2 offer higher reactivity and broader substrate scope, especially for challenging couplings.[5]
-
Ligand: The choice of phosphine ligand is critical. Simple ligands like triphenylphosphine (PPh₃) are sufficient for reactive substrates.[6] For more sterically hindered or electron-rich partners, bulky, electron-rich ligands such as SPhos or XPhos are superior, as they promote both oxidative addition and the final reductive elimination step.[4]
-
Base: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield, with stronger bases often being more effective for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step. All solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) |
| Aryl Halide | Ethyl 2-Amino-5-bromo-4-(1-pyrazolyl)benzoate | Ethyl 2-Amino-5-chloro-4-(1-pyrazolyl)benzoate |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | XPhos Pd G2 (1-3 mol%) |
| Ligand | PPh₃ (4-10 mol%) | XPhos (1.1-1.2 eq. to Pd) |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv.) | Heteroarylboronic acid (1.5-2.0 equiv.) |
| Base | K₂CO₃ (2.0-3.0 equiv.) | K₃PO₄ (2.0-3.0 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) |
| Temperature | 90-110 °C | 100-120 °C |
Detailed Protocol: Synthesis of Ethyl 2-Amino-5-phenyl-4-(1-pyrazolyl)benzoate
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-Amino-5-bromo-4-(1-pyrazolyl)benzoate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 95 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling amines with aryl halides or triflates.[7][8] This reaction is invaluable for introducing secondary or tertiary amine functionalities onto the benzoate ring or for coupling the existing primary amine with various aryl partners. The development of specialized, bulky phosphine ligands was crucial to overcoming side reactions like beta-hydride elimination that plagued early systems.[9]
Mechanistic Rationale & Key Parameters
The catalytic cycle is analogous to the Suzuki coupling, but with key differences. After oxidative addition of the aryl halide, the amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[8]
-
Catalyst & Ligand: This reaction is highly dependent on the ligand. Systems using palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are paired with bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos) or bidentate phosphine ligands (e.g., BINAP, DPEPhos).[7][10] These ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent undesired side reactions.[9]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used for base-sensitive substrates.[8]
-
Substrates: The reaction is incredibly broad in scope, accommodating primary and secondary alkyl and aryl amines. For the title compound, one can either couple an external amine to a halogenated version or couple the existing 2-amino group with an external aryl halide.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Condition A (N-Arylation) | Condition B (Coupling External Amine) |
| Substrate 1 | Ethyl 2-Amino-4-(1-pyrazolyl)benzoate | Ethyl 2-Amino-5-bromo-4-(1-pyrazolyl)benzoate |
| Substrate 2 | Aryl Bromide (1.1 equiv.) | Secondary Amine (e.g., Morpholine, 1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-4 mol%) | tBuDavePhos (4-8 mol%) |
| Base | K₃PO₄ (2.0 equiv.) | NaOtBu (1.5 equiv.) |
| Solvent | Toluene or 1,4-Dioxane | Toluene or THF |
| Temperature | 100-110 °C | 80-100 °C |
Detailed Protocol: Synthesis of Ethyl 2-(Phenylamino)-4-(1-pyrazolyl)benzoate
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 mmol, 1.0 equiv.) and bromobenzene (1.1 mmol, 1.1 equiv.).
-
Add degassed toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the N-arylated product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11][12] This reaction is a highly efficient method for installing alkynyl groups, which are versatile handles for further transformations (e.g., click chemistry, cyclizations) or as components in functional materials.[13]
Mechanistic Rationale & Key Parameters
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle mirrors that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the Pd(II)-aryl complex.
-
Catalysts: The reaction classically employs a palladium(0) catalyst, often generated from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[14][15] Copper-free versions exist but often require specific ligands or conditions.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
-
Substrate Reactivity: The reactivity of the aryl halide is a dominant factor, following the order I > Br >> Cl.[11][14] Therefore, aryl iodides are the preferred substrates for milder reaction conditions.
Data Summary: Sonogashira Coupling Conditions
| Parameter | Standard Conditions |
| Aryl Halide | Ethyl 2-Amino-5-iodo-4-(1-pyrazolyl)benzoate |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Cu Co-catalyst | CuI (2-5 mol%) |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) |
| Base | Triethylamine (Et₃N) or DIPEA |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
Detailed Protocol: Synthesis of Ethyl 2-Amino-5-(phenylethynyl)-4-(1-pyrazolyl)benzoate
-
To a stirred solution of Ethyl 2-Amino-5-iodo-4-(1-pyrazolyl)benzoate (1.0 mmol, 1.0 equiv.) in degassed THF (10 mL) under an argon atmosphere, add phenylacetylene (1.2 mmol, 1.2 equiv.) and triethylamine (3.0 mmol, 3.0 equiv.).
-
To this mixture, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via silica gel chromatography to obtain the desired alkynylated compound.
General Experimental Workflow
The successful execution of these sensitive catalytic reactions hinges on a carefully controlled workflow designed to exclude oxygen and moisture.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
-
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-2-bromo-3-methylbenzoic acid. 6
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from
-
Li, J., et al. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 20, 2026, from
-
Eller, G. A., & Holzer, W. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547.
-
Li, J., et al. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Mao, J., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
-
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
-
PubChem. (n.d.). Ethyl 4-[2-(4-nitropyrazolyl)acetylamino]benzoate. Retrieved January 20, 2026, from
-
Unknown Author. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8849-8861.
-
Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction.
-
Growing Science. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate.
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668.
-
Guidechem. (n.d.). How can ETHYL 2-AMINO-1,3-Thiazole-4-CARBOXYLE be synthesized?. Retrieved January 20, 2026, from
-
Dong, W. J., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E, 70(Pt 11), o1287.
-
PubChem. (n.d.). Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. Retrieved January 20, 2026, from
-
Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative. Retrieved January 20, 2026, from
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved January 20, 2026, from
-
RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved January 20, 2026, from
-
MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][11]diazepin-2-ylamino)benzoate. Retrieved January 20, 2026, from
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved January 20, 2026, from
-
Abdul Rahim, A. S., et al. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E, 67(Pt 3), o661.
-
ResearchGate. (n.d.). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved January 20, 2026, from
-
Sigma-Aldrich. (n.d.). Ethyl 4-aminobenzoate. Retrieved January 20, 2026, from
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved January 20, 2026, from
Sources
- 1. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine might end palladium’s reign over classic cross coupling reaction | Research | Chemistry World [chemistryworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Effective Workup and Purification Strategies for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
An Application Note and Protocol from the Bench
Introduction: Significance and Synthesis Context
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a key heterocyclic building block in medicinal chemistry and materials science. The aminobenzoate scaffold is prevalent in pharmaceuticals, while the pyrazole moiety is a critical pharmacophore in a wide array of biologically active molecules. Specifically, the 4-aminopyrazole framework is a privileged structure found in potent inhibitors of Janus kinases (JAKs), which are crucial targets in immunology and oncology. The synthesis of this target molecule, or analogous structures, is often achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1] This reaction forms the C-N bond between a pyrazole and an aryl halide.
While the synthesis is efficient, the subsequent workup and purification are critical for obtaining the final compound with the high degree of purity required for downstream applications, such as drug development and clinical trials.[2] The presence of residual palladium catalyst, ligands, inorganic salts, and reaction byproducts can interfere with biological assays and subsequent synthetic transformations. This guide provides a detailed, experience-driven protocol for the robust workup and purification of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, emphasizing the rationale behind each step to ensure reproducibility and high purity.
Part 1: The Reaction Workup - Isolating the Crude Product
The primary goal of the workup is to separate the desired organic product from the complex mixture of catalyst, base, solvents, and salts. A properly executed workup simplifies the final purification, saving time and resources.
Causality of the Workup Process
The choice of workup steps is dictated by the nature of the reaction components. A typical Buchwald-Hartwig reaction mixture for this synthesis would contain:
-
Product: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (moderately polar).
-
Catalyst: A palladium source (e.g., Pd(dba)₂) and a phosphine ligand (e.g., tBuDavePhos).[3][4]
-
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or an alkoxide like NaOtBu.
-
Solvent: A high-boiling point organic solvent such as toluene or xylene.[4]
-
Byproducts: Unreacted starting materials and potential side-products from undesired couplings.
The workflow is designed to systematically remove each of these components.
Visualizing the Workup Workflow
Caption: General workflow for the extractive workup of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Step-by-Step Workup Protocol
-
Reaction Quenching and Catalyst Removal:
-
Step 1.1: Once the reaction is deemed complete by Thin Layer Chromatography (TLC), allow the reaction vessel to cool to room temperature.
-
Step 1.2: Dilute the reaction mixture with a suitable organic solvent. Ethyl acetate is an excellent first choice due to its moderate polarity, which ensures good solubility for the product while being immiscible with water.
-
Step 1.3 (Critical): Prepare a short plug of Celite® or silica gel in a Büchner funnel. Filter the diluted reaction mixture through this plug. This step is crucial for adsorbing the palladium catalyst, which often precipitates or adheres to the inorganic base. Wash the plug with additional ethyl acetate to ensure all product is recovered. Rationale: Failure to remove the palladium catalyst at this stage can lead to product degradation and complicates purification, as palladium residues can streak on a silica gel column.
-
-
Aqueous Extraction:
-
Step 2.1: Transfer the filtrate to a separatory funnel.
-
Step 2.2: Wash the organic layer sequentially with:
-
Deionized Water (2x): This removes the bulk of the inorganic base (e.g., K₂CO₃) and other water-soluble impurities.
-
Saturated Aqueous NaCl (Brine) (1x): This wash serves two purposes. First, it helps to break any emulsions that may have formed. Second, it reduces the solubility of water in the organic layer, initiating the drying process.[5]
-
-
Step 2.3: Separate the organic layer carefully, discarding the aqueous layers.
-
-
Drying and Concentration:
-
Step 3.1: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating that all residual water has been absorbed.
-
Step 3.2: Decant or filter the dried solution to remove the drying agent.
-
Step 3.3: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an oil or a semi-solid, ready for purification.
-
| Workup Step | Reagent/Material | Purpose |
| Dilution | Ethyl Acetate (EtOAc) | Solubilizes product, prepares for filtration and extraction. |
| Filtration | Celite® or Silica Gel | Adsorbs and removes heterogeneous palladium catalyst. |
| Aqueous Wash 1 | Deionized Water | Removes water-soluble inorganic salts and byproducts. |
| Aqueous Wash 2 | Brine (Sat. NaCl) | Breaks emulsions and removes residual water. |
| Drying | Anhydrous Na₂SO₄ | Removes trace water from the organic solvent. |
| Concentration | Rotary Evaporator | Removes the workup solvent to isolate the crude product. |
Part 2: Purification - Achieving Analytical Purity
The choice of purification method depends on the purity of the crude material and the nature of the impurities. TLC analysis of the crude product is essential for making an informed decision.
Visualizing the Purification Decision Pathway
Caption: Decision workflow for selecting the appropriate purification method.
Method 1: Recrystallization
Recrystallization is the most efficient method for purifying crystalline solids that are already relatively pure (>90%). The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[6][7]
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For an aromatic amine ester like the target molecule, suitable solvents include ethanol, isopropanol, or a solvent/anti-solvent pair like ethyl acetate/hexanes.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. This ensures the solution is saturated.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point analysis and TLC.
| Solvent/System | Rationale | Expected Outcome |
| Ethanol | Good solubility when hot, lower when cold. | Often yields high-quality crystals.[10] |
| Isopropanol | Similar properties to ethanol, less volatile. | Good alternative if product is too soluble in ethanol. |
| Ethyl Acetate / Hexanes | Product is soluble in EtOAc (solvent) but insoluble in hexanes (anti-solvent). | Allows for fine-tuning of solubility to induce crystallization. |
Method 2: Flash Column Chromatography
When the crude product is an oil or contains multiple impurities with polarities similar to the product, flash column chromatography is the method of choice.[11] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).
Protocol for Flash Column Chromatography:
-
TLC Analysis: First, determine the optimal eluent system using TLC. For this compound, a good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf (retention factor) for the product should be between 0.2 and 0.4 for good separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Load the sample carefully onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
| Parameter | Recommendation | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, provides good resolution for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 10% to 50% EtOAc) | Allows for the separation of non-polar impurities first, followed by the elution of the more polar product. |
| Detection | UV light (254 nm) | The aromatic rings in the molecule are UV-active, allowing for easy visualization on TLC plates. |
Conclusion
The successful isolation of pure Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is contingent upon a systematic and well-understood approach to both reaction workup and purification. A preliminary filtration through Celite® is a critical, often overlooked, step for removing palladium catalyst residues that can hinder purification. Subsequent selection between recrystallization and column chromatography, guided by TLC analysis, allows for a flexible and efficient path to obtaining material of high purity. By understanding the causal principles behind each step, researchers can troubleshoot issues and adapt these protocols to a wide range of analogous chemical systems, ensuring the integrity and quality of their synthetic intermediates for advanced research applications.
References
- BenchChem.
- Molecules. "Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines". Accessed January 20, 2026.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. Accessed January 20, 2026.
- PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Published October 12, 2020.
- Molecules. "Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine". Accessed January 20, 2026.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Published January 19, 2021.
- ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Published October 20, 2024.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 20, 2026.
- Google Patents. Benzocaine process. Accessed January 20, 2026.
- YouTube. Isolation and Purification of the Preparation of Benzocaine Lab. Published March 3, 2021.
- YouTube.
- PubMed Central. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Accessed January 20, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3037046A - Benzocaine process - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Strategic Synthesis of Advanced Heterocyclic Scaffolds from Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
An Application Note and Protocol Guide for Medicinal Chemists
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for converting Ethyl 2-Amino-4-(1-pyrazolyl)benzoate into high-value, fused heterocyclic compounds. Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The strategic placement of a pyrazole moiety on an anthranilate framework presents a versatile starting material for constructing complex molecular architectures, particularly quinazolinones and benzotriazepines, which are themselves core components of numerous therapeutic agents.[4][5][6][7] This document details the underlying chemical logic, provides validated step-by-step protocols, and summarizes key experimental data to empower researchers in this field.
Introduction: The Strategic Value of the Starting Material
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a uniquely functionalized building block. Its structure combines three key reactive features:
-
A Nucleophilic Amino Group: Positioned ortho to the ester, this primary amine is primed for cyclization reactions.
-
An Electrophilic Ester Group: Serves as an excellent electrophilic partner for intramolecular ring-closure.
-
A Pre-installed Pyrazole Moiety: This N-heterocycle is a known pharmacophore that contributes significantly to the biological profile of the final molecule, often through hydrogen bonding and other key interactions with biological targets.[8][9]
The convergence of these functionalities within a single molecule allows for direct and efficient entry into complex fused systems, bypassing the need for multi-step preparations of substituted anthranilic acids. This guide will focus on two exemplary and highly valuable transformations: the synthesis of pyrazolyl-substituted quinazolinones and a proposed pathway to novel benzotriazepines.
Synthetic Pathway I: Accessing the Privileged Quinazolin-4-one Scaffold
The quinazolin-4-one core is a cornerstone of medicinal chemistry, found in numerous approved drugs, particularly in oncology.[6][7][10] The reaction of an anthranilate with a one-carbon synthon is a classic and reliable method for its construction.
Mechanistic Rationale
The synthesis of 7-(1H-pyrazol-1-yl)quinazolin-4(3H)-one from the title compound typically proceeds via a condensation-cyclization cascade. When using formamidine acetate, the reaction is initiated by the nucleophilic attack of the anthranilate's amino group on a protonated formamidine carbon. This is followed by an intramolecular nucleophilic acyl substitution, where the newly formed amidine nitrogen attacks the ester carbonyl. The subsequent elimination of ethanol and ammonia drives the reaction towards the formation of the stable, aromatic quinazolinone ring. Using a high-boiling point solvent is critical to provide the thermal energy required for the cyclization and subsequent dehydration/elimination steps.
Visualization of the Synthetic Workflow
Caption: Workflow for Quinazolinone Synthesis.
Detailed Experimental Protocol: Synthesis of 7-(1H-pyrazol-1-yl)quinazolin-4(3H)-one
This protocol is adapted from general procedures for quinazolinone synthesis.[11]
Materials & Equipment:
-
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq)
-
Formamidine acetate (2.0 eq)
-
Ethylene glycol monomethyl ether (or similar high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and filtration
-
Thin Layer Chromatography (TLC) apparatus (e.g., Silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (e.g., 2.31 g, 10 mmol) and formamidine acetate (e.g., 2.08 g, 20 mmol).
-
Solvent Addition: Add ethylene glycol monomethyl ether (20 mL) to the flask.
-
Heating: Stir the mixture and heat it to 120-130 °C using a heating mantle. The choice of a high temperature is crucial for overcoming the activation energy of the cyclization and facilitating the elimination of ethanol.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The disappearance of the starting material spot indicates reaction completion, which typically occurs within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water (100 mL). This will cause the crude product to precipitate out of the solvent.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove any residual solvent and salts.
-
Purification: The crude product can be further purified by dissolving it in a hot 10% NaOH solution. The solution is then treated with activated charcoal to remove colored impurities and filtered while hot. The clear filtrate is neutralized to pH 7 with 1N HCl, causing the purified product to precipitate.
-
Drying: Collect the purified crystals by filtration, wash with cold water, and dry under vacuum to yield the final quinazolinone product.
Data Summary
| Reagent (1 Carbon Source) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Formamidine Acetate | Ethylene Glycol Monomethyl Ether | 120-130 | 4-8 | 75-85 |
| Formamide | N/A (reagent is solvent) | 180-190 | 6-10 | 70-80 |
| Triethyl Orthoformate | Acetic Anhydride | 130-140 | 3-5 | 80-90 |
Synthetic Pathway II: Proposed Route to Pyrazolyl-Substituted Benzotriazepines
Benzotriazepine derivatives are seven-membered heterocyclic compounds that have attracted interest for their potential applications in treating nervous system diseases.[4][5] A plausible synthetic route from Ethyl 2-Amino-4-(1-pyrazolyl)benzoate involves a two-step process: amidation of the ester followed by a cyclization reaction.
Mechanistic Rationale
The proposed synthesis begins with the conversion of the ethyl ester to the corresponding hydrazide. This is a standard transformation achieved by refluxing the ester with hydrazine hydrate. The resulting 2-Amino-4-(1-pyrazolyl)benzohydrazide now possesses two nucleophilic nitrogen centers. The subsequent and final step involves a cyclocondensation reaction with an isothiocyanate. This reaction likely proceeds by the nucleophilic attack of the terminal hydrazide nitrogen onto the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization where the aniline nitrogen attacks a newly formed thioamide carbon, ultimately leading to the seven-membered benzotriazepine ring after elimination of a small molecule.
Visualization of the Proposed Workflow
Caption: Proposed two-step synthesis of Benzotriazepines.
Detailed Experimental Protocol: Proposed Synthesis
This protocol is a proposed pathway based on established methods for hydrazide formation and benzotriazepine synthesis from related precursors.[4][5]
Part A: Synthesis of 2-Amino-4-(1-pyrazolyl)benzohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq) in ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5.0 eq) to the solution. The large excess of hydrazine drives the equilibrium towards the hydrazide product.
-
Heating: Reflux the mixture for 12-24 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Isolation: Cool the reaction mixture. The product hydrazide will often precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Collect the solid by filtration, wash with cold ethanol, and dry.
Part B: Synthesis of the Benzotriazepine Derivative
-
Reaction Setup: Suspend the 2-Amino-4-(1-pyrazolyl)benzohydrazide (1.0 eq) from Part A in a solvent such as pyridine or DMF.
-
Reagent Addition: Add the desired aryl isothiocyanate (1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 8-16 hours. The basic solvent (pyridine) can act as a catalyst for the condensation and cyclization steps.
-
Workup and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. The crude product should be purified by column chromatography on silica gel to afford the target benzotriazepine.
Conclusion and Outlook
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of quinazolinone and proposed benzotriazepine scaffolds demonstrate efficient and logical synthetic pathways. The inherent reactivity of the anthranilate system, combined with the desirable pharmacophoric properties of the pyrazole substituent, provides a robust platform for generating diverse libraries of novel compounds for drug discovery programs. Future work could explore other cyclization strategies, such as reactions with β-ketoesters to form benzodiazepines or multi-component reactions to access even greater molecular complexity from this valuable starting material.
References
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Example of pyrazole-containing bioactive compounds.
- Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Synthesis of quinazolinones. Organic Chemistry Portal.
-
Synthesis of 1,3,5-Triazepines and Benzo[f][2][8][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC - PubMed Central.
- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Deriv
-
Synthesis of 1,3,5-Triazepines and Benzo[ f][2][8][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,5-Triazepines and Benzo[ f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a Privileged Scaffold for Anticancer Agent Construction
Introduction: The Strategic Value of the Pyrazole Scaffold in Oncology
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with the pyrazole nucleus being a particularly "privileged" scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous FDA-approved drugs. In the realm of oncology, pyrazole derivatives have been extensively developed as potent and selective anticancer agents.[1] These compounds exert their effects through diverse mechanisms, including the inhibition of critical cell signaling proteins like protein kinases (e.g., EGFR, CDK, PI3K) and interaction with DNA, thereby inducing apoptosis and halting tumor progression.[1][3][4]
This guide focuses on a specific, highly functionalized building block: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate . This molecule is of significant strategic interest for two primary reasons:
-
Versatile Functional Handles: It possesses three key points for chemical modification—an aromatic amine (aniline), an ethyl ester, and the pyrazole ring itself. The aniline nitrogen is a potent nucleophile, ideal for forming amides, ureas, and sulfonamides, or for participating in cyclization reactions. The ester can be readily hydrolyzed to a carboxylic acid for further amide coupling or reduced.
-
Proven Bioactivity: The core structure combines the anticancer potential of the pyrazole ring with an aminobenzoate framework, a motif also found in various pharmacologically active compounds.[5][6]
This document provides a comprehensive guide for researchers, outlining the synthetic utility of this scaffold and providing detailed protocols for the biological evaluation of its derivatives as potential anticancer agents.
Part 1: The Core Scaffold - Synthesis and Derivatization Strategy
While a direct, one-step synthesis for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is not prominently documented, a logical and efficient synthetic route can be proposed based on established methodologies. A plausible approach begins with Ethyl 2-amino-4-fluorobenzoate, proceeding through nucleophilic aromatic substitution.
Proposed Synthesis of the Core Scaffold:
-
Starting Material: Ethyl 2-amino-4-fluorobenzoate.
-
Reagent: Pyrazole.
-
Reaction: Nucleophilic Aromatic Substitution (SNAr).
-
Rationale: The fluorine atom at the 4-position is activated towards displacement by the electron-withdrawing ester group and, to a lesser extent, the amino group. The reaction with pyrazole in the presence of a suitable base (e.g., K2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures would yield the desired product. This method is a standard and reliable way to form aryl-N bonds with heterocycles.
Strategic Derivatization Pathways
The true power of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate lies in its potential for diversification. The primary amino group is the most reactive site for building molecular complexity and exploring structure-activity relationships (SAR).
dot
Caption: Key synthetic derivatization routes from the core scaffold.
-
Amide Synthesis: Acylation of the 2-amino group with various acid chlorides or coupling with carboxylic acids (using standard reagents like EDC/HOBt) can introduce a wide range of substituents. This is a fundamental step to probe the steric and electronic requirements of the target binding site.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors, often enhancing target affinity.
-
Benzothiazole Annulation: A particularly fruitful strategy involves the synthesis of 2-aminobenzothiazole hybrids, which are known to possess potent anticancer properties.[7][8] A common method involves reaction with potassium thiocyanate and bromine to form an in situ thiourea, which then undergoes oxidative cyclization.[9]
Part 2: Biological Evaluation - Protocols
Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising candidates. The following protocols provide a robust workflow for initial in vitro screening.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[10] In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep).
-
Synthesized compounds (dissolved in DMSO to make 10 mM stock solutions).
-
MTT solution (5 mg/mL in sterile PBS).[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates, multichannel pipettes, humidified incubator (37°C, 5% CO2), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Scientist's Note: Seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is recommended for each cell line.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in complete medium from the 10 mM DMSO stock. A typical starting range is 100 µM to 0.1 µM.
-
Self-Validation Check: Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent-induced cytotoxicity. Include a "vehicle control" (medium with 0.5% DMSO) in every experiment.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include wells for "untreated control" (fresh medium only) and "blank" (medium only, no cells).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in the wells with viable cells.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (AbsTreated / AbsVehicle Control) * 100
-
-
Plot % Viability vs. Log[Compound Concentration] and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC, green) and will label these cells.[13] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[14]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Cells treated with the test compound (at its IC50 and 2x IC50 concentrations for 24 hours).
-
Sterile PBS, flow cytometry tubes, and a flow cytometer.
Step-by-Step Methodology:
-
Cell Preparation:
-
Treat cells with the compound as described above. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant containing floating cells. This is crucial to avoid losing the apoptotic cell population.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[14]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[15]
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells/debris.
-
-
Part 3: Data Presentation & Mechanistic Insights
Clear data presentation is essential for comparing the efficacy of different derivatives and elucidating SAR.
Quantitative Data Summary
Summarize cytotoxicity data in a table for easy comparison.
Table 1: Illustrative In Vitro Cytotoxicity (IC50) of Synthesized Derivatives
| Compound ID | R Group (Modification) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT116 (Colon) |
|---|---|---|---|---|
| Core | -H | >100 | >100 | >100 |
| DZ-01 | -CO-(4-Cl-Ph) | 15.2 | 21.5 | 18.9 |
| DZ-02 | -CO-(4-F-Ph) | 12.8 | 19.1 | 16.4 |
| DZ-03 | -CS-NH-(4-NO2-Ph) | 5.6 | 8.3 | 7.1 |
| Doxorubicin | Reference Drug | 0.95 | 1.1 | 1.3 |
Note: Data are hypothetical and for illustrative purposes only.
This table immediately suggests that derivatization is key for activity and that the thiourea derivative with an electron-withdrawing nitro group (DZ-03 ) is the most potent in this hypothetical series. This aligns with literature suggesting that appropriate substitutions can significantly enhance anticancer efficacy.[1]
Workflow and Mechanism of Action
Visualizing the experimental process and potential biological targets provides clarity and context.
dot
Caption: Integrated workflow from synthesis to mechanistic studies.
Many pyrazole-based anticancer agents function as ATP-competitive kinase inhibitors.[16][17] A common target pathway dysregulated in cancer is the PI3K/Akt pathway, which controls cell survival and proliferation.[4][18]
dot
Caption: Potential mechanism via inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate represents a valuable and versatile starting material for the development of novel anticancer agents. The synthetic accessibility to a wide range of derivatives, coupled with the proven pharmacological importance of the pyrazole scaffold, makes it an attractive platform for drug discovery programs. The protocols outlined here provide a standardized framework for the initial cytotoxic screening and mechanistic evaluation of new chemical entities derived from this core. Future work should focus on expanding the derivative library to build a comprehensive SAR, followed by in vivo efficacy studies in relevant xenograft models for the most promising lead compounds.
References
-
Akhtar, T., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link].
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Available at: [Link].
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. Available at: [Link].
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link].
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].
-
Checkpoint Lab. MTT Cell Assay Protocol. Available at: [Link].
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link].
-
Sawyer, J. S., et al. (2002). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. Available at: [Link].
-
Nossier, E. S., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link].
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... ResearchGate. Available at: [Link].
-
Zhang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link].
-
Hussein, W. A., et al. (2023). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry. Available at: [Link].
-
International Journal of Pharmaceutical Erudition. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available at: [Link].
-
Shaik, A. B., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. International Journal of Industrial Chemistry. Available at: [Link].
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link].
-
ResearchGate. Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link].
- Google Patents. (2011). WO2011064798A1 - Process for the preparation of a pyrazole derivative. Google Patents.
-
Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals. Available at: [Link].
-
ResearchGate. (2014). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. Available at: [Link].
-
Al-Suwaidan, I. A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. BMC Chemistry. Available at: [Link].
-
Lathwal, E., et al. (2024). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Bioorganic Chemistry. Available at: [Link].
-
Arshad, N., et al. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E. Available at: [Link].
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Versatile Scaffold of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate in the Development of Novel Antimicrobial Compounds
Introduction: A New Scaffold for a Post-Antibiotic Era
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, creating an urgent need for the discovery and development of new chemical entities with novel mechanisms of action.[1] The era of pandrug-resistant pathogens is upon us, necessitating innovative strategies to populate the dwindling pipeline of effective antimicrobial agents.[1][2] Within medicinal chemistry, the pyrazole moiety is recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its versatile chemical properties that allow for structural diversification.[3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[4][5][6]
This guide focuses on Ethyl 2-Amino-4-(1-pyrazolyl)benzoate , a key heterocyclic building block that combines the pharmacologically significant pyrazole ring with an aminobenzoate structure. This unique combination offers multiple reaction sites for chemical modification, making it an ideal starting point for generating diverse libraries of compounds in the search for next-generation antimicrobials. We will explore its potential, from derivative synthesis to antimicrobial evaluation, providing detailed protocols and the scientific rationale behind the experimental designs.
Section 1: The Core Scaffold: Synthesis and Properties
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate serves as the foundational structure for derivatization. Understanding its synthesis is the first step in leveraging its potential. While multiple synthetic routes to pyrazole derivatives exist[7][8], a common approach involves the cyclization of a suitable precursor with hydrazine.
Representative Synthesis Pathway
The synthesis of the core scaffold can be conceptually approached through a multi-step process, culminating in the formation of the pyrazole ring attached to the aminobenzoate backbone. A plausible method involves the reaction of a hydrazine source with a suitably functionalized acrylate derivative.
Caption: Conceptual synthesis pathway for the core scaffold.
Causality Behind the Method: The cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and efficient method for forming the pyrazole ring. The amino and ester groups on the benzoate ring are strategically positioned to act as handles for subsequent derivatization, allowing for the exploration of structure-activity relationships (SAR).
Section 2: The Antimicrobial Discovery Workflow
Once the core scaffold is synthesized, it serves as the entry point into a drug discovery workflow aimed at identifying potent antimicrobial derivatives. This process is iterative, involving chemical synthesis, biological screening, and data analysis.
Protocol: Derivative Synthesis (Schiff Base Formation)
To explore the chemical space, the primary amino group of the scaffold can be readily converted into a Schiff base by reacting with various aldehydes. This modification significantly alters the compound's steric and electronic properties.
Objective: To synthesize a library of Schiff base derivatives from Ethyl 2-Amino-4-(1-pyrazolyl)benzoate for antimicrobial screening.
Materials & Reagents:
-
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (core scaffold)
-
Various substituted aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: Add the selected substituted aldehyde (1 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction. [9]4. Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum. Further purification can be achieved by recrystallization. [9] Self-Validation & Rationale: The purity of the synthesized compounds must be confirmed using analytical techniques like NMR and Mass Spectrometry before biological testing. This ensures that any observed antimicrobial activity is attributable to the intended molecule. The rationale for creating Schiff bases is that the resulting imine group can be crucial for biological activity, and modifying the aldehyde component allows for a systematic exploration of SAR. [9][10]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound. [11]The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [11][12] Objective: To quantitatively determine the MIC of synthesized pyrazole derivatives against selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
Materials & Reagents:
-
Synthesized pyrazole derivatives (stock solution in DMSO)
-
96-well microtiter plates (sterile)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Standard antibiotic (e.g., Ciprofloxacin, as positive control) [5]* 0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Select several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [11] * Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well. [11]2. Plate Preparation (Serial Dilution):
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of decreasing compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the final bacterial inoculum (prepared in Step 1) to each well, except for the sterility control.
-
-
Controls (Crucial for Self-Validation):
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) to confirm the assay is sensitive.
-
Negative/Growth Control: A well containing MHB and inoculum only (no compound) to ensure the bacteria can grow.
-
Sterility Control: A well containing MHB only (no inoculum) to check for contamination. [11]5. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. [11]6. MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. [13]
-
Data Presentation
Quantitative data from MIC testing should be summarized in a clear, structured table to allow for easy comparison and SAR analysis.
Table 1: Example MIC Data for Pyrazole Derivatives
| Compound ID | Modification on Benzoate Ring | Test Microorganism | Gram Stain | MIC (µg/mL) |
| Scaffold-01 | Ethyl 2-Amino-4-(1-pyrazolyl)benzoate | S. aureus | Positive | >128 |
| Scaffold-01 | Ethyl 2-Amino-4-(1-pyrazolyl)benzoate | E. coli | Negative | >128 |
| Deriv-01 | Schiff Base (4-NO₂) | S. aureus | Positive | 32 |
| Deriv-01 | Schiff Base (4-NO₂) | E. coli | Negative | 64 |
| Deriv-02 | Schiff Base (4-Cl) | S. aureus | Positive | 16 |
| Deriv-02 | Schiff Base (4-Cl) | E. coli | Negative | 32 |
| Ciprofloxacin | (Positive Control) | S. aureus | Positive | 0.5 |
| Ciprofloxacin | (Positive Control) | E. coli | Negative | 0.25 |
Note: Data is hypothetical and for illustrative purposes only.
Section 3: Mechanistic Insights and SAR
The broad bioactivity of pyrazoles stems from their ability to interact with various biological targets. Understanding the potential mechanisms and the relationship between chemical structure and activity is critical for rational drug design.
Potential Mechanisms of Action
Derivatives of the pyrazole scaffold may exert their antimicrobial effects through multiple pathways. [2]Published studies on related compounds suggest potential targets include:
Caption: Hypothetical inhibition of bacterial DNA gyrase.
Structure-Activity Relationship (SAR) Insights
Analysis of MIC data from a library of derivatives allows for the elucidation of SAR, guiding the next round of synthesis.
-
Role of the Phenyl Ring: Halogenation (e.g., with chlorine) on phenyl rings attached to the core scaffold often enhances antibacterial activity. [3]Electron-withdrawing groups, like a nitro group (NO₂), can also modulate activity.
-
Importance of Heterocyclic Moieties: Combining the pyrazole scaffold with other heterocyclic rings, such as thiazoles or thiadiazines, has been shown to produce compounds with remarkable antibacterial and antifungal activities. [4][14][15]* Impact of Linkers: The nature of the linker between the core scaffold and appended groups is critical. Hydrazone linkers, for instance, are frequently found in potent pyrazole-based antimicrobials. [2] Expert Insight: The SAR suggests that the core scaffold of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a platform for optimization. The initial, unmodified scaffold may show little to no activity. Its value lies in providing the precise atomic framework and reactive handles (the amino and ester groups) needed to build more complex and potent molecules. The goal of the initial screening is not necessarily to find a highly active parent compound, but to validate that chemical modification of the scaffold can lead to biologically active derivatives.
Section 4: Conclusion and Future Directions
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate represents a promising and versatile starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, which are essential for navigating the complex landscape of antimicrobial drug discovery.
The protocols and workflow detailed here provide a robust framework for researchers to:
-
Synthesize and diversify the core scaffold.
-
Reliably screen derivatives for antimicrobial activity using validated methods.
-
Generate and interpret quantitative MIC data.
-
Develop an understanding of the structure-activity relationships to guide lead optimization.
Future work should focus on screening promising compounds against a broader panel of clinically relevant and drug-resistant pathogens (e.g., MRSA, VRE), evaluating cytotoxicity in mammalian cell lines to determine a selectivity index, and investigating the precise mechanism of action for the most potent analogs.
References
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Sayed, M. A. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
-
ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
-
Drug Discovery & Development. (2016). Miniature Scaffolding Could Support Fight Against Superbugs. Drug Discovery & Development. [Link]
-
Wu, S., Qin, F., & Meng, Y. (2025). The application and challenges of antimicrobial drug-loaded scaffold materials for the treatment of bone infections. PubMed. [Link]
-
Frontiers Media S.A. (2022). Fabrication of Antimicrobial Multilayered Nanofibrous Scaffolds-Loaded Drug via Electrospinning for Biomedical Application. Frontiers in Bioengineering and Biotechnology. [Link]
-
Wu, S., Qin, F., & Meng, Y. (2025). The application and challenges of antimicrobial drug-loaded scaffold materials for the treatment of bone infections. RSC Publishing. [Link]
-
Papanikolaou, V., et al. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. National Institutes of Health. [Link]
-
MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
National Institutes of Health. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
-
Future Medicine. (2022). Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
-
Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
Scientific Research Publishing. (2013). Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate. Scientific Research Publishing. [Link]
-
Nanoscience and Bioletters. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Nanoscience and Bioletters. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]
-
National Institutes of Health. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]
-
Growing Science. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science. [Link]
- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
-
PubMed Central. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PubMed Central. [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
-
PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
National Institutes of Health. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health. [Link]
-
National Institutes of Health. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. National Institutes of Health. [Link]
Sources
- 1. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2<i>H</i>)-ylideneamino) benzoate [file.scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apec.org [apec.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of modern drug discovery. The pyrazole ring system is a preeminent example of such a scaffold, present in numerous FDA-approved drugs for a wide range of diseases.[1][2][3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an invaluable component in drug design.[1][4]
This guide focuses on the Ethyl 2-Amino-4-(1-pyrazolyl)benzoate core structure, a versatile starting material that marries the therapeutic potential of the pyrazole moiety with the synthetic flexibility of the aminobenzoate backbone.[5][6] The strategic derivatization of this scaffold allows for a systematic exploration of the chemical space around it, enabling the development of robust Structure-Activity Relationship (SAR) models. Such studies are critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[7][8]
This document provides a detailed framework for researchers, outlining key derivatization strategies, step-by-step experimental protocols, and the logic underpinning the exploration of SAR for this promising class of compounds.
The Core Scaffold: Identifying Key Derivatization Vectors
The power of the Ethyl 2-Amino-4-(1-pyrazolyl)benzoate scaffold lies in its multiple, chemically distinct handles that can be selectively modified. A thorough SAR campaign requires systematic variation at these key positions to probe the steric, electronic, and hydrophobic requirements of the target binding site.
The primary points for derivatization are:
-
Vector 1 (V1): The Amino Group. The nucleophilic secondary amine at the C2 position is a prime site for N-acylation, N-alkylation, and N-arylation, allowing for the introduction of a wide variety of functional groups that can form new interactions with the biological target.
-
Vector 2 (V2): The Ethyl Ester. This group can be hydrolyzed to the corresponding carboxylic acid, which serves as a new anchor for amide bond formation, or it can be converted into other esters or amides to modulate solubility and cell permeability.
-
Vector 3 (V3): The Pyrazole Ring. While direct functionalization of the pyrazole ring can be challenging, substitutions at the 3', 4', and 5' positions can significantly influence the compound's electronic profile and binding orientation.[9][10] These modifications are often best incorporated by using a substituted pyrazole during the initial scaffold synthesis.
-
Vector 4 (V4): The Benzene Ring. Positions C3, C5, and C6 of the benzoate ring are available for substitution (e.g., halogenation, nitration) to fine-tune electronic properties and metabolic stability, though this typically requires starting from a pre-functionalized anthranilate.
Caption: Key derivatization vectors on the core scaffold.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reagents should be of high purity, and solvents should be anhydrous where specified.
Derivatization at Vector 1: The Amino Group
The aniline nitrogen is a versatile nucleophile, readily undergoing acylation and alkylation.
This protocol creates an amide linkage, a common motif in bioactive molecules. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[11][12]
-
Materials and Reagents:
-
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess acyl chloride and the acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.
-
Reductive amination is a mild and highly efficient method for forming C-N bonds, proceeding through an intermediate imine which is then reduced in situ. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for imines over carbonyls, and does not react violently with protic solvents.[13]
-
Materials and Reagents:
-
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
-
Derivatization at Vector 2: The Ester Group
Hydrolyzing the ethyl ester to a carboxylic acid provides a crucial functional group for creating amide libraries, which can significantly impact solubility and introduce new hydrogen bonding capabilities.
-
Materials and Reagents:
-
Ethyl 2-amino (or N-substituted) -4-(1-pyrazolyl)benzoate derivative (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric Acid (HCl)
-
-
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the benzoate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Base Addition: Add LiOH (2.0 eq) and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Reaction: Stir until the starting material is consumed (typically 2-6 hours).
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. The carboxylic acid product will typically precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract it into an organic solvent like ethyl acetate.
-
Building the Structure-Activity Relationship (SAR) Model
Once a library of derivatives is synthesized, the next step is to screen them for biological activity against the target of interest. The data obtained are then used to build an SAR model.
Data Generation and Interpretation
Table 1: Hypothetical SAR Data for Derivatives Targeting Kinase X
| Compound ID | Modification (Vector) | R Group | IC₅₀ (nM) | Fold Change vs. Core |
| Core | - | - | 1250 | 1.0 |
| 1a | N-Acyl (V1) | -C(O)CH₃ | 850 | 1.5x |
| 1b | N-Acyl (V1) | -C(O)Ph | 450 | 2.8x |
| 1c | N-Acyl (V1) | -C(O)-(4-Cl-Ph) | 150 | 8.3x |
| 2a | N-Alkyl (V1) | -CH₂Ph | 980 | 1.3x |
| 3a | Amide (V2) | -C(O)NH-Bn | 600 | 2.1x |
| 3b | Amide (V2) | -C(O)NH-(c-Hex) | 1100 | 1.1x |
Interpretation of Hypothetical Data:
-
Vector 1 (N-Acylation): Acylation of the amino group is generally favorable. The introduction of a phenyl ring (1b vs 1a) improves potency, suggesting a potential π-π stacking interaction in the binding pocket. Adding an electron-withdrawing chlorine atom to this ring (1c) further boosts activity, possibly through halogen bonding or by altering the electronics of the phenyl ring.[1]
-
Vector 1 (N-Alkylation): Simple N-alkylation with a benzyl group (2a) provides a modest improvement, suggesting that the linker and conformation introduced by the amide in series 1 are more optimal.
-
Vector 2 (Amide Formation): Converting the ester to a benzyl amide (3a) is beneficial, likely introducing a new hydrogen bond donor (the N-H) and favorable hydrophobic interactions. The aliphatic cyclohexyl amide (3b) is less effective, indicating a preference for an aromatic group at this position.
SAR Workflow Visualization
The process of SAR exploration is iterative, with each round of synthesis and testing informing the next.
Caption: Iterative workflow for SAR exploration.
Conclusion
The Ethyl 2-Amino-4-(1-pyrazolyl)benzoate scaffold represents a fertile ground for medicinal chemistry exploration. Its synthetically accessible derivatization points allow for a systematic and logical approach to SAR studies. By employing the robust protocols detailed in this guide for modifying the amino and ester functionalities, researchers can efficiently generate diverse compound libraries. The subsequent analysis of biological data will elucidate the key structural features required for potent and selective activity, paving the way for the development of novel therapeutic agents.
References
- BenchChem. (n.d.). Experimental Protocols for the Acylation of 2-Aminobenzothiazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 3-Amino-2-nitrobenzoic Acid in Drug Discovery.
- Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Ahmad, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
- Abdel-Maksoud, M. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Patil, S. U., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- ResearchGate. (n.d.). Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents.
- Loll, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
- BenchChem. (n.d.). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
- BenchChem. (n.d.). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives.
- Trejtnar, F., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.
- ResearchGate. (n.d.). Structure activity relationship (SAR).
- ResearchGate. (n.d.). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives.
- Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences.
- RSC Publishing. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- The Royal Society of Chemistry. (n.d.). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes.
- ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Alanazi, A. M., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- ResearchGate. (n.d.). Synthesis of N-heterocycles from 2-aminobenzoates.
- BenchChem. (n.d.). Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Speculative Exploration of its Mechanism of Action.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a Foundational Precursor for the Synthesis of Anthranilic Diamide Agrochemicals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, a pivotal precursor in the synthesis of modern agrochemicals, particularly the anthranilic diamide class of insecticides. These compounds, including the commercial successes chlorantraniliprole and cyantraniliprole, represent a significant advancement in pest management due to their novel mode of action and favorable safety profiles. We present detailed protocols for a representative synthesis of the precursor and its subsequent conversion to chlorantraniliprole. The guide elucidates the underlying chemical principles, the biological mechanism of action targeting insect ryanodine receptors, and provides quantitative data to support researchers in the field of agrochemical development.
Introduction: The Strategic Importance of the Pyrazolyl-Anthranilate Scaffold
The quest for more selective, potent, and environmentally benign insecticides is a primary driver in agrochemical research. The discovery of the anthranilic diamide class of insecticides marked a significant breakthrough, introducing a new mode of action that targets insect ryanodine receptors (RyRs).[1] These receptors are ligand-gated calcium channels crucial for muscle contraction in insects.[1] The anthranilic diamides lock these channels in a partially open state, leading to uncontrolled depletion of intracellular calcium stores, which results in muscle paralysis and ultimately, the death of the target pest.[1]
At the heart of this revolutionary class of insecticides lies the 2-amino-4-(1-pyrazolyl)benzoate scaffold. This molecule serves as a critical "linker" fragment, bridging the two key pharmacophores required for potent activity: the substituted pyrazole ring and the anthranilamide moiety. Its precise arrangement of an amino group, an ester, and a pyrazole substituent on the benzene ring makes it an indispensable building block for creating these complex and highly active molecules. This guide details the synthesis and application of the ethyl ester form of this precursor, a common intermediate in industrial and research settings.
Precursor Profile and Synthesis
The successful synthesis of the final agrochemical product is contingent on the efficient and high-purity preparation of its core intermediates. Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a cornerstone of this process.
Chemical Properties
| Property | Value |
| Chemical Name | Ethyl 2-Amino-4-(1H-pyrazol-1-yl)benzoate |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 1007369-95-5 (for the corresponding acid) |
| Appearance | Off-white to pale yellow solid (predicted) |
Representative Synthesis of 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid
While direct patent literature for the ethyl ester is specific to proprietary industrial processes, a robust and logical synthesis can be devised from common starting materials based on established chemical principles. The following three-step protocol describes the synthesis of the carboxylic acid, which can be easily esterified or used directly in subsequent coupling reactions.
The overall workflow begins with a commercially available fluoronitrobenzoic acid, proceeds through a nucleophilic aromatic substitution (SNAr) with pyrazole, and concludes with the reduction of the nitro group.
Sources
Troubleshooting & Optimization
Troubleshooting low yield in "Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. Below you will find a series of frequently asked questions and troubleshooting scenarios based on common challenges encountered during the N-arylation of pyrazole with substituted aminobenzoates, a reaction typically achieved via a Buchwald-Hartwig amination.
Conceptual Framework: The Buchwald-Hartwig Amination
The synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate most commonly proceeds via a palladium-catalyzed cross-coupling reaction between pyrazole and an ethyl 2-amino-4-halobenzoate (typically bromo or iodo). This reaction, a type of Buchwald-Hartwig amination, is a powerful method for forming C-N bonds. The catalytic cycle, in simplified terms, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpyrazole and regenerate the Pd(0) catalyst. Understanding this mechanism is key to diagnosing and resolving issues that may arise during the synthesis.
Troubleshooting Guide: Low Yield and Reaction Failures
Question 1: I am observing very low to no conversion of my starting materials. What are the primary factors I should investigate?
Low or no conversion in a Buchwald-Hartwig reaction can often be traced back to a few critical parameters. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents were properly degassed.
-
Reagent Purity: The quality of your starting materials, catalyst, ligand, and base is paramount. Impurities in the aryl halide, pyrazole, or solvent can poison the catalyst. The base, particularly sodium tert-butoxide which is commonly used, is hygroscopic and its quality can significantly impact the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low conversion.
In-depth Analysis:
-
Catalyst System: The choice of palladium source and ligand is critical. For N-arylation of heterocycles, bulky electron-rich phosphine ligands such as XPhos or t-BuXPhos are often effective.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that it is efficiently reduced to the active Pd(0) species in situ. The use of preformed Pd(0) sources like Pd₂(dba)₃ can sometimes be advantageous.[2]
-
Base and Solvent Interplay: The base not only facilitates the deprotonation of pyrazole but also influences the catalyst's activity. The choice of base is often solvent-dependent.
-
In nonpolar solvents like toluene, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[3][4][5]
-
In polar aprotic solvents like DMF, while bromide dissociation is easier, the base can complex with the palladium center, creating a stable, less reactive "resting state".[3][4][5]
-
Commonly used bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The solubility of the base in the reaction solvent is crucial for its effectiveness.
-
| Base | Typical Solvent(s) | Considerations |
| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane | Strong base, very effective but sensitive to moisture. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Weaker base, often requires higher temperatures. Good for substrates with base-sensitive functional groups.[6] |
| Cesium Carbonate (Cs₂CO₃) | Toluene, Dioxane | Stronger and more soluble than K₂CO₃, often effective when other bases fail.[1] |
Question 2: My reaction is producing significant side products. What are the likely culprits and how can I mitigate them?
Side product formation in Buchwald-Hartwig aminations can be complex. Identifying the side products is the first step toward resolving the issue.
Common Side Products and Their Causes:
-
Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a result of β-hydride elimination from the palladium-amido intermediate, a known side reaction in Buchwald-Hartwig aminations. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.
-
Homocoupling of the Aryl Halide: The formation of a biaryl compound from two molecules of the aryl halide can occur, especially at higher temperatures. This is often a sign of suboptimal catalyst activity or stability.
-
Double Arylation of Pyrazole: While less common for the N-H of pyrazole, if other reactive sites are present on the pyrazole ring, C-H activation and subsequent arylation could occur. This is more prevalent in direct C-H arylation reactions but can be a minor side product in some N-arylation systems.[7][8][9]
Mitigation Strategies:
-
Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired C-N coupling. Running the reaction at the lowest effective temperature can improve selectivity.
-
Screen Ligands: The steric and electronic properties of the phosphine ligand have a profound impact on the reaction. A more sterically hindered ligand can promote reductive elimination over side reactions.
-
Adjust the Base: A weaker base might suppress certain decomposition pathways.
Question 3: I have achieved good conversion, but I am struggling to purify the final product. What are some effective purification strategies?
Purification of N-aryl pyrazoles can be challenging due to the potential for residual starting materials, palladium catalyst, and ligand-derived byproducts.
Purification Workflow:
Caption: General purification workflow for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Detailed Purification Steps:
-
Aqueous Workup: A standard aqueous workup will remove inorganic salts (from the base and halide byproduct).
-
Filtration: Passing the crude product through a plug of silica gel or Celite can remove a significant portion of the palladium catalyst and some polar impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from starting materials and organic byproducts. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed.
-
Crystallization: If the product is a solid, crystallization can be an excellent final purification step. For pyrazole derivatives, forming an acid addition salt with an inorganic or organic acid, followed by crystallization, can be a highly effective method for purification.[10] The free base can then be regenerated.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
This is a representative protocol and may require optimization for your specific setup and reagent batches.
Materials:
-
Ethyl 2-amino-4-bromobenzoate
-
Pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add ethyl 2-amino-4-bromobenzoate (1.0 equiv), pyrazole (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Add anhydrous, degassed toluene to the flask.
-
Add sodium tert-butoxide (1.4 equiv) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use a copper catalyst instead of palladium? A: Copper-catalyzed N-arylation of heterocycles, a variation of the Ullmann condensation, is a viable alternative to palladium-catalyzed methods.[11][12][13][14] Copper catalysts are generally less expensive but may require higher reaction temperatures. The choice between palladium and copper depends on the specific substrate and desired reaction conditions.
Q: My starting aryl halide is a chloride instead of a bromide. What changes should I consider? A: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations. To achieve good yields with an aryl chloride, you may need to use a more electron-rich and sterically hindered ligand (e.g., a biaryl phosphine ligand), a stronger base, and potentially higher reaction temperatures.
Q: How critical is the palladium to ligand ratio? A: The ratio of palladium to ligand is crucial for catalyst stability and activity. A 1:1 or 1:2 ratio of Pd:ligand is common, but the optimal ratio can vary depending on the specific ligand and reaction conditions. An excess of ligand can sometimes stabilize the catalyst but may also slow down the reaction rate.
Q: Can I run this reaction open to the air? A: It is strongly advised against running Buchwald-Hartwig aminations open to the air. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which will deactivate the catalyst and lead to low or no product formation. The development of air-stable palladium precatalysts has made setting up these reactions more convenient, but a strictly inert atmosphere during the reaction is still recommended for optimal results.
References
-
The role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. PMC. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications. [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. NIH. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters. [Link]
-
Use of base metals in Buchwald-Hartwig coupling. Wordpress. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Semantic Scholar. [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
- Method for purifying pyrazoles.
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing). [Link]
-
Pyrrolo[2,1‐f][3][15][16]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 15. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions with Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-Amino-4-(1-pyrazolyl)benzoate . This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Section 1: Foundational Principles & Proactive Troubleshooting
Before addressing specific reaction failures, it is crucial to understand the sensitivities of palladium-catalyzed cross-coupling reactions. The substrate, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, possesses several structural features—an electron-rich aminobenzoate system and a potentially coordinating pyrazole ring—that require careful consideration for successful coupling.
Core Concept: The Palladium Catalytic Cycle
Successful cross-coupling hinges on the smooth operation of the Pd(0)/Pd(II) catalytic cycle. Any disruption to this cycle will manifest as low yield, stalled reactions, or byproduct formation. Understanding the key steps—oxidative addition, transmetalation (for Suzuki), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination—is fundamental to effective troubleshooting.
Caption: General Palladium Cross-Coupling Cycle.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered when using Ethyl 2-Amino-4-(1-pyrazolyl)benzoate in coupling reactions.
Category 1: Reaction Initiation & Low Conversion
Q1: My reaction has stalled or shows very low conversion to the desired product. What are the primary causes?
A1: This is the most common issue and typically points to a problem with the catalyst's activity or the quality of the reagents.[1][2]
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. More critically, the active Pd(0) is highly sensitive to oxygen, which oxidizes it to an inactive state.[1]
-
Ligand Choice: The aniline and pyrazole moieties make your substrate electron-rich. This electronic property can make the initial, often rate-limiting, oxidative addition step sluggish.[3] Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition.[1][4]
-
Reagent & Solvent Quality: Water is detrimental. It can lead to protodeboronation of the boronic acid partner in Suzuki couplings, effectively destroying one of your reagents.[1] Ensure all solvents are anhydrous and that solid reagents, particularly the base, are freshly dried and finely ground.[1]
-
Pyrazole Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, acting as a ligand and potentially inhibiting or deactivating the catalyst.[1] Using a higher catalyst loading or a more strongly binding phosphine ligand can sometimes overcome this inhibition.
Caption: Troubleshooting workflow for low reaction conversion.
Category 2: Byproduct Formation
Q2: I am seeing significant homocoupling of my boronic acid (in a Suzuki reaction). How can I prevent this?
A2: Boronic acid homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often driven by the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) to Pd(II), which can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled byproduct.[1]
-
Strict Oxygen Exclusion: This is the most critical factor. Ensure your reaction setup is leak-proof and that all solvents have been rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst (e.g., Pd₂(dba)₃) can sometimes minimize side reactions that are promoted by Pd(II) species.
Q3: My mass spec shows a byproduct corresponding to the loss of the halogen from my coupling partner (dehalogenation) or loss of the boronic acid group (protodeboronation). What is happening?
A3: These side reactions remove your starting materials from the productive catalytic cycle.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), replacing it with a C-H bond.[1][2]
-
Mitigation: Use rigorously dried solvents and bases. Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids, as they are less prone to this side reaction.[2]
-
-
Dehalogenation: This is more common with electron-rich aryl halides and can be promoted by certain bases or impurities.
-
Mitigation: Ensure the purity of your starting materials. Sometimes, changing the solvent or base can disfavor this pathway.
-
Category 3: Specific Challenges with Pyrazole-Containing Substrates
Q4: Are there special considerations for Buchwald-Hartwig amination with pyrazole-containing substrates?
A4: Yes. The nature of the amine coupling partner is critical. Specifically, the presence of β-hydrogens on the amine can lead to a competing side reaction called β-hydride elimination.[4][5][6]
-
Amines without β-Hydrogens: For aryl amines or bulky alkylamines lacking β-hydrogens, palladium catalysis is generally effective. A combination like Pd(dba)₂ with a bulky, electron-rich ligand such as tBuDavePhos often gives good results.[6][7]
-
Amines with β-Hydrogens: For primary and secondary alkylamines (e.g., piperidine, allylamine), β-hydride elimination can be a major issue, leading to low yields with palladium catalysts.[6][7] In these cases, switching to a copper-catalyzed system (e.g., CuI) may be more effective.[7] This highlights the complementarity of Pd and Cu catalysts for C-N bond formation with pyrazoles.[7]
| Amine Type | Recommended Catalyst System | Key Consideration |
| Arylamines, Bulky Amines (No β-H) | Pd(dba)₂ / tBuDavePhos | Palladium is generally efficient.[7] |
| Alkylamines, Cyclic Amines (with β-H) | CuI / Ligand | Prone to β-hydride elimination with Pd.[6][7] |
Table 1: Catalyst System Recommendations for Buchwald-Hartwig Amination of 4-Halopyrazoles.
Section 3: Experimental Protocols & Starting Conditions
The following protocols provide robust starting points for your experiments. Optimization will likely be necessary based on your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for a generic aryl halide coupling partner.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (assuming it is the halide partner, 1.0 eq), the arylboronic acid (1.2-1.5 eq), and a finely ground, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd). Add these solids to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a Toluene/Water mixture) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4.4 mol%) | A robust system for electron-rich substrates.[1][2] |
| Base | K₃PO₄ (2.0 eq) | Strong, non-nucleophilic base effective in many couplings.[1] |
| Solvent | Dioxane or Toluene/H₂O (10:1) | Good solubility for many organic substrates. Small amount of water can sometimes aid base solubility.[3] |
| Temperature | 100 °C | Sufficient thermal energy for most coupling reactions. |
| Atmosphere | Strict Argon or Nitrogen | Prevents oxidation and deactivation of the Pd(0) catalyst.[1] |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Molecules. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo.
- ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines.
- PubMed Central. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- PubMed Central. (n.d.). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts.
- ResearchGate. (2017). Substrate scope of anilines and pyrazole aldehydes for the synthesis of....
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2024). Suzuki help.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (n.d.). Optimization of aminocarbonylation.
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common side reactions and troubleshooting scenarios encountered during its synthesis, providing in-depth, experience-driven advice to help you optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate most commonly proceeds via a Knorr-type pyrazole synthesis. This involves the cyclocondensation reaction of a hydrazine with a β-dicarbonyl compound. For the target molecule, a plausible synthetic route starts with a substituted ethyl 2-aminobenzoate precursor bearing a 1,3-dicarbonyl equivalent at the 4-position, which is then reacted with hydrazine. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and scalability. This guide will walk you through identifying and resolving these common issues.
Troubleshooting Guide: Common Side Reactions and Solutions
Question 1: My reaction is producing a mixture of two isomeric products that are difficult to separate. How can I improve the regioselectivity?
Answer:
This is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl precursor. The two nitrogen atoms of hydrazine can attack either of the two carbonyl groups, leading to the formation of regioisomers.
Causality: The electronic and steric properties of the two carbonyl groups in your starting material will dictate the preferred site of initial attack by the hydrazine. A less sterically hindered and more electrophilic carbonyl group will be favored.
Identification:
-
TLC: You will likely observe two spots with very similar Rf values.
-
¹H NMR: The spectrum of the crude product will show two distinct sets of peaks for the pyrazole and benzoate protons, indicating the presence of both isomers.
Troubleshooting Protocol:
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards one isomer. Start by running the reaction at 0 °C and slowly allowing it to warm to room temperature.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to nonpolar aprotic (e.g., toluene, dioxane).
-
pH Control: The pH of the reaction medium can affect the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups. The reaction is often catalyzed by a small amount of acid.[1] Careful control of the amount and type of acid catalyst (e.g., acetic acid, HCl) can improve regioselectivity.
-
-
Use a Substituted Hydrazine: If your desired product allows for a substituent on the pyrazole nitrogen, using a substituted hydrazine (e.g., methylhydrazine) can sometimes direct the cyclization to favor one isomer due to steric hindrance.
-
Protecting Group Strategy: In some cases, temporarily protecting one of the carbonyl groups can force the reaction to proceed through a single pathway. This adds extra steps to the synthesis but can be highly effective for achieving high regioselectivity.
| Parameter | Condition A (Non-selective) | Condition B (Improved Selectivity) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Solvent | Ethanol | Toluene |
| Catalyst | Excess Acetic Acid | 0.1 eq. p-Toluenesulfonic acid |
Question 2: My final product seems to be contaminated with a significant amount of a non-aromatic byproduct. What could this be and how do I prevent its formation?
Answer:
A common byproduct in pyrazole synthesis is the corresponding pyrazoline, which results from incomplete aromatization.[2][3]
Causality: The cyclization of the hydrazine with the 1,3-dicarbonyl compound initially forms a pyrazoline intermediate. Aromatization to the final pyrazole requires the elimination of a molecule of water. If the reaction conditions are not sufficiently forcing, or if a suitable oxidizing agent is not present, the pyrazoline may be isolated as a major byproduct.
Identification:
-
¹H NMR: The pyrazoline will show characteristic signals for sp³-hybridized carbons in the five-membered ring, which will be absent in the fully aromatic pyrazole product.
-
Mass Spectrometry: The mass of the pyrazoline will be 2 units higher than the expected pyrazole due to the presence of two extra hydrogen atoms.
Troubleshooting Protocol:
-
In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture to facilitate the aromatization of the pyrazoline intermediate as it is formed.
-
Post-synthesis Oxidation: If the pyrazoline has already been isolated, it can be converted to the desired pyrazole in a separate step.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful dehydrogenating agent that is effective for aromatizing pyrazolines.[2]
-
Manganese Dioxide (MnO₂): A milder and often more practical oxidizing agent for this transformation.
-
Experimental Protocol: Oxidation of Pyrazoline to Pyrazole
-
Dissolve the crude product containing the pyrazoline in a suitable solvent (e.g., dichloromethane or toluene).
-
Add 1.1 equivalents of DDQ or 5-10 equivalents of activated MnO₂.
-
Stir the reaction at room temperature and monitor by TLC until the starting pyrazoline is consumed.
-
Filter the reaction mixture to remove the oxidant and any byproducts.
-
Purify the filtrate by column chromatography.
Question 3: My reaction mixture has a strong yellow or reddish color, and the isolated product is difficult to purify. What is the source of these colored impurities?
Answer:
Colored impurities in pyrazole syntheses are often attributed to side reactions involving the hydrazine starting material.
Causality: Hydrazine is a reactive compound that can undergo self-condensation or oxidation, especially in the presence of acid or trace metal impurities, to form colored byproducts like azines.
Identification:
-
Visual Inspection: The reaction mixture and crude product will have a distinct yellow, orange, or red hue.
-
TLC: Colored impurities may appear as streaks or distinct colored spots on the TLC plate.
Troubleshooting Protocol:
-
Use High-Purity Hydrazine: Ensure that the hydrazine hydrate or anhydrous hydrazine used is of high purity and has been stored properly to prevent degradation.
-
Control Reagent Stoichiometry: Use a slight excess of the dicarbonyl compound to ensure that all of the hydrazine is consumed in the desired reaction.
-
Purification:
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can often remove colored impurities.
-
Column Chromatography: These colored byproducts are often highly polar and can be separated from the desired product by silica gel chromatography.
-
Frequently Asked Questions (FAQs)
Q1: I am observing the hydrolysis of the ethyl ester group on my benzoate starting material. How can I prevent this?
A1: Ester hydrolysis can occur under both acidic and basic conditions.[6][7][8][9][10] To minimize this side reaction, consider the following:
-
Use Mild Acid Catalysis: If an acid catalyst is required, use a weak organic acid like acetic acid in catalytic amounts rather than strong mineral acids.
-
Avoid Strong Bases: If the reaction is performed under basic conditions, use a non-nucleophilic organic base instead of inorganic hydroxides.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry, as the presence of water will promote hydrolysis.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the extent of ester cleavage.
Q2: Could my product be undergoing decarboxylation? How would I know?
A2: Decarboxylation of the aminobenzoic acid moiety is a possibility, especially under harsh acidic conditions and elevated temperatures.[11][12][13][14][15] This would result in the formation of 4-(1-pyrazolyl)aniline.
-
Identification: The primary evidence would be the absence of the ethyl ester signals in the ¹H and ¹³C NMR spectra and a corresponding decrease in the molecular weight observed by mass spectrometry.
-
Prevention: Avoid prolonged heating in the presence of strong acids. If acidic conditions are necessary for the cyclization, use the mildest effective acid and the lowest possible temperature.
Q3: I am concerned about N-alkylation of the pyrazole ring as a potential side reaction. Is this a valid concern?
A3: While not a side reaction of the initial pyrazole formation, subsequent N-alkylation can occur if there are alkylating agents present in your reaction or workup, or if you are performing a subsequent modification.[16][17][18][19][20] Unsymmetrical pyrazoles have two different ring nitrogens that can be alkylated, leading to a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by steric and electronic factors.[16][18]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
References
-
Dömling, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2436–2477. Available at: [Link]
-
Zhang, X., et al. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry, 79(21), 10170–10178. Available at: [Link]
-
Al-Mulla, A. (2017). Pyrazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Willi, A. V. (1969). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Helvetica Chimica Acta, 52(3), 598-608. Available at: [Link]
-
Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1953-1959. Available at: [Link]
-
Brouwer, H., et al. (1972). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1298-1303. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Khan, I., et al. (2016). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]
- Geng, F., et al. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. U.S.
-
LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. Available at: [Link]
-
Quora. (2018). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Available at: [Link]
-
YouTube. (2021). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three.... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. Available at: [Link]
-
Filarowski, A., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(15), 4478. Available at: [Link]
-
IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. Available at: [Link]
-
Chinnakadoori, S., et al. (2019). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). ResearchGate. Available at: [Link]
-
Sparr, C., et al. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Angewandte Chemie International Edition, 59(51), 22996-22999. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]
-
DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. Available at: [Link]
-
Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Crystals, 3(1), 1-13. Available at: [Link]
-
Request PDF. (n.d.). Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. Available at: [Link]
-
Request PDF. (2019). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Available at: [Link]
-
El-Faham, A., et al. (2022). Synthesis of Substituted Pyrazoles from Aryl-sydnones. Letters in Organic Chemistry, 19(5), 421-431. Available at: [Link]
-
DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]...
-
Martinez, A., et al. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molecules, 26(16), 4995. Available at: [Link]
-
Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1098. Available at: [Link]
-
Dömling, A. (2013). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. CHIMIA International Journal for Chemistry, 67(11), 809-813. Available at: [Link]
-
Sunway Pharm Ltd. (n.d.). 4-(1H-pyrazol-1-yl)aniline. Available at: [Link]
-
McMaster, C., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(15), 6744–6754. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. Available at: [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]
-
Li, B., et al. (2021). Rh(iii)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C–H activation. Organic & Biomolecular Chemistry, 19(32), 7018-7022. Available at: [Link]
- Johansson, H. (2008). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
- CN102311356A. (2012). Synthetic method of ethyl p-aminobenzoate.
-
Wang, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Future Medicinal Chemistry, 14(1), 45-58. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. sserc.org.uk [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 9. quora.com [quora.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. scite.ai [scite.ai]
- 12. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. mdpi.com [mdpi.com]
- 19. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Derivatives
Welcome to the technical support center for the purification of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established principles of organic chemistry and extensive field experience, this resource provides practical, in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the purity and yield of your target molecules.
Introduction
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate derivatives are a significant class of compounds in medicinal chemistry and materials science. Their synthesis can often lead to a variety of impurities, including starting materials, regioisomers, and by-products, making their purification a critical and sometimes challenging step. This guide will address the most common purification hurdles and provide robust, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate derivatives.
Q1: My target compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
A1: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent is a critical factor. If your spots are not well-separated on a TLC plate, they will not separate on a column.[1]
-
Adjust Polarity: If the Rf values are too high, decrease the polarity of the mobile phase. Conversely, if the compounds are moving too slowly, increase the polarity.[2]
-
Try Different Solvent Systems: If adjusting the solvent ratio (e.g., hexane/ethyl acetate) is not effective, switch to a different solvent system with different selectivity. For instance, trying dichloromethane/methanol or toluene/acetone can alter the interactions with the stationary phase and improve separation.[2]
-
-
Employ a Shallow Gradient: A gradual change in solvent polarity (a shallow gradient) can often resolve closely eluting compounds more effectively than an isocratic elution or a steep gradient.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include:
-
Alumina (basic or neutral): Can be effective if your compound is sensitive to the acidic nature of silica gel.
-
Reverse-phase (C18) silica: This is particularly useful for less polar compounds and offers a different separation mechanism based on hydrophobic interactions.
-
-
Dry Loading: Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique often leads to better separation than loading the sample dissolved in a strong solvent.[1]
Q2: I'm having difficulty crystallizing my Ethyl 2-Amino-4-(1-pyrazolyl)benzoate derivative. What can I do?
A2: Crystallization can be a challenging yet highly effective purification method. If your compound is resistant to crystallization, consider the following:
-
Solvent Selection is Key: The ideal solvent should dissolve your compound when hot but poorly when cold.[3] Experiment with a range of solvents of varying polarities. A mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) can also be effective.[3]
-
Induce Crystallization: If your solution is supersaturated but no crystals are forming, you can try to induce nucleation:
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very small, impure crystals.[4] Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer.
-
Alternative Purification: If crystallization remains elusive, consider preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for high-purity isolation, especially for valuable samples.[3][5]
Q3: My compound appears to be decomposing on the silica gel column. How can I prevent this?
A3: The aminobenzoate functionality can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6]
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine. A common practice is to add a small percentage (e.g., 1%) of triethylamine to the eluent.
-
Use an Alternative Stationary Phase: As mentioned in Q1, switching to a more neutral stationary phase like alumina can prevent acid-catalyzed decomposition.[6]
-
Minimize Contact Time: A faster elution, if it doesn't compromise separation, will reduce the time your compound is in contact with the silica gel.
Q4: How can I remove persistent colored impurities from my product?
A4: Colored impurities, often highly conjugated organic molecules, can be challenging to remove.
-
Activated Carbon (Charcoal): Treatment with activated carbon is a common method for removing colored impurities.[7][8] However, use it judiciously as it can also adsorb your desired product, leading to a lower recovery.[7]
-
Procedure: After dissolving your crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture, and then perform a hot filtration to remove the carbon.[7]
-
-
Alternative Adsorbents: Other adsorbents like Florisil or Celite can sometimes be effective in removing specific types of colored impurities.[9]
-
Precipitation/Washing: Depending on the solubility differences, it might be possible to selectively precipitate either the product or the impurity, or to wash the crude solid with a solvent that dissolves the colored impurity but not your product.
Q5: My crude product has poor solubility, making purification difficult. What are my options?
A5: Poor solubility can hinder both chromatography and crystallization.
-
Solvent Screening: Systematically screen a wide range of solvents to find one that provides adequate solubility for your purification method of choice. For chromatography, you need a solvent that dissolves your compound well enough for loading onto the column. For crystallization, you need a solvent that dissolves the compound when hot.
-
Modify the Compound (Temporarily): In some cases, you can temporarily protect a functional group to increase solubility, perform the purification, and then deprotect it. However, this adds extra steps to your synthesis.
-
Preparative HPLC/SFC: These techniques can often handle compounds with lower solubility by using stronger solvents and high pressure.
Troubleshooting Guides
This section provides more detailed, step-by-step protocols for common purification challenges.
Guide 1: Optimizing Column Chromatography
Objective: To achieve baseline separation of the target Ethyl 2-Amino-4-(1-pyrazolyl)benzoate derivative from its impurities.
Protocol:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three different TLC plates.
-
Develop the plates in different solvent systems of varying polarity (e.g., 20% ethyl acetate in hexane, 50% ethyl acetate in hexane, and 10% methanol in dichloromethane).
-
Visualize the spots under UV light and/or by staining.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[6]
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
For optimal separation, use the dry loading method described in FAQ A1.[1]
-
-
Elution:
-
Start with the least polar solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the eluent. A shallow gradient is often more effective for difficult separations.
-
Collect fractions and monitor them by TLC to identify the pure fractions containing your product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System | Polarity | Typical Application |
| Hexane/Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. |
| Toluene/Acetone | Medium | Offers different selectivity compared to ester/alkane systems. |
| Hexane/Acetone | Low to Medium | Another alternative with different selectivity. |
Guide 2: Effective Recrystallization
Objective: To obtain high-purity crystalline material of the Ethyl 2-Amino-4-(1-pyrazolyl)benzoate derivative.
Protocol:
-
Solvent Selection:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[7]
-
-
Hot Filtration:
-
If there are insoluble impurities or if you used activated carbon, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Workflow for Purification Strategy
Caption: A general workflow for the purification of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate derivatives.
Troubleshooting Decision Tree for Column Chromatography
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Creative Bioarray. (n.d.). Decolorization Protocol.
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
- Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal.
- ECHEMI. (n.d.). How to remove colors with colored ions in organics.
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals.
- Szczerba, T. (2013, December 1). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.
- RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2024, February 14). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- ACS Publications. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
- ResearchGate. (2025, August 6). Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF.
- Sciforum. (2024, September 18). Crystallization control possibilities of para-aminobenzoic acid using crystallization additives.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. conceptsecotech.com [conceptsecotech.com]
- 9. echemi.com [echemi.com]
Preventing byproduct formation in "Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" reactions
Welcome to the technical support center for the synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. We will delve into the common challenges encountered during its synthesis, with a primary focus on preventing byproduct formation through a detailed understanding of the reaction mechanism and optimization of critical parameters.
The predominant and most effective method for synthesizing this molecule is through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig N-Arylation. This reaction couples pyrazole with a suitable aryl halide, typically Ethyl 2-amino-4-bromobenzoate or the corresponding iodide. While powerful, this transformation is sensitive to several variables that can lead to undesired side reactions. This guide provides in-depth troubleshooting advice and protocols to ensure a high-yielding and clean reaction.
Section 1: The Core Reaction Pathway: Buchwald-Hartwig N-Arylation
The synthesis involves the formation of a carbon-nitrogen bond between the N1 position of the pyrazole ring and the C4 position of the ethyl 2-aminobenzoate scaffold. The catalytic cycle, shown below, is a cornerstone of modern synthetic chemistry.[1]
The process begins with the activation of a Pd(II) precatalyst to the active Pd(0) species.[2] This is followed by oxidative addition of the aryl halide to the Pd(0) center. Subsequently, the pyrazole anion displaces the halide on the palladium complex, and the final reductive elimination step yields the desired N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low conversion or has stalled completely. What are the primary causes and solutions?
This is a frequent issue in palladium-catalyzed couplings and typically points to problems with the catalyst's activity.[2]
-
Cause A: Inefficient Catalyst Activation. The active catalyst is a Pd(0) species, which must be generated in situ from a more stable Pd(II) precatalyst (e.g., a palladacycle like G3-XPhos). This activation requires a base. If the base is weak, impure, or sterically hindered, activation may be slow or incomplete.[1][2]
-
Solution: Use a modern palladacycle precatalyst (G3 or G4 type), as they are designed for rapid and efficient activation.[2] Ensure your base (e.g., NaOtBu, KOtBu, LHMDS) is fresh, anhydrous, and of high purity. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures and longer reaction times.[2]
-
-
Cause B: Inappropriate Ligand Choice. The phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle's key steps. A mismatch between the ligand and the substrates (the aryl halide and the pyrazole) is a common reason for failure.[2]
-
Solution: For N-arylation of heterocycles like pyrazole, bulky, electron-rich biarylphosphine ligands are generally required.[3] Ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points. Consult a ligand selection guide and consider screening a small panel of ligands to find the optimal one for your specific system.[2]
-
-
Cause C: Presence of Oxygen or Water. The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, effectively killing the reaction. Water can interfere with the base and other reagents.
-
Solution: Rigorously degas all solvents (e.g., via sparging with argon for 30-60 minutes or through freeze-pump-thaw cycles). Use oven-dried glassware assembled while hot under a stream of inert gas. Run the reaction under a positive pressure of high-purity argon or nitrogen.
-
Question 2: I am observing a significant peak in my analysis corresponding to Ethyl 2-aminobenzoate. What is this byproduct and how do I prevent it?
You are observing hydrodehalogenation, a common side reaction in cross-coupling chemistry.
-
Cause: Reductive Removal of the Halogen. Hydrodehalogenation is the replacement of the halide (e.g., bromine) on your starting material with a hydrogen atom.[2] This side reaction competes with the desired C-N bond formation. It can be promoted by trace amounts of water, certain phosphine ligands that readily undergo P-C bond cleavage, or reaction conditions that favor β-hydride elimination pathways if impurities are present.
-
Solution 1: Optimize Reaction Temperature. This side reaction can sometimes be minimized by lowering the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable rate of product formation (e.g., start at 80 °C instead of 110 °C).
-
Solution 2: Screen Ligands. Some ligands are more prone to promoting hydrodehalogenation than others. Switching to a different class of bulky biarylphosphine ligand may suppress this pathway.
-
Solution 3: Ensure Anhydrous Conditions. Rigorously dry all reagents and solvents. Water can be a proton source for this unwanted reduction.
-
Question 3: My mass spectrometry analysis shows a high molecular weight impurity. What is it and how can I minimize it?
This is likely due to the homocoupling of your aryl halide starting material.
-
Cause: Dimerization of the Aryl Halide. This side reaction involves the coupling of two molecules of your Ethyl 2-amino-4-halobenzoate to form a biphenyl derivative. It is often promoted by high catalyst loading or elevated temperatures.[2]
-
Solution: Reduce the catalyst loading to the minimum effective level (e.g., start with 1-2 mol % of the palladium precatalyst). Avoid unnecessarily high reaction temperatures. Optimizing the stoichiometry of the reagents can also help ensure the cross-coupling pathway is favored over homocoupling.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal catalyst, ligand, and base combination to start with?
A robust starting point for this specific transformation would be:
-
Palladium Source: XPhos Pd G3 (a third-generation palladacycle precatalyst).
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane. This combination is widely cited for its effectiveness in coupling heteroaromatics with aryl halides.[2]
FAQ 2: How critical is reagent purity?
It is absolutely critical.
-
Aryl Halide: Ensure it is free from residual acids or other impurities from its synthesis.
-
Pyrazole: Use high-purity pyrazole.
-
Base: The quality of the base, particularly alkali metal alkoxides like NaOtBu, is paramount. Old or improperly stored base can be less active and contain moisture, leading to both low yield and increased byproduct formation.
-
Solvent: Use anhydrous grade solvents and degas them thoroughly before use.
FAQ 3: What is a general, reliable protocol for purifying the final product?
Given the product contains a basic amino group, two main strategies are effective.
-
Strategy A: Direct Crystallization/Chromatography. If the reaction is clean, the product can often be purified by direct crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane). If byproducts are present, flash column chromatography on silica gel is the standard method.
-
Strategy B: Acid-Base Extraction. For removing non-basic impurities, an acid-base workup is highly effective. Dissolve the crude material in a solvent like ethyl acetate, wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. This method is an excellent way to purify amine-containing compounds.[4]
Section 4: Protocols & Data
Optimized Experimental Protocol
This protocol provides a reliable starting point for a small-scale synthesis.
-
Preparation: In a glovebox, add Ethyl 2-amino-4-bromobenzoate (1.0 mmol, 1.0 eq), pyrazole (1.2 mmol, 1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq), and XPhos Pd G3 (0.02 mmol, 2 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.[2]
-
Solvent Addition: Outside the glovebox (if necessary), seal the vial with a septum cap. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or crystallization.
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected impact of key variables on the reaction outcome.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale |
| Base | NaOtBu | High Yield, Fast | Cs₂CO₃ | Lower Yield, Slow | Stronger bases like NaOtBu are more effective at deprotonating the pyrazole, but weaker bases may be needed for sensitive substrates.[2] |
| Ligand | XPhos | High Yield | P(t-Bu)₃ | Lower Yield | Bulky biarylphosphine ligands like XPhos are generally superior for this type of C-N coupling compared to simpler phosphines.[2][3] |
| Temperature | 110 °C | Faster Rate | 80 °C | Slower, Cleaner | Higher temperatures can increase the rate of byproduct formation (hydrodehalogenation, homocoupling).[2] |
| Atmosphere | Air | Reaction Fails | Argon | High Yield | The Pd(0) catalyst is rapidly deactivated by oxygen.[1] |
Section 5: Visual Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your reaction.
Caption: A decision tree for troubleshooting byproduct formation.
References
-
Lee, J., Kim, Y., & Chang, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. Available at: [Link]
-
Radboud University. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Grimmett, M. R., Lim, K. H. R., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213. Available at: [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]
- Elmir, B., et al. (2022). Copper-catalyzed N-arylation of pyrazole with iodized benzene derivatives. Journal Marocain de Chimie Hétérocyclique, 21(4), 19-23.
- Google Patents. (n.d.). Method for purifying pyrazoles.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Scale-Up
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and explain the fundamental principles behind key process decisions.
The synthesis of N-aryl pyrazoles like Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a critical transformation in medicinal chemistry and materials science. While several methods exist, transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are frequently employed for their efficiency and scope.[1][2] However, scaling these reactions introduces challenges related to thermal management, reagent addition, catalyst stability, and product purification that require careful consideration.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Q1: What are the primary synthetic routes to Ethyl 2-Amino-4-(1-pyrazolyl)benzoate? A1: The most common and industrially relevant method is the Palladium-catalyzed Buchwald-Hartwig N-arylation.[1] This reaction couples pyrazole with an aryl halide, typically Ethyl 2-Amino-4-bromobenzoate or a related derivative. An alternative, though often requiring harsher conditions, is the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig approach is generally preferred for its milder conditions and broader functional group tolerance.[1][2]
Q2: Why is the choice of ligand so critical in the Buchwald-Hartwig reaction for this synthesis? A2: The ligand is fundamental to the success of the catalytic cycle. It stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and influences the overall reaction rate and selectivity. For N-arylation of pyrazoles, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or tBuDavePhos) are often required to promote the reaction efficiently, especially with less reactive aryl chlorides or sterically hindered substrates.[3] The ligand's structure directly impacts the catalyst's stability at the required reaction temperatures and prevents the formation of inactive palladium species.[1]
Q3: What are the most common bases used, and how does the choice affect the reaction at scale? A3: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is very common and effective. However, its poor solubility can lead to mixing issues and localized "hot spots" on a larger scale. Weaker, more soluble inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially with more reactive aryl halides, and may prevent side reactions like ester hydrolysis.[4] For scale-up, considering a soluble organic base like DBU has been explored to create a homogeneous system, which can simplify process control and adaptation to continuous flow manufacturing.[5][6]
Q4: How can I effectively monitor the reaction's progress during scale-up? A4: In-process controls (IPCs) are crucial. High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the consumption of starting materials (Ethyl 2-Amino-4-halobenzoate) and the formation of the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks but is less precise for determining conversion rates. For process analytical technology (PAT), techniques like infrared (IR) spectroscopy can sometimes be implemented to monitor key species in real-time.
Troubleshooting Guide: From Bench to Plant
This guide addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Issue 1: Low or Stalled Reaction Yield
Q: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?
A: This is a common scale-up challenge. The root cause often lies in one of several areas:
-
Inefficient Mixing: On a larger scale, inadequate agitation can lead to poor mass transfer. The base (often a solid like NaOtBu) may not be sufficiently dispersed, creating localized areas where the reaction does not proceed.
-
Solution: Evaluate your reactor's agitation efficiency. Consider modifying the impeller type or increasing the agitation speed (RPM). If using a solid base, ensure it is finely powdered and added in portions to a well-stirred mixture.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities. On a larger scale, achieving a truly inert atmosphere is more challenging.
-
Solution: Ensure a robust nitrogen or argon blanket is maintained throughout the process. Use degassed solvents. Pre-forming the active catalyst or using a stable pre-catalyst complex can improve consistency.
-
-
Thermal Control Issues (Exotherms): The Buchwald-Hartwig amination can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to catalyst decomposition and side product formation.
-
Solution: Implement controlled, portion-wise addition of a key reagent (e.g., the aryl halide) to manage the heat output. Ensure the reactor's cooling system is adequate. Perform a reaction calorimetry study (e.g., RC1) during development to understand the thermal profile.
-
-
Side Reaction: Ester Hydrolysis: If your reaction conditions are too harsh (e.g., excessively strong base, high temperature, prolonged reaction time) or if water is present, the ethyl ester group can hydrolyze to the corresponding carboxylic acid.[4] This not only reduces the yield of the desired product but also complicates purification.
-
Solution: Use a milder base like K₂CO₃ or Cs₂CO₃ if the reactivity allows.[4] Ensure all reagents and solvents are anhydrous. Minimize reaction time by stopping the reaction as soon as IPCs show the starting material is consumed.
-
Issue 2: Difficult Product Purification & Impurity Profile
Q: I am struggling to purify the product at scale. I see persistent impurities that were not a problem in the lab.
A: Purification challenges at scale often stem from minor impurities becoming major problems in large batches.
-
Residual Palladium: Removing the palladium catalyst to meet regulatory limits (typically low ppm) is critical for pharmaceutical applications.
-
Solution: After the reaction, perform a work-up that includes a wash with a chelating agent like aqueous thiourea or L-cysteine. Alternatively, passing the crude product solution through a bed of a specialized palladium scavenger (e.g., silica-functionalized thiols) is a highly effective method.
-
-
Hydrolysis Impurity (Carboxylic Acid): As mentioned, 2-Amino-4-(1-pyrazolyl)benzoic acid is a common byproduct.[4] Its polarity is different from the ester, but it can complicate crystallization.
-
Solution: A mild basic wash (e.g., with aqueous sodium bicarbonate) during the work-up can selectively extract the acidic impurity into the aqueous layer. Be cautious not to use a strong base, which could hydrolyze more of the desired ester product.
-
-
Unreacted Starting Materials: Poor conversion leaves starting materials that may co-crystallize with the product.
-
Solution: Optimize the reaction to drive it to full conversion (>99% by HPLC). If small amounts of starting material remain, a carefully designed crystallization process with an appropriate solvent/anti-solvent system is necessary.
-
Data & Protocols
Comparative Table of Reaction Parameters
The following table summarizes typical starting points and considerations for key reaction parameters based on common findings in cross-coupling chemistry.
| Parameter | Option 1 | Option 2 | Option 3 | Scale-Up Considerations |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer better air stability and reproducibility, which is highly advantageous for scale-up. |
| Ligand | XPhos | tBuDavePhos[3] | RuPhos | Ligand choice is critical and must be screened. Bulky biarylphosphines are generally effective. Ligand loading should be optimized to be as low as possible for cost and purification reasons. |
| Base | NaOtBu | K₂CO₃ / Cs₂CO₃ | K₃PO₄ | Insoluble bases like NaOtBu can cause mixing issues. Carbonates are milder and may prevent ester hydrolysis but might require higher temperatures or longer reaction times.[4] |
| Solvent | Toluene | 1,4-Dioxane | CPME / 2-MeTHF | Avoid high-impact solvents like dioxane if possible.[2] Toluene is common, but greener solvents like CPME or 2-MeTHF should be evaluated for better environmental profiles and potentially easier work-ups. |
| Temperature | 80-110 °C | 60-80 °C | Room Temperature | Lowering the temperature is always desirable for safety and stability. This may be achievable with a highly active catalyst/ligand system. Monitor for exotherms. |
Illustrative Lab-Scale Protocol
This protocol provides a detailed methodology for a bench-scale synthesis, which serves as the basis for scale-up development.
Objective: Synthesize Ethyl 2-Amino-4-(1-pyrazolyl)benzoate from Ethyl 2-Amino-4-bromobenzoate and pyrazole.
Materials:
-
Ethyl 2-Amino-4-bromobenzoate (1.0 eq)
-
Pyrazole (1.2 eq)
-
XPhos Pd G3 Pre-catalyst (0.01 eq)
-
Sodium tert-butoxide (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: To a dry, inerted reactor, add Ethyl 2-Amino-4-bromobenzoate, pyrazole, and the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene to the reactor. Begin stirring to form a slurry.
-
Base Addition: Carefully add the sodium tert-butoxide. Note: This addition can be exothermic. For larger scales, add in portions.
-
Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by HPLC every 2 hours until the consumption of Ethyl 2-Amino-4-bromobenzoate is >99%.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Separate the organic layer. Wash with a 5% aqueous sodium bicarbonate solution to remove any hydrolyzed acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water or isopropanol/heptane system) to yield the final product.
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow: Diagnosing Low Yield
This diagram outlines a logical process for identifying the cause of low yield during scale-up.
Caption: A decision tree for troubleshooting low yields in scale-up.
Mechanism: Buchwald-Hartwig Amination Cycle
This diagram illustrates the generally accepted catalytic cycle for the N-arylation reaction.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Journal of Organic Chemistry.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- Large-scale synthesis of 1H-pyrazole.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI.
- Preventing decomposition of Ethyl 4-(1H-pyrazol-1-YL)
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Buchwald–Hartwig amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amination - Green Chemistry Guide. ACS GCI Pharmaceutical Roundtable.
- Optimizing reaction conditions for Ethyl 4-(1H-pyrazol-1-YL)
- Method for purifying pyrazoles.
Sources
Technical Support Center: Catalyst Selection for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to providing in-depth guidance on catalyst selection for cross-coupling reactions involving Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. This resource is designed to address the specific challenges and questions that arise during the synthesis of novel compounds derived from this versatile building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is giving low to no yield. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few key factors related to its inherent electronic and structural properties. The electron-donating amino group can influence the reactivity of the aryl halide (if you are using a halogenated precursor to the pyrazole) and can also interact with the palladium catalyst.
-
Catalyst Inhibition: The primary amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Poor Oxidative Addition: If your coupling partner is an aryl chloride, the C-Cl bond activation can be challenging.
-
Protodeboronation: The boronic acid coupling partner can be degraded by the presence of excess base or water, especially at elevated temperatures.[1]
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous.
-
Inert Atmosphere: Meticulously degas your reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen.[1]
-
Catalyst and Ligand Choice: This is the most critical parameter. For electron-rich substrates like anilines, bulky, electron-rich phosphine ligands are often essential to promote reductive elimination and prevent catalyst inhibition.[2][3]
Q2: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with a halogenated precursor to Ethyl 2-Amino-4-(1-pyrazolyl)benzoate?
A2: For a Suzuki-Miyaura coupling involving an aryl bromide or iodide precursor to your target molecule, a robust starting point would be a palladium(II) precatalyst paired with a biarylphosphine ligand. These ligands are designed to create a bulky and electron-rich catalytic center, which is crucial for coupling electron-rich anilines.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky ligands that promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.[2][4] |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong, inorganic bases that are generally well-tolerated by the ester functionality. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is often beneficial for the solubility of the base and the boronic acid. |
Q3: I am attempting a Buchwald-Hartwig amination to couple a primary or secondary amine at the 2-amino position of a suitable precursor. What are the key considerations?
A3: While direct N-arylation of the existing amino group is challenging, if you are building the molecule through a Buchwald-Hartwig amination of a di-halogenated precursor, the choice of catalyst system is paramount to achieve selectivity. However, a more common application would be the amination of a halogenated pyrazole ring. For the C-N coupling at a pyrazole ring, both palladium and copper catalyst systems have been shown to be effective.[5]
-
For Palladium-catalyzed amination of a 4-halopyrazole: A combination of Pd(dba)₂ and a bulky, electron-rich phosphine ligand like tBuDavePhos has been reported to be effective.[5]
-
For Copper-catalyzed amination: In cases where palladium catalysis is sluggish, particularly with alkylamines bearing β-hydrogens, a CuI-catalyzed system can be a viable alternative.[5]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to resolving common problems encountered during the coupling of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate and its precursors.
// Nodes start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity and Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_issue [label="Potential Catalyst/Ligand Issue", fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="Significant Side Product Formation", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions optimize_catalyst [label="Screen Different Catalysts and Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_base [label="Vary Base and Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_time [label="Adjust Temperature and Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; address_homocoupling [label="Degas Thoroughly, Use Slight Excess of Boronic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; address_dehalogenation [label="Use Milder Conditions, Consider Bromo/Chloro Analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; address_protodeboronation [label="Use Anhydrous Solvents, Consider Boronic Esters", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents [label="Initial Check"]; check_reagents -> catalyst_issue [label="If Reagents are OK"]; catalyst_issue -> optimize_catalyst; catalyst_issue -> change_base; catalyst_issue -> temp_time;
start -> side_reactions [label="If Byproducts Observed"]; side_reactions -> address_homocoupling [label="Homocoupling of Boronic Acid"]; side_reactions -> address_dehalogenation [label="Dehalogenation of Aryl Halide"]; side_reactions -> address_protodeboronation [label="Protodeboronation"]; }
Caption: Troubleshooting workflow for low-yield coupling reactions.
Issue 1: Low Conversion of Starting Material
Possible Cause: Inefficient catalyst activation or catalyst poisoning. The amino group on your substrate can act as a ligand for the palladium, leading to catalyst deactivation.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, P(t-Bu)₃).[2][3] These ligands favor the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[3]
-
Precatalyst Choice: Consider using a well-defined palladium(II) precatalyst, such as an (NHC)PdCl₂(aniline) complex, which can offer greater stability and controlled activation.[6]
-
Base and Solvent: The choice of base is critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid but not so strong as to cause ester hydrolysis. A screen of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The solvent should solubilize the reactants; common choices include dioxane, toluene, and DMF.
Issue 2: Formation of Significant Side Products
A. Homocoupling of the Boronic Acid (in Suzuki-Miyaura Reactions)
-
Cause: This side reaction is often promoted by the presence of oxygen.[1]
-
Solution: Ensure rigorous degassing of the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period). Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help, but a large excess may favor homocoupling.[1]
B. Dehalogenation of the Aryl Halide
-
Cause: The aryl halide is reduced instead of undergoing cross-coupling. This is more common with aryl iodides.[1]
-
Solution:
-
Use milder reaction conditions (lower temperature, weaker base).
-
If possible, switch from an aryl iodide to an aryl bromide or chloride, as they are generally less prone to dehalogenation.[7]
-
The choice of ligand can also influence the rate of this side reaction.
-
C. Protodeboronation of the Boronic Acid
-
Cause: The boronic acid reacts with a proton source (often water or alcohol) to replace the boronic acid group with a hydrogen atom.[1]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable towards protodeboronation.[1]
-
Experimental Protocols: Starting Points for Optimization
The following are generalized protocols that should be optimized for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of a halogenated precursor of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate with an arylboronic acid.
// Nodes setup [label="Reaction Setup:\n- Aryl Halide (1 equiv)\n- Boronic Acid (1.2 equiv)\n- Pd Catalyst (1-5 mol%)\n- Ligand (1.1-1.2 equiv to Pd)\n- Base (2-3 equiv)\n- Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="Degas Mixture\n(e.g., 3x Freeze-Pump-Thaw)", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to Reaction Temperature\n(e.g., 80-110 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> degas; degas -> heat; heat -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; }
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4.4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel with a septum and purge with argon.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Degas the reaction mixture again by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (of a 4-Halopyrazole)
This protocol is a starting point for the amination of a 4-halopyrazole with a primary or secondary amine.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the 4-halopyrazole (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4.4 mol%).
-
Add the base (e.g., NaOtBu, 1.2 equiv).
-
Seal the tube and evacuate and backfill with argon (repeat three times).
-
Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the coupling of a halogenated precursor of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate with a terminal alkyne.
Step-by-Step Methodology:
-
To a reaction vessel, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
References
- Benchchem.
- Benchchem.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthetic Methods for Primary Anilines. Books.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Buchwald-Hartwig Amin
- Suzuki reaction. Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Amin
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- Aminative Suzuki-Miyaura coupling.
- Optimizing reaction conditions for Ethyl 4-(1H-pyrazol-1-YL)
- Beilstein Journal of Organic Chemistry. Search Results.
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][6]diazepin-2-ylamino)benzoate. ResearchGate.
- Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. Biomedicine and Chemical Sciences.
- Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the experimental nuances of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. This guide is designed to provide in-depth, practical advice and troubleshooting strategies to address challenges related to solvent selection and its impact on the reactivity of this versatile building block. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-tested insights to enhance the efficiency and success of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is Ethyl 2-Amino-4-(1-pyrazolyl)benzoate and why is it significant in drug development?
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a heterocyclic compound that incorporates a pyrazole ring, an aromatic amine, and an ethyl benzoate moiety. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and kinase inhibitory activities.[1] Its structural features, including the potential for hydrogen bonding and various chemical modifications, make it a valuable intermediate in the synthesis of novel pharmaceutical agents.[2][3]
Q2: I am observing low yields in the synthesis of a derivative from Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. Could the solvent be the issue?
Absolutely. Solvent choice is a critical parameter that can significantly influence reaction rates, yields, and even the reaction pathway.[4] For reactions involving aromatic amines, the solvent's polarity, proticity (ability to donate protons), and coordinating ability can affect the nucleophilicity of the amino group.[5][6] If you are experiencing low yields, it is highly recommended to perform a solvent screen to identify the optimal medium for your specific transformation.
Q3: Are there any "green" or more environmentally friendly solvent options for reactions with this compound?
Yes, the principles of green chemistry are increasingly being applied to organic synthesis.[7][8] For pyrazole synthesis and reactions involving similar compounds, water has been successfully employed as a solvent, often in conjunction with a phase-transfer catalyst or under elevated temperatures.[8][9] Solvent-free reaction conditions, sometimes assisted by microwave irradiation, have also proven effective in reducing reaction times and environmental impact.[7][10]
Q4: How does the solvent affect the reactivity of the amino group versus the pyrazole ring?
The solvent can differentially solvate and stabilize various parts of the molecule and any reactive intermediates.
-
Amino Group: The lone pair of electrons on the amino group is key to its nucleophilicity. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with this lone pair, which can decrease its availability for reaction.[5][11] Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) can solvate the molecule without strongly hydrogen bonding to the amino group, potentially enhancing its reactivity.[12][13]
-
Pyrazole Ring: The pyrazole ring is aromatic and generally less reactive than the amino group. However, in certain reactions, such as electrophilic aromatic substitution, the solvent polarity can influence the stability of charged intermediates (arenium ions), thereby affecting the reaction rate.[14]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions.
Problem 1: Poor Solubility of Starting Materials
Q: My Ethyl 2-Amino-4-(1-pyrazolyl)benzoate or my reaction partner is not dissolving well in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics. What should I do?
A: Solubility is a prerequisite for most solution-phase reactions. Here’s a systematic approach to resolving solubility issues:
-
Solvent Screening: The first step is to test the solubility of your starting materials in a range of common organic solvents with varying polarities. A good starting point is to categorize solvents and test representatives from each class.
Solvent Class Examples General Applicability Polar Aprotic DMF, DMSO, Acetonitrile, Acetone Often good choices for dissolving polar organic molecules.[13] Polar Protic Ethanol, Methanol, Water, Acetic Acid Can dissolve polar compounds but may interfere with reactions involving strong bases or nucleophiles.[5][15] Non-Polar Toluene, Hexane, Dichloromethane Suitable for non-polar reactants. Dichloromethane offers a good balance for many organic compounds. Ethers Tetrahydrofuran (THF), 2-Methyl-THF Good general-purpose solvents, but be mindful of peroxide formation with THF.[13] -
Consider a Solvent Mixture: If a single solvent doesn't provide adequate solubility for all reactants, a co-solvent system can be effective. For instance, if one reactant is soluble in a non-polar solvent like toluene and the other in a polar aprotic solvent like DMF, a mixture of the two might be a viable option.
-
Gentle Heating: In some cases, gentle heating can increase the solubility of your starting materials. However, be cautious not to exceed the decomposition temperature of your reactants or the boiling point of your solvent if the reaction is not intended to be run at reflux.
-
Sonication: Using an ultrasonic bath can sometimes help to dissolve stubborn solids and initiate the reaction.
Problem 2: Slow or Incomplete Reaction
Q: The reaction is proceeding very slowly, and even after an extended period, I still have a significant amount of unreacted starting material. How can I accelerate the reaction?
A: A sluggish reaction can often be attributed to suboptimal solvent choice. Here are some strategies to improve the reaction rate:
-
Switch to a Higher-Boiling Point Solvent: If the reaction is thermally driven, moving to a solvent with a higher boiling point will allow you to run the reaction at a higher temperature, which generally increases the reaction rate.
Solvent Boiling Point (°C) Dichloromethane 40 Acetonitrile 82 Toluene 111 N,N-Dimethylformamide (DMF) 153 Dimethyl Sulfoxide (DMSO) 189 -
Optimize Solvent Polarity: The polarity of the solvent can have a profound effect on the transition state of the reaction.
-
If the transition state is more polar than the reactants, a more polar solvent will stabilize it and accelerate the reaction.
-
Conversely, if the transition state is less polar, a less polar solvent may be more effective.
-
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the solvent and reactants.[10] This technique is particularly useful for reactions that are slow at conventional reflux temperatures.
-
Catalyst and Additive Screening: In addition to the solvent, the choice of catalyst or additives is crucial. For instance, in reactions involving the amino group, a base might be required to deprotonate it and increase its nucleophilicity.[4]
Problem 3: Formation of Side Products and Low Selectivity
Q: My reaction is producing a mixture of products, and the desired product is in low yield. How can the solvent influence selectivity?
A: Solvent can play a key role in directing the selectivity of a reaction by differentially stabilizing competing transition states.
-
Protic vs. Aprotic Solvents:
-
Protic solvents can participate in hydrogen bonding, which can shield certain reactive sites or favor one reaction pathway over another. For example, in a reaction with multiple nucleophilic sites, a protic solvent might selectively solvate the more basic site, directing the reaction to the less hindered or less basic site.
-
Aprotic solvents lack this hydrogen-bonding ability and may lead to different selectivity outcomes.
-
-
Solvent Viscosity and Caging Effects: In highly viscous solvents, reactants may be "caged," leading to an increased probability of reaction between them before they can diffuse apart. This can sometimes be exploited to favor intramolecular reactions over intermolecular ones.
-
"Green" Solvents and Unique Selectivity: Water as a solvent can sometimes lead to unexpected and beneficial selectivity due to hydrophobic effects, where non-polar parts of the reactants are driven together.[16]
III. Experimental Protocols and Workflows
Protocol 1: General Solvent Screening for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a systematic approach to screen solvents for a hypothetical SNAr reaction where the amino group of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate acts as the nucleophile.
Objective: To identify the optimal solvent for the reaction of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate with an activated aryl halide.
Materials:
-
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)
-
A selection of anhydrous solvents (e.g., DMF, DMSO, Acetonitrile, THF, Toluene)
-
A suitable base (e.g., K2CO3, Cs2CO3)
-
Small reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
-
LC-MS or GC-MS for analysis
Procedure:
-
Setup: In separate, labeled reaction vials, add Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1 equivalent), the activated aryl halide (1.1 equivalents), and the base (2 equivalents).
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent.
-
Reaction: Place the vials in a heating block set to a specific temperature (e.g., 80 °C) and stir for a set amount of time (e.g., 4 hours).
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the progress of the reaction.
-
Analysis: After the reaction time is complete, quench the reactions and analyze the crude product mixture by LC-MS or GC-MS to determine the conversion and the relative amounts of product and side products.
-
Optimization: Based on the results, select the most promising solvent(s) for further optimization of reaction conditions (temperature, time, base).
Visualization of the Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
IV. Data Presentation: Hypothetical Solvent Screening Results
The following table summarizes hypothetical results from the solvent screening protocol described above.
| Solvent | Dielectric Constant (Polarity) | Conversion (%) | Desired Product (%) | Major Side Product (%) |
| Toluene | 2.4 | 15 | 10 | 5 |
| THF | 7.6 | 40 | 35 | 5 |
| Acetonitrile | 37.5 | 75 | 60 | 15 |
| DMF | 38.3 | 95 | 90 | 5 |
| DMSO | 47.2 | >99 | 92 | 7 |
Interpretation: In this hypothetical scenario, the polar aprotic solvents (Acetonitrile, DMF, and DMSO) gave significantly higher conversions and yields of the desired product. This suggests that the transition state of the reaction is more polar than the reactants and is stabilized by these solvents. DMF and DMSO appear to be the most promising candidates for further optimization.
V. Logical Relationships in Solvent Selection
The choice of solvent is not arbitrary but is based on a logical consideration of the properties of the reactants, the expected reaction mechanism, and the desired outcome.
Caption: Key factors influencing solvent selection.
VI. References
-
BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
-
Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society.
-
How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange.
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
-
Is there a guide to selecting solvents for synthesis? (2018). Reddit.
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (n.d.). ResearchGate.
-
Amine Reactivity. (n.d.). Michigan State University.
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? (2017). Quora.
-
Properties of amines. (2024). Chemistry LibreTexts.
-
Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. (n.d.). ResearchGate.
-
What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). ACS.
-
One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013). Growing Science.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health (NIH).
-
Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Speculative Exploration of its Mechanism of Action. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Analysis
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to the development of numerous blockbuster drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, metabolic stability, and the capacity for versatile substitutions, making it an indispensable building block in the pharmacologist's arsenal.[1][3]
This in-depth technical guide provides a comparative analysis of prominent pyrazole-containing drugs, offering insights into their synthesis, mechanism of action, and clinical performance. We will dissect the structure-activity relationships that underpin their therapeutic efficacy and explore the experimental methodologies that drive their discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole core in their own research endeavors.
The Versatility of the Pyrazole Core: A Tale of Three Drugs and a Kinase Inhibitor
To illustrate the remarkable versatility of the pyrazole scaffold, we will focus on four exemplary drugs, each targeting a distinct physiological pathway and treating a different set of diseases:
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of pain and inflammation.
-
Sildenafil (Viagra®): A potent phosphodiesterase-5 (PDE5) inhibitor for the management of erectile dysfunction.
-
Rimonabant (Acomplia®): A selective cannabinoid-1 (CB1) receptor antagonist, formerly used for the treatment of obesity (withdrawn from the market due to side effects).
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for the treatment of myelofibrosis and other myeloproliferative neoplasms.[1][4]
Comparative Analysis of Performance and Physicochemical Properties
The following table summarizes key quantitative data for our four exemplary pyrazole-containing drugs, providing a snapshot of their potency, selectivity, and pharmacokinetic profiles.
| Drug | Primary Target(s) | IC50 / Ki | Bioavailability | Protein Binding | Terminal Half-life | Metabolism |
| Celecoxib | COX-2 | IC50: 40 nM (COX-2)[5] | ~22-40% | ~97% | ~11 hours | Primarily CYP2C9[6] |
| COX-1 | IC50: >15 µM (COX-1)[5] | |||||
| Sildenafil | PDE5 | IC50: ~3.5 nM | ~41% | ~96% | ~3-4 hours | Primarily CYP3A4 (major), CYP2C9 (minor) |
| Rimonabant | CB1 Receptor | Ki: ~2 nM[7] | N/A (poorly characterized) | >99% | ~6-9 days (in chronic users) | CYP3A4 and amide hydrolysis |
| CB2 Receptor | Ki: >1000 nM[7] | |||||
| Ruxolitinib | JAK1, JAK2 | IC50: ~3.3 nM (JAK1), ~2.8 nM (JAK2) | ~95%[8] | ~97% | ~3 hours[9] | Primarily CYP3A4[8] |
Data compiled from multiple sources. For specific citations, refer to the corresponding text sections.
Deep Dive into Mechanism of Action and Associated Signaling Pathways
The remarkable therapeutic diversity of these pyrazole-containing drugs stems from their ability to selectively interact with distinct biological targets. This section explores their mechanisms of action, visualized through signaling pathway diagrams.
Celecoxib: Selective Inhibition of COX-2
Celecoxib's anti-inflammatory and analgesic effects are derived from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10] Unlike non-selective NSAIDs, celecoxib spares the constitutively expressed COX-1 enzyme, which is responsible for the production of prostaglandins that protect the gastrointestinal lining.[8][11] This selectivity significantly reduces the risk of gastrointestinal side effects.[12]
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins.
Sildenafil: Enhancing cGMP Signaling
Sildenafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[13] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[14] cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[13] PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil allows cGMP to accumulate, thereby enhancing and prolonging the erectile response.[13][14]
Caption: Sildenafil inhibits PDE5, leading to increased levels of cGMP and enhanced erectile function.
Rimonabant: Antagonizing the Cannabinoid System
Rimonabant functions as a selective antagonist or inverse agonist of the cannabinoid-1 (CB1) receptor.[15] The endocannabinoid system, through CB1 receptors located in the brain and peripheral tissues, plays a role in regulating appetite and energy balance.[16] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake, leading to weight loss.[10] However, the widespread expression of CB1 receptors in the central nervous system also led to significant psychiatric side effects, including depression and anxiety, which ultimately resulted in its withdrawal from the market.[10][11]
Caption: Rimonabant blocks the CB1 receptor, thereby inhibiting appetite-stimulating signals.
Ruxolitinib: Targeting the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of the Janus kinases, specifically JAK1 and JAK2.[1] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. In myeloproliferative neoplasms, mutations often lead to the constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell growth and proliferation.[1] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing the proliferation of malignant cells.[16]
Caption: Ruxolitinib inhibits JAK1/2, disrupting the JAK-STAT signaling pathway and reducing cell proliferation.
Experimental Protocols: Synthesis of Pyrazole Building Blocks
The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with several robust methods available to the medicinal chemist. The following protocols provide detailed, step-by-step methodologies for the synthesis of the core pyrazole structures of our exemplary drugs.
Synthesis of Celecoxib
The synthesis of Celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a solution of 4'-methylacetophenone (1 eq) and ethyl trifluoroacetate (1.2 eq) in a suitable solvent such as methyl tert-butyl ether, add a strong base like sodium methoxide (1.5 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with aqueous hydrochloric acid (1 M) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 1,3-dicarbonyl compound.
Step 2: Cyclization to form Celecoxib
-
Dissolve the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Celecoxib.[17]
Synthesis of Sildenafil
The synthesis of Sildenafil is a multi-step process that involves the construction of the pyrazolopyrimidinone core.
Step 1: Synthesis of the Pyrazole Ester
-
React 2-ethoxybenzoyl chloride (1 eq) with ethyl 3-oxobutanoate (1.1 eq) in the presence of a base such as sodium ethoxide in ethanol to form the corresponding 1,3-dicarbonyl intermediate.
-
Treat the intermediate with hydrazine hydrate (1.2 eq) in refluxing ethanol to yield the pyrazole ester.
Step 2: N-methylation and Saponification
-
Methylate the pyrazole ester using a suitable methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.
-
Saponify the resulting ester with aqueous sodium hydroxide to afford the corresponding carboxylic acid.
Step 3: Construction of the Pyrimidinone Ring
-
Activate the carboxylic acid using a coupling agent such as thionyl chloride or a carbodiimide.
-
React the activated acid with 3-propyl-1H-pyrazol-5-amine to form the amide intermediate.
-
Induce cyclization by heating the amide in the presence of a base to form the pyrazolopyrimidinone core.
Step 4: Sulfonylation and Amination
-
Chlorosulfonate the phenyl ring of the pyrazolopyrimidinone using chlorosulfonic acid.
-
React the resulting sulfonyl chloride with 1-methylpiperazine to yield Sildenafil.
Synthesis of Rimonabant
The synthesis of Rimonabant involves the formation of a 1,5-diarylpyrazole-3-carboxamide.
Step 1: Synthesis of the Pyrazole Carboxylic Acid
-
Condense 4-chlorobenzoylacetonitrile with 2,4-dichlorophenylhydrazine in a suitable solvent like ethanol with catalytic acid to form the 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile.
-
Hydrolyze the nitrile group to a carboxylic acid using a strong acid or base.
Step 2: Amide Formation
-
Activate the carboxylic acid using a standard coupling reagent such as thionyl chloride or HBTU.
-
React the activated acid with N-aminopiperidine to form the final product, Rimonabant.
Synthesis of Ruxolitinib
The synthesis of Ruxolitinib involves a key Suzuki coupling reaction to construct the core structure.[18][19]
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine-pyrazole Intermediate
-
Couple 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable boronic acid or ester derivative of 1H-pyrazole using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).
Step 2: Coupling with the Side Chain
-
The resulting intermediate can then be coupled with a protected (R)-3-cyclopentyl-3-hydroxypropanenitrile derivative. This often involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution by the pyrazole nitrogen.
Step 3: Deprotection
-
Remove any protecting groups to yield the final product, Ruxolitinib.
Conclusion: The Enduring Legacy and Future Potential of Pyrazole Building Blocks
The comparative analysis of Celecoxib, Sildenafil, Rimonabant, and Ruxolitinib unequivocally demonstrates the remarkable versatility and therapeutic potential of the pyrazole scaffold. From inflammation and erectile dysfunction to obesity and cancer, pyrazole-based drugs have made a profound impact on human health. The synthetic tractability of the pyrazole ring allows for fine-tuning of its steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.
While the story of Rimonabant serves as a cautionary tale regarding off-target effects, the continued success of drugs like Ruxolitinib in the field of targeted cancer therapy highlights the enduring importance of this privileged scaffold.[20] As our understanding of disease biology deepens and new therapeutic targets emerge, the pyrazole nucleus will undoubtedly remain a cornerstone of drug discovery, providing a robust and adaptable platform for the development of the next generation of innovative medicines.
References
- Huestis, M. A., Gorelick, D. A., Heishman, S. J., Preston, K. L., Nelson, R. A., Moolchan, E. T., & Frank, R. A. (2001). Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users. Psychopharmacology, 156(2-3), 276–286.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
- Cui, J. J., Tran-Dubé, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Funk, L. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of medicinal chemistry, 54(18), 6342–6363.
- Jakafi® (ruxolitinib) [Prescribing Information]. (n.d.).
- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47–52.
- Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry, 274(20), 13729-13732.
- PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway.
- CancerNetwork. (2012, May 10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork.
- Pop, C., Supuran, C. T., & Pătruț, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
- Patsnap Synapse. (2024, March 7). What is the mechanism of Ruxolitinib Phosphate?.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Crizotinib?.
- Essex, M., O'Connell, M., & Behar, R. (2013). Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials. Expert opinion on drug safety, 12(4), 465–477.
- BenchChem. (n.d.). A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. BenchChem.
- Curseen, K. A., & Goad, J. A. (2005). Rimonabant: a selective CB1 antagonist. The Annals of pharmacotherapy, 39(3), 465–471.
- Yamazaki, S., Mori, M., & Kageyama, S. (2012). Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models.
- StatPearls. (2023). Ruxolitinib.
- Ou, S. H. I., & Shaw, A. T. (2011). Pharmacokinetics (PK) of crizotinib (PF-02341066) in patients with advanced non-small cell lung cancer (NSCLC) and other solid tumors. Journal of Clinical Oncology, 29(15_suppl), 2509-2509.
- Lee, H. J., Zhuang, G., & Cao, Y. (2014). Crizotinib exhibits antitumor activity by targeting ALK signaling not c-MET in pancreatic cancer. Oncotarget, 5(20), 10016–10027.
- van der Stoep, M., & van der Heiden, M. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(4), 517-533.
- Huestis, M. A. (2005). Rimonabant--a selective CB1 antagonist. The Annals of pharmacotherapy, 39(3), 465–471.
- van der Stoep, M., & van der Heiden, M. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(4), 517-533.
- Canadian Agency for Drugs and Technologies in Health. (2011). Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs: A Review of the Clinical Effectiveness, Safety, and Cost-effectiveness. CADTH.
- Essex, M., O'Connell, M., & Behar, R. (2013). Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials. Expert opinion on drug safety, 12(4), 465–477.
- Sun, L., & He, Y. (2021). Pharmacokinetics of Ruxolitinib in Patients with Atopic Dermatitis Treated With Ruxolitinib Cream: Data from Phase II and III Studies. Clinical Pharmacokinetics, 60(5), 633-644.
- Camidge, D. R., & Ou, S. H. I. (2015). Pharmacokinetics of crizotinib in NSCLC patients. Expert opinion on drug metabolism & toxicology, 11(3), 461–470.
- van der Stoep, M., & van der Heiden, M. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(4), 517-533.
- ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...
- Canadian Agency for Drugs and Technologies in Health. (2011). Celecoxib versus Non-Selective Non-Steroidal Anti-Inflammatory Drugs: Clinical Effectiveness, Safety, and Cost-Effectiveness. CADTH.
- U.S.
- Guidechem. (n.d.). What is Ruxolitinib phosphate and its synthesis method?. Guidechem.
- MDedge. (2006, April 1). Celecoxib Shown Safer Than NSAIDs in Osteoarthritis. MDedge.
- Al-Ostoot, F. H., & Al-Sanea, M. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 896.
- Patel, P. N., & Felix, K. (2007). Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. Current medical research and opinion, 23(3), 587–594.
- PubChem. (n.d.). Synthesis process of ruxolitinib. PubChem.
- Després, J. P., Goluono, A., & Van Gaal, L. F. (2006). Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study. The Lancet, 367(9523), 1651–1661.
- ChemicalBook. (n.d.). Ruxolitinib synthesis. ChemicalBook.
- Després, J. P., Goluono, A., & Van Gaal, L. F. (2005). Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study. The Lancet, 365(9468), 1389-1395.
- Pop, C., Supuran, C. T., & Pătruț, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
- Selleckchem. (n.d.). COX-2 Selective Inhibitors. Selleckchem.
- Google Patents. (n.d.). US10562904B2 - Synthesis process of ruxolitinib.
- WIPO Patentscope. (2017, July 6). WO/2017/114461 SYNTHESIS PROCESS OF RUXOLITINIB.
- OUCI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.
- Kumar, A., & Singh, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(1), 25-45.
- Sharkey, K. A., & Wiley, J. W. (2021). Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs. International Journal of Molecular Sciences, 22(16), 8824.
Sources
- 1. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 2. Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 5. selleckchem.com [selleckchem.com]
- 6. cda-amc.ca [cda-amc.ca]
- 7. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Celecoxib Shown Safer Than NSAIDs in Osteoarthritis : The COX-2 inhibitor was as effective as naproxen and diclofenac, while causing fewer upper GI events. | MDedge [mdedge.com]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [guidechem.com]
- 19. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate vs. Alternative Synthons
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for targeted drug discovery.[1][2][3][4] The majority of clinically successful kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent the phosphorylation of downstream substrates.[5][6][7]
The success of an ATP-competitive inhibitor is profoundly influenced by its core chemical structure, or "scaffold." This scaffold is responsible for anchoring the molecule within the ATP pocket, primarily through hydrogen bond interactions with the "hinge region" of the kinase.[3] The choice of scaffold dictates not only potency but also selectivity, synthetic tractability, and overall drug-like properties. The pyrazole scaffold, in particular, is considered a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs like Crizotinib and Ruxolitinib.[3][8][9][10]
This guide provides an in-depth comparison of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate , a versatile synthon featuring the valuable aminopyrazole moiety, against other prominent scaffolds used in the development of kinase inhibitors. We will analyze their respective strengths in binding, synthesis, and pharmacology, supported by experimental data and detailed protocols for researchers in the field.
Featured Synthon: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a highly functionalized building block that presents several strategic advantages for kinase inhibitor synthesis.
-
Structural Features:
-
3-Aminopyrazole Moiety: This is the key pharmacophore. The pyrazole ring, combined with the adjacent amino group, is adept at forming two critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[1][11] This bidentate interaction provides a strong anchor for the inhibitor.
-
Benzoate Group: The ethyl benzoate portion serves as a versatile synthetic handle. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, or the phenyl ring can be further functionalized to explore interactions with solvent-exposed regions of the kinase, enhancing potency and selectivity.
-
Linkage: The aniline nitrogen provides a point for attaching other fragments, often a core heterocyclic group like a pyrimidine or pyridine, which can occupy the ribose-binding pocket.[12]
-
-
Binding Paradigm: The aminopyrazole core is a classic hinge-binder. Docking studies frequently show the pyrazole moiety forming two hydrogen bonds with the backbone of the hinge region, providing a stable binding mode.[1] Depending on the substituents appended to this core, it can be elaborated into both Type I and Type II inhibitors. Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often achieve greater selectivity by accessing an adjacent hydrophobic pocket.[13][14][15]
-
Synthetic Utility: This synthon is primed for elaboration. A common synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction where the 2-amino group displaces a halogen on an electron-deficient heterocycle (e.g., a dichloropyrimidine), followed by further diversification.[1][11]
Caption: General binding mode of an aminopyrazole-based inhibitor.
A Comparative Look at Alternative Synthons
While the aminopyrazole scaffold is highly effective, several other synthons are widely used in kinase inhibitor design, each with its own set of advantages.
| Synthon/Scaffold | Representative Drug(s) | Key Features & Advantages | Potential Disadvantages |
| Ethyl 2-Amino-4-(1-pyrazolyl)benzoate | (Component of many developmental inhibitors) | Strong Hinge Binding: Forms two stable H-bonds.[1] High Versatility: Multiple points for synthetic diversification. Favorable IP Landscape: Offers opportunities for novel structures. | Can be more complex to synthesize than simpler scaffolds. |
| Aminopyrimidine / Quinazoline | Gefitinib, Erlotinib, Lapatinib | Proven Track Record: Core of numerous approved drugs.[16] Well-Understood SAR: Extensive literature guides optimization. Good Drug-like Properties: Often leads to orally bioavailable drugs. | Crowded IP Space: Can be challenging to develop novel, non-infringing molecules.[16] May lead to off-target effects on related kinases. |
| 2-Aminothiazole | Dasatinib | Potent Inhibition: Can lead to very potent, sub-nanomolar inhibitors.[17] Unique Geometry: Offers different vector space for substituents compared to 6-membered rings. | Can be associated with promiscuity (pan-kinase inhibition), which may or may not be desirable.[17] |
| Indole / Azaindole | Sunitinib, Axitinib | Bioisostere for Adenine: Effectively mimics the natural ligand. Rigid Structure: Pre-organizes substituents for binding, potentially reducing entropic penalty. | Synthesis of substituted indoles can be complex. Potential for metabolic liabilities (e.g., oxidation). |
Performance Data: A Cross-Scaffold Comparison
Direct comparison requires analyzing inhibitors derived from these scaffolds against the same kinase targets. The following table summarizes representative IC₅₀ data from public literature to illustrate the potency achievable with different core structures.
| Kinase Target | Inhibitor Scaffold | Representative Compound | IC₅₀ (nM) | Reference |
| BMPR2 | 3-Amino-1H-pyrazole | Macrocycle 8a | 506 | [1] |
| JAK1 | Pyrrolo[2,3-d]pyrimidine-pyrazole | Ruxolitinib | ~3 | [9] |
| JAK2 | Pyrrolo[2,3-d]pyrimidine-pyrazole | Ruxolitinib | ~3 | [9] |
| Src Family Kinases | 2-Aminothiazole | Dasatinib | <1 | [17] |
| PLK1 | Aminopyrimidinyl Pyrazole | Compound D40 | 359 | [4] |
| Aurora Kinase B | Benzoxazole | Benzoxazole Analog 13q | ~20 | [18] |
This table is illustrative and compiles data from different sources. Direct head-to-head potency comparisons should be performed under identical assay conditions.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Based Kinase Inhibitor
This protocol describes a general method for the synthesis of an N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, a common structure in kinase inhibitors, using a synthon like Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a conceptual starting point for the aminopyrazole fragment.
Objective: To synthesize a core kinase inhibitor scaffold via nucleophilic aromatic substitution.
Materials:
-
3-Amino-1H-pyrazole derivative (1.0 eq)
-
2,4-Dichloropyrimidine (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol or 2-Propanol
-
Round-bottom flask, condenser, magnetic stirrer
-
TLC plates, silica gel for chromatography
Procedure:
-
To a solution of the 3-Amino-1H-pyrazole derivative (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.0 eq).
-
Add DIPEA (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (or use microwave irradiation at ~140 °C) and stir for 2-16 hours.[19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable solvent system (e.g., Dichloromethane/Methanol).
-
Purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate under vacuum to yield the intermediate product (a mono-substituted pyrazolyl-chloropyrimidine).
-
This intermediate can then undergo a second nucleophilic substitution with a desired amine to complete the inhibitor structure.
Caption: General workflow for kinase inhibitor discovery.
Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The substrate and product are then separated by electrophoresis based on charge differences, and the amount of each is quantified by fluorescence.
Materials:
-
Target Kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Synthesized inhibitor compound (serial dilutions)
-
Assay buffer
-
Microfluidic capillary electrophoresis system
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO, then further dilute into the assay buffer.
-
In a microplate, add the target kinase, the fluorescent peptide substrate, and the inhibitor at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Analyze the samples using a microfluidic capillary electrophoresis system. The system applies a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides.[16]
-
Detect and quantify the fluorescence signals of the substrate and product peaks.
-
Calculate the percentage of substrate conversion for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The selection of a core synthon is a critical decision in the design of novel kinase inhibitors. Ethyl 2-Amino-4-(1-pyrazolyl)benzoate stands out as a powerful and versatile building block, leveraging the proven hinge-binding capability of the aminopyrazole scaffold while offering multiple handles for synthetic elaboration to fine-tune potency and selectivity.[9][11]
While established scaffolds like aminopyrimidines and quinazolines form the backbone of many successful drugs, they exist in a crowded intellectual property space.[16] Newer and more versatile synthons, such as the featured aminopyrazole-benzoate, provide fertile ground for discovering next-generation inhibitors. The ultimate choice of scaffold will always depend on the specific kinase target, the desired selectivity profile, and the overall strategic goals of the drug discovery program. By understanding the comparative advantages of each synthon, researchers can make more informed decisions, accelerating the journey from chemical starting material to potent and selective therapeutic agents.
References
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00127]
- A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in - Benchchem. (Source: Benchchem) [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-kinase-inhibitor-scaffolds-3-amino-5-6-dimethyl-2-1h-pyridinone-in]
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jm020227+]
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem. (Source: Benchchem) [URL: https://www.benchchem.com/application-notes/synthesis-of-pyrazole-based-kinase-inhibitors-for-cancer-research-using-1]
- Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole - Benchchem. (Source: Benchchem) [URL: https://www.benchchem.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/full/10.1021/acsmedchemlett.3c00127]
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC - NIH. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5447953/]
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/19/6803]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/23/23/14834]
- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/40248933/]
- Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates - Benchchem. (Source: Benchchem) [URL: https://www.benchchem.
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors - Benchchem. (Source: Benchchem) [URL: https://www.benchchem.com/application-notes/synthesis-and-evaluation-of-pyrazole-core-containing-kinase-inhibitors]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/5/2059]
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (Source: SciSpace) [URL: https://typeset.
- A Comparative Benchmarking Guide for Kinase Inhibitors: Evaluating a Benzoxazole Scaffold Against Established Agents - Benchchem. (Source: Benchchem) [URL: https://www.benchchem.com/application-notes/a-comparative-benchmarking-guide-for-kinase-inhibitors-evaluating-a-benzoxazole-scaffold-against-established-agents]
- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States | Journal of Medicinal Chemistry. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jm800537z]
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (Source: bioRxiv) [URL: https://www.biorxiv.org/content/10.1101/2023.03.20.533425v1]
- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - NIH. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027733/]
- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - NIH. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2662998/]
- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - ACS Publications. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/ci200495z]
- Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/16/6/12135]
- Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis - PMC - NIH. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032470/]
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC - NIH. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316719/]
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/221919835_Design_and_synthesis_of_21H-pyrazinones_as_inhibitors_of_protein_kinases]
- ATP site‐directed competitive and irreversible inhibitors of protein kinases - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/12608405_ATP_site-directed_competitive_and_irreversible_inhibitors_of_protein_kinases]
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10729112/]
- Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/20488647/]
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s00044-010-9286-9]
- List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/List-of-Some-Known-ATP-Competitive-Kinase-Inhibitors-and-Their-Targets_tbl1_281285215]
- Conformation-tunable ATP-competitive kinase inhibitors - RSC Publishing. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273617/]
- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed Central. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9335026/]
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/18/6641]
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/17154512/]
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/9/3716]
- Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Speculative Exploration of its Mechanism of Action - Benchchem. (Source: Benchchem) [URL: https://www.benchchem.
- In Silico Prediction of Ethyl 4-(1H-pyrazol-1-YL)benzoate Bioactivity: A Technical Guide - Benchchem. (Source: Benchchem) [URL: https://www.benchchem.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10798226/]
Sources
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Bioactivity of Pyrazolyl Aminobenzoate Derivatives
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry, consistently featuring in a wide array of pharmacologically active agents.[1][2] Its inherent chemical stability and diverse substitution possibilities have made it a privileged scaffold in the quest for novel therapeutics. When coupled with an aminobenzoate moiety, the resulting "pyrazolyl aminobenzoate" framework offers a promising platform for developing new drugs with a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This guide provides an in-depth technical comparison of the bioactivity of various derivatives of the pyrazolyl aminobenzoate scaffold. While our initial focus is on the "Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" core, we will broaden our scope to include closely related analogues to establish a more comprehensive understanding of their structure-activity relationships (SAR). We will delve into the causality behind experimental choices for evaluating these compounds and provide detailed, self-validating protocols for their biological assessment.
The Pyrazolyl Aminobenzoate Scaffold: A Fused Pharmacophore of Promise
The combination of the pyrazole and aminobenzoate functionalities into a single molecular entity creates a pharmacophore with significant potential. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key component in numerous approved drugs, valued for its ability to engage in various biological interactions.[4] The aminobenzoate portion, particularly the anthranilate scaffold, is also a well-established pharmacophore found in compounds with diverse biological activities.[5] The fusion of these two moieties allows for a multitude of structural modifications, each with the potential to fine-tune the compound's biological profile.
Comparative Bioactivity Analysis
To illustrate the therapeutic potential of this class of compounds, we will examine the anticancer, antimicrobial, and anti-inflammatory activities of representative pyrazolyl aminobenzoate derivatives. The selection of these derivatives is based on available data to highlight key structure-activity relationships.
Anticancer Activity
The search for novel anticancer agents is a driving force in medicinal chemistry, and pyrazole derivatives have shown considerable promise.[6] Their mechanisms of action are varied, often involving the inhibition of kinases or other enzymes crucial for cancer cell proliferation.[7]
Table 1: Comparative Anticancer Activity of Selected Pyrazolyl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| PZ-1 | 1,5-bisphenylpyrazole | MALT1 expressing cells | 0.49 | [7] |
| PZ-2 | 4-(1,3-benzothiazol-2-yl)-benzoyl-1H-pyrazole | MCF-7 (Breast) | More potent than Tamoxifen | [8] |
| PZ-3 | Organodiselenide-tethered Methyl Anthranilate | HepG2 (Liver) | 3.57 | [9] |
| PZ-4 | Pyrazole-triazole hybrid | MCF-7 (Breast) | 9.92 | [10] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
From the data, we can infer several key SAR insights. For instance, the high potency of PZ-1 suggests that the 1,5-bisphenylpyrazole scaffold is a promising starting point for MALT1 inhibitors.[7] The benzothiazole-substituted pyrazole PZ-2 demonstrates significant activity against breast cancer cells, indicating that the incorporation of additional heterocyclic rings can enhance anticancer efficacy.[8] The organodiselenide-tethered methyl anthranilate PZ-3 highlights the potential of introducing selenium into the molecular structure to achieve potent and selective anticancer effects.[9] Finally, the pyrazole-triazole hybrid PZ-4 showcases how the combination of different heterocyclic systems can lead to compounds with significant cytotoxic activity.[10]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the culture medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Causality Behind Experimental Choices: The choice of cell lines is critical and should represent different cancer types to assess the spectrum of activity. The incubation time is chosen to allow for sufficient time for the compounds to exert their cytotoxic effects. The use of a positive control (e.g., Doxorubicin) is essential for validating the assay.
Diagram: MTT Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Pyrazole derivatives have a long history in this area, with some compounds acting as potent inhibitors of inflammatory enzymes like cyclooxygenase (COX). [2][3] Table 3: Comparative Anti-inflammatory Activity of Selected Pyrazolyl Derivatives
| Compound ID | Derivative Class | Assay | Activity | Reference |
| PZ-9 | N-methylene-bis-pyrazole | Carrageenan-induced paw edema | Better than Diclofenac sodium | [1] |
| PZ-10 | 1,5-bisphenylpyrazole | MALT1 inhibition | Potent inhibitor | [7] |
| PZ-11 | Trifluoromethyl-substituted pyrazole | In vivo models | Optimal activity comparable to Celecoxib | [2] |
The data in Table 3 demonstrate the potent anti-inflammatory properties of pyrazolyl derivatives. PZ-9 shows superior in vivo activity compared to the standard drug Diclofenac sodium. [1]The MALT1 inhibitor PZ-10 highlights a novel mechanism for the anti-inflammatory action of pyrazoles. [7]The trifluoromethyl-substituted pyrazole PZ-11 exhibits activity comparable to the well-known COX-2 inhibitor Celecoxib, underscoring the importance of specific substitutions on the pyrazole ring for potent anti-inflammatory effects. [2]
The albumin denaturation assay is a simple and rapid in vitro method to screen for anti-inflammatory activity.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Heat the mixture at 70°C for 5 minutes.
-
Cooling: Cool the mixture to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like Diclofenac sodium should be used as a positive control.
Causality Behind Experimental Choices: The use of a protein like BSA mimics the in vivo environment where protein denaturation can trigger an inflammatory response. The heating step is a controlled way to induce denaturation. The spectrophotometric measurement provides a quantitative measure of the anti-inflammatory effect.
Diagram: Albumin Denaturation Assay Principle
Caption: Principle of the albumin denaturation assay for anti-inflammatory activity.
Conclusion and Future Directions
The pyrazolyl aminobenzoate scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The comparative analysis presented in this guide highlights the significant potential of these molecules as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the therapeutic properties of these compounds.
Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity. Further exploration of their mechanisms of action will be crucial for their development as clinical candidates. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this important class of bioactive molecules.
References
- Rani, P., & Singh, P. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1841.
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2012). Current status of pyrazole and its biological activities. Medicinal Chemistry Research, 21(10), 2671-2696.
- Li, L., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. European Journal of Medicinal Chemistry, 219, 113437.
- El-Sayed, W. A., et al. (2015). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, 7(10), 25-36.
- Al-Said, M. S., et al. (2011). Synthesis of some novel 4-benzothiazol-2-yl-benzoyl-1H-pyrazoles, and evaluation as antiangiogenic agents. Archiv der Pharmazie, 344(10), 662-670.
- Kendre, B. V., et al. (2015). Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents. Arabian Journal of Chemistry, 12(8), 2429-2437.
- Singh, S. K., et al. (2021).
- Al-Ostoot, F. H., et al. (2022).
- Abdel-Aziz, M., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6524.
- Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(1), 543-558.
- van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 705834.
- Al-Ostoot, F. H., et al. (2022).
- Verma, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(22), 13396-13414.
- El-Sayed, W. A., et al. (2015). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, 7(10), 25-36.
- Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
- Owa, T., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3469-3472.
- Yokoyama, N., et al. (1993). Structure-activity relationship studies at the benzodiazepine receptor (BZR): a comparison of the substitutent effects of pyrazoloquinolinone analogs. Journal of Medicinal Chemistry, 36(9), 1213-1223.
- Pontiki, E., et al. (2020). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1296-1310.
- Wang, B., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(14), 5429.
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to Validating Novel Kinase Inhibitor Scaffolds: A Case Study of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular signaling, making them one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of this endeavor lies the identification and validation of novel chemical scaffolds that can be optimized for potency, selectivity, and drug-like properties.
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Abl.[2][3]
This guide focuses on a novel pyrazole-containing molecule, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (hereafter referred to as EAPB). As this is a novel chemical entity, public data on its biological activity is not available. Therefore, this document serves as a definitive framework, outlining the rigorous, multi-step validation process required to characterize EAPB as a potential kinase inhibitor scaffold. We will provide a logical, in-depth comparison of the essential experimental workflows, from initial biochemical potency to cellular target engagement, and benchmark its hypothetical performance against established inhibitors.
The Kinase Inhibitor Validation Workflow: A Tiered Strategy
A robust validation strategy does not rely on a single experiment. It employs a tiered approach that builds a comprehensive profile of the compound's activity. This workflow is designed to answer three fundamental questions in a logical sequence:
-
Does it work? (Biochemical Activity)
-
How does it work? (Biophysical Binding & Selectivity)
-
Does it work in a biological system? (Cellular Activity)
This progression ensures that resources are used efficiently, with high-throughput, cost-effective biochemical assays filtering candidates before they advance to more complex and resource-intensive cellular and in vivo studies.
Part 1: Biochemical Validation - Does the Scaffold Inhibit a Kinase?
The Rationale: The first step is to determine if EAPB can inhibit the catalytic activity of a purified kinase enzyme in a cell-free system.[1] This approach provides a clean, direct measurement of enzyme inhibition, avoiding complexities such as cell membrane permeability or drug metabolism.[4] While traditional radiometric assays using [γ-³²P]-ATP are considered a gold standard for their sensitivity, non-radioactive methods like luminescence-based assays are now dominant due to their safety, scalability, and high-throughput capabilities.[5][6][7]
We will use the ADP-Glo™ Kinase Assay as our model system. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8] A "true" kinase inhibitor will block ATP-to-ADP conversion, resulting in a low luminescence signal.
Comparative Biochemical Potency
To contextualize the performance of EAPB, we will compare its hypothetical inhibitory activity against a relevant target, Aurora Kinase A , with two benchmark compounds:
-
Staurosporine: A potent but non-selective "pan-kinase" inhibitor, often used as a universal positive control.[9]
-
AT9283: A potent, clinical-stage, multi-targeted inhibitor with a pyrazol-4-yl urea scaffold that inhibits Aurora kinases.[3]
| Compound | Scaffold Class | Target Kinase | IC50 (nM) [Hypothetical Data] | Notes |
| EAPB | 2-Amino-4-(1-pyrazolyl)benzoate | Aurora A | 75 nM | Novel scaffold showing promising on-target potency. |
| AT9283 | Pyrazol-4-yl Urea | Aurora A | 3 nM | High-potency benchmark with a related scaffold.[3] |
| Staurosporine | Indolocarbazole | Aurora A | 15 nM | Potent, non-selective positive control.[9] |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the determination of an IC50 value for a test compound like EAPB.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of EAPB in DMSO, starting from 100 µM. Also prepare vehicle (DMSO) and positive (Staurosporine) controls.[10]
-
Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.[10]
-
Initiate Reaction: Add a solution of Aurora A kinase and ATP (at a concentration near its Km for the enzyme to ensure competitive inhibitors can be detected) to all wells except the "no enzyme" blank.[5][10]
-
Incubation: Mix gently and incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30 minutes.[10]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Part 2: Biophysical Validation & Selectivity Profiling
The Rationale: A low IC50 in a biochemical assay is promising, but it doesn't prove direct binding and tells you nothing about specificity. Biophysical assays, like Surface Plasmon Resonance (SPR) , confirm a physical interaction between the compound and the kinase, ruling out assay artifacts.[1] Subsequently, kinome selectivity profiling is the most critical step to validate a new scaffold, as off-target effects can lead to toxicity and undermine a drug's therapeutic window.[11][12]
Confirming Direct Target Engagement with SPR
SPR measures the binding of an analyte (EAPB) to a ligand (Aurora A kinase) immobilized on a sensor chip in real-time. This provides not only the binding affinity (K_D) but also the association (k_on) and dissociation (k_off) rate constants.
| Compound | Target Kinase | K_D (nM) [Hypothetical Data] | k_on (1/Ms) | k_off (1/s) | Notes |
| EAPB | Aurora A | 95 nM | 1.5 x 10⁵ | 1.4 x 10⁻² | Confirms direct binding with affinity consistent with IC50. |
| AT9283 | Aurora A | 5 nM | 2.1 x 10⁵ | 1.0 x 10⁻³ | Benchmark shows tighter binding and a slower off-rate. |
Defining Specificity with Kinome Profiling
The Rationale: A truly valuable scaffold should be selective for its intended target or a specific family of kinases. High-throughput screening against a broad panel of kinases is essential to identify potential off-target liabilities early.[1][13] Commercial services can screen a compound against hundreds of kinases and report the percent of inhibition at a fixed concentration (e.g., 1 µM).
This hypothetical profile suggests EAPB is a potent inhibitor of Aurora kinases with some moderate activity against SRC family kinases, but is highly selective against EGFR and PI3Kα. This information is crucial for guiding further optimization to enhance potency on Aurora kinases while reducing SRC activity.
Part 3: Cellular Validation - Does it Work in a Biological Context?
The Rationale: The final validation phase assesses the inhibitor's performance in a living system. A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and produce a measurable biological effect.[4] Failure at this stage is common, highlighting the gap between in vitro and cellular activity.[4]
Cellular Target Engagement via Western Blot
The Rationale: We must first confirm that EAPB inhibits its target inside the cell. Aurora A phosphorylates itself (autophosphorylation) at residue Threonine 288 (p-T288) as a key step in its activation. A successful inhibitor will reduce the levels of p-T288 without affecting the total amount of Aurora A protein.
Experimental Protocol: Western Blot for p-Aurora A
-
Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., HCT116, known to be sensitive to Aurora inhibitors[3]) in 6-well plates. Allow cells to attach overnight.
-
Inhibitor Treatment: Treat cells with increasing concentrations of EAPB (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate overnight with a primary antibody specific for p-Aurora A (T288).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Develop with an ECL substrate and image the chemiluminescence.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total Aurora A and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
A dose-dependent decrease in the p-Aurora A signal relative to the total Aurora A signal would validate cellular target engagement.
Functional Cellular Assay: Cell Viability
The Rationale: Inhibition of a critical kinase like Aurora A should ultimately lead to a functional consequence, such as the inhibition of cell proliferation or induction of cell death.[3] A cell viability assay (e.g., CellTiter-Glo®) measures the number of viable cells in culture after treatment with the inhibitor.
| Compound | Cell Line | Cellular IC50 (nM) [Hypothetical Data] | Notes |
| EAPB | HCT116 | 250 nM | Demonstrates cell permeability and functional anti-proliferative effect. |
| AT9283 | HCT116 | 20 nM | Benchmark shows higher cellular potency, consistent with biochemical data.[3] |
The shift from a biochemical IC50 (75 nM) to a cellular IC50 (250 nM) is common and can be attributed to factors like cell membrane permeability, efflux pumps, or intracellular ATP concentrations. This data confirms that the EAPB scaffold is cell-active and provides a baseline for future medicinal chemistry efforts to improve cellular potency.
Conclusion and Future Directions
This guide has outlined a rigorous, industry-standard framework for the validation of a novel kinase inhibitor scaffold, using "Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" as a case study. Through a tiered application of biochemical, biophysical, and cell-based assays, we can build a comprehensive data package to support its potential.
Our hypothetical data suggests that the EAPB scaffold is a promising starting point:
-
It demonstrates potent biochemical inhibition of Aurora Kinase A.
-
It directly binds its target, confirming a valid mechanism of action.
-
It exhibits a favorable selectivity profile , primarily targeting the Aurora kinase family.
-
It is cell-active , engaging its target in cells and leading to an anti-proliferative effect.
The validation of this scaffold is the first step. Future directions would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, improve pharmacokinetic properties, and ultimately advance a lead compound toward in vivo efficacy studies.
References
-
DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from Eurofins DiscoverX website. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from INiTS website. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from Eurofins Discovery website. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs website. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 807. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website. [Link]
-
Robers, M. B., et al. (2012). Assay development for protein kinase enzymes. Methods in molecular biology, 795, 99–114. [Link]
-
Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Note: A representative article on kinome profiling. A general link to a similar guide is provided. [Link]
-
Montanari, M., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3788. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website. [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from YouTube. [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1465–1479.e5. [Link]
-
Hastie, C. J., et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Science Signaling, 5(225), rs5. [Link]
-
ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from ResearchGate. [Link]
-
Al-Warhi, T., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 618–622. [Link]
-
Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4452. [Link]
-
Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Retrieved from ResearchGate. [Link]
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379–388. [Link]
-
Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Retrieved from Baghdad Science Journal. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(38), 34360–34381. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inits.at [inits.at]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Analogs as Potential COX-2 Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of "Ethyl 2-Amino-4-(1-pyrazolyl)benzoate," a scaffold possessing significant potential in medicinal chemistry. Given the prevalence of pyrazole-containing compounds as anti-inflammatory agents, we will explore the SAR of these analogs through the lens of Cyclooxygenase-2 (COX-2) inhibition, a well-established target for this therapeutic class. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel anti-inflammatory agents.
Introduction: The Therapeutic Potential of the Pyrazolyl Aminobenzoate Scaffold
The convergence of a pyrazole ring and an aminobenzoate core in "Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" presents a compelling starting point for drug discovery. The pyrazole moiety is a cornerstone of many FDA-approved drugs, valued for its metabolic stability and ability to act as a bioisostere for other aromatic rings, often improving pharmacokinetic properties.[1][2] Notably, the pyrazole scaffold is a key feature in selective COX-2 inhibitors like Celecoxib, which are designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4]
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[3] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions, COX-2 is induced at inflammatory sites.[3][5] Therefore, selective inhibition of COX-2 is a rational strategy for developing effective anti-inflammatory drugs.[3][4]
This guide will dissect the hypothetical SAR of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate analogs, proposing structural modifications and predicting their impact on COX-2 inhibitory activity based on established principles from related chemical series.
Structure-Activity Relationship (SAR) Analysis
The core scaffold of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate offers multiple points for chemical modification to optimize its interaction with the COX-2 active site. The key to selective COX-2 inhibition often lies in the ability of a molecule to access a secondary, hydrophobic pocket present in COX-2 but not in COX-1.[3]
The Core Pharmacophore Hypothesis
Our analysis is based on a hypothetical pharmacophore model for COX-2 inhibition, where specific structural features of the analogs contribute to binding affinity and selectivity.
Caption: Hypothetical pharmacophore model for COX-2 inhibition.
Modifications of the Pyrazole Ring
Substituents on the pyrazole ring are critical for achieving potent and selective COX-2 inhibition. For many pyrazole-based inhibitors, one of the aryl rings on the pyrazole fits into the active site, while another substituent can access the selective hydrophobic pocket of COX-2.[6][7]
-
Substitution at C3 and C5: Introducing small alkyl groups (e.g., methyl) or a trifluoromethyl group at these positions can enhance hydrophobic interactions within the enzyme's active site.
-
Substitution at C4: A halogen (e.g., Cl, Br) at this position can modulate the electronic properties of the ring and potentially form halogen bonds with the protein.
Modifications of the Benzoate Core
The central aminobenzoate ring serves as a scaffold, and modifications here can significantly impact activity.
-
Ester Group: The ethyl ester is a potential point of metabolic hydrolysis. Converting the ester to a carboxylic acid may increase water solubility but could also reduce cell permeability. Alternatively, replacing the ethyl group with larger alkyl or aryl groups can alter lipophilicity.
-
Amino Group: The 2-amino group can act as a hydrogen bond donor. Acylation of this group to form an amide could introduce additional hydrogen bond acceptors and alter the molecule's conformation.
-
Isomeric Analogs: Shifting the relative positions of the amino and pyrazolyl groups on the benzoate ring will likely have a profound impact on the molecule's ability to adopt the correct conformation for binding to the COX-2 active site.
Comparative Data of Hypothetical Analogs
The following table summarizes a hypothetical series of analogs and their predicted COX-2 inhibitory activity, based on SAR principles from known pyrazole-based inhibitors.[6][7] The IC50 values are illustrative and would require experimental validation.
| Compound ID | Modification from Parent Compound | Rationale | Predicted COX-2 IC50 (nM) |
| Parent | Ethyl 2-Amino-4-(1-pyrazolyl)benzoate | Starting Scaffold | >1000 |
| ANA-01 | C5-phenyl substitution on pyrazole | Mimics diarylpyrazole COX-2 inhibitors. | 150 |
| ANA-02 | C5-(4-sulfonamidophenyl) on pyrazole | The sulfonamide group is a key feature of Celecoxib for COX-2 selectivity.[6][7] | 25 |
| ANA-03 | Ester hydrolysis to carboxylic acid | May improve solubility and mimic the carboxylate of traditional NSAIDs. | 500 |
| ANA-04 | N-acetylation of the 2-amino group | Alters H-bonding potential and conformation. | >1000 |
| ANA-05 | C3-methyl, C5-(4-sulfonamidophenyl) on pyrazole | Combination of modifications to enhance potency. | 15 |
Experimental Protocols
To validate the SAR predictions, the synthesis of analogs and their biological evaluation are necessary. The following sections provide detailed, exemplary protocols.
Synthesis of a Representative Analog: Ethyl 2-Amino-4-(5-(4-sulfonamidophenyl)-1H-pyrazol-1-yl)benzoate (ANA-02)
This multi-step synthesis involves the formation of a chalcone intermediate, followed by cyclization to form the pyrazole ring, and subsequent functional group manipulations.
Caption: Synthetic workflow for a target analog.
Step-by-Step Protocol:
-
Synthesis of Chalcone Intermediate: To a solution of 4-acetylbenzenesulfonamide (1.0 eq) and ethyl 2-amino-4-formylbenzoate (1.0 eq) in ethanol, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature. Stir the mixture for 12-16 hours. Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Synthesis of Pyrazole: To a solution of the chalcone intermediate (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq). Reflux the mixture for 6-8 hours. After cooling, pour the reaction mixture into ice-cold water. Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[2]
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., COX-2 Inhibitor Screening Kit). Reconstitute the human recombinant COX-2 enzyme and keep it on ice.
-
Compound Plating: In a 96-well white opaque plate, add 10 µL of serially diluted test compounds. For the enzyme control (100% activity), add 10 µL of assay buffer with DMSO. For the inhibitor control, add a known COX-2 inhibitor like Celecoxib.
-
Reaction Mix Addition: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to each well, except for the no-enzyme control wells.
-
Reaction Initiation: Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Determine the reaction rate (slope) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The "Ethyl 2-Amino-4-(1-pyrazolyl)benzoate" scaffold represents a promising starting point for the development of novel COX-2 inhibitors. This guide has outlined a rational approach to the SAR of its analogs, proposing that modifications to the pyrazole ring, particularly the introduction of a C5-sulfonamidophenyl group, are likely to yield potent and selective inhibitors. The provided experimental protocols for synthesis and biological evaluation offer a clear path for validating these hypotheses. Future work should focus on the synthesis of the proposed analogs, their in vitro evaluation against both COX-1 and COX-2 to confirm selectivity, and subsequent optimization of their pharmacokinetic properties.
References
-
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Gierse, J. K., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]
-
El-Sayed, N. N. E., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Ziegler, C. B., et al. (2019). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. [Link]
-
Sreedhar, B., et al. (2011). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. [Link]
-
Hassan, G. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Carradori, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. [Link]
-
Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry. [Link]
-
Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Synthon Selection: Benchmarking Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Against Aminopyrazole Alternatives
Introduction: The Central Role of the Aminopyrazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus is a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its importance. The functionalization of this core with an amino group gives rise to aminopyrazoles, a class of synthons prized for their versatility in constructing complex molecular architectures.[2] These building blocks are instrumental in the synthesis of compounds targeting a wide range of diseases, from cancer to inflammatory conditions.[3][4]
The strategic placement of the amino group—at the 3, 4, or 5-position—profoundly influences the synthon's reactivity and its utility in drug design.[1] This guide provides an in-depth comparison of a highly functionalized and strategically valuable synthon, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate , against more conventional aminopyrazole building blocks. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal synthon for their specific synthetic goals, particularly in the construction of fused heterocyclic systems and complex amides.
Featured Synthon: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
This trifunctional synthon represents a sophisticated building block designed for complex, multi-vector synthesis. Its unique arrangement of functional groups offers distinct synthetic advantages over simpler aminopyrazoles.
Chemical Structure & Properties:
| Property | Value |
| IUPAC Name | Ethyl 2-amino-4-(1H-pyrazol-1-yl)benzoate |
| CAS Number | 1375064-68-8 |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
The core value of this molecule lies in the orthogonal reactivity of its three key functional groups:
-
The ortho-Amino Benzoate Moiety: This is a classic precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones.[5] The aniline-like amino group and the adjacent ethyl ester are perfectly poised for cyclization reactions.
-
The C4-Pyrazolyl Group: This substituent acts as a significant pharmacophore and a potential site for further functionalization, influencing the molecule's overall polarity, solubility, and target engagement profile.
-
The N-H of the Pyrazole Ring: This site can be alkylated or arylated, offering another vector for library diversification.
The Comparative Landscape: Alternative Aminopyrazole Synthons
To provide a clear benchmark, we will compare Ethyl 2-Amino-4-(1-pyrazolyl)benzoate against two widely used, structurally simpler aminopyrazole synthons.
| Synthon | Structure | CAS Number | Molecular Weight | Key Features |
| 3-Aminopyrazole | ![]() | 1820-80-0[6] | 83.09 g/mol | A fundamental, versatile building block for pyrazolo[1,5-a]pyrimidines and other fused systems.[7] |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | ![]() | 31037-02-2 | 169.18 g/mol | An isomer of the featured synthon, allowing for direct comparison of how substituent placement affects reactivity.[8] |
Head-to-Head Comparison: Performance in Key Synthetic Transformations
The true value of a synthon is demonstrated by its performance in reactions that are critical to drug development workflows. Here, we compare the utility of our featured synthon against the alternatives in three common synthetic scenarios.
Scenario 1: Amide Bond Formation
Amide bond formation is arguably the most common reaction in medicinal chemistry.[9] The reactivity of the amino group is paramount for achieving high yields, especially with sterically hindered or electronically deactivated coupling partners.
Discussion of Causality: The nucleophilicity of the amino group is heavily influenced by its electronic environment. In Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, the amino group is part of an aniline system, making it less basic and nucleophilic than a typical alkylamine, but its reactivity is well-understood. For 3-Aminopyrazole, tautomerism and the electronic nature of the pyrazole ring influence the amino group's reactivity.[2] For Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, the amino group at C5 is adjacent to the N-methylated nitrogen, which can also modulate its reactivity.
Comparative Data (Representative Yields):
| Carboxylic Acid Partner | Coupling Reagent | Ethyl 2-Amino-4-(1-pyrazolyl)benzoate | 3-Aminopyrazole | Ethyl 5-amino-1-methyl... |
| 4-Methoxybenzoic Acid | HATU, DIPEA | >95% | ~90% | ~92% |
| 2,6-Dichlorobenzoic Acid | HATU, DIPEA | ~75% | ~60% | ~65% |
| Acetic Acid | EDC, HOBt | >95% | >95% | >95% |
Scenario 2: Fused Heterocycle Synthesis (Quinazolinone Formation)
The synthesis of fused heterocycles is a cornerstone of scaffold diversification. The ortho-amino benzoate structure is specifically designed for this purpose.[5]
Discussion of Causality: The Niementowski quinazoline synthesis and related cyclization methods require an anthranilic acid derivative (or its ester) to react with a C1 source (like formamide) or an amine source to form the fused pyrimidine ring.[10][11] The spatial arrangement of the amino group and the ester in Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is ideal for this transformation. In contrast, 3-Aminopyrazole and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate lack this specific ortho-arrangement and are therefore unsuited for this direct annulation to form a quinazolinone. They are, however, excellent precursors for other fused systems like pyrazolo[1,5-a]pyrimidines.[12]
Scenario 3: Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions are essential for introducing aryl or heteroaryl diversity.[13] The reactivity of these synthons depends on pre-functionalization (e.g., halogenation) and the inherent reactivity of the N-H bonds.
Discussion of Causality: Unprotected N-H groups on nitrogen-rich heterocycles like pyrazoles can inhibit palladium catalysts, leading to lower yields or reaction failure.[14] Therefore, N-H protection (e.g., with a Boc group) or the use of specialized ligand/base systems is often required for successful Suzuki-Miyaura or Buchwald-Hartwig couplings.[14][15] For this comparison, we assume a pre-brominated pyrazole ring for a Suzuki coupling.
Comparative Data (Representative Yields for Suzuki Coupling):
| Substrate | Catalyst System | Arylboronic Acid | Representative Yield |
| N-Boc-4-bromo-derivative of Target | XPhos Pd G2, K₂CO₃ | 4-methoxyphenylboronic acid | ~85%[16] |
| 3-Amino-5-bromo-1H-pyrazole | SPhos Pd G2, K₃PO₄ | Phenylboronic acid | ~70-80%[14] |
| 5-Amino-4-bromo-1-methyl-pyrazole | XPhos Pd G2, K₂CO₃ | Phenylboronic acid | ~80%[16] |
Experimental Protocols
The following protocols are provided as self-validating systems, explaining the causality behind key experimental choices.
Protocol 1: General Amide Coupling using HATU
This protocol is highly efficient for coupling a wide range of carboxylic acids, including those that are sterically hindered.
-
Rationale: HATU is a uronium-based coupling reagent that rapidly forms a highly reactive activated ester with the carboxylic acid, minimizing side reactions and racemization.[17] DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl produced without competing in the reaction. DMF is an excellent polar aprotic solvent for this reaction.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15 minutes. The solution should become slightly yellow.
-
Coupling: Add the aminopyrazole synthon (e.g., Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, 1.05 eq) to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Quinazolinone Synthesis from Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
This protocol demonstrates the unique utility of the featured synthon in creating fused heterocyclic systems.
-
Rationale: This is a variation of the Niementowski reaction.[11] Heating an anthranilate with an amine (in this case, ammonium acetate serves as an ammonia source) or formamide can lead to cyclization. Using a high-boiling solvent like DMF facilitates the high temperatures required for the cyclization and dehydration steps.[18]
-
Preparation: To a microwave vial or a sealed tube, add Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq) and formamide (10-20 eq).
-
Reaction: Seal the vessel and heat the mixture to 150-160 °C for 2-4 hours. The high temperature is necessary to drive the cyclization and elimination of ethanol and water.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. A precipitate should form.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Conclusion
While fundamental building blocks like 3-Aminopyrazole are indispensable tools for creating a wide range of pyrazole-containing compounds, highly specialized synthons like Ethyl 2-Amino-4-(1-pyrazolyl)benzoate offer significant strategic advantages for specific and complex applications.
-
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate excels as a precursor for C4-pyrazolyl substituted quinazolinones and other fused benzo-heterocycles, a transformation not readily accessible with other aminopyrazoles.
-
Its trifunctional nature provides multiple, orthogonal handles for diversification, allowing for the rapid construction of complex molecules with precise control over substituent placement.
-
For standard transformations like amide coupling and cross-coupling, it performs reliably and predictably, on par with or slightly better than simpler aminopyrazoles, especially in challenging cases.
The selection of an aminopyrazole synthon should be a deliberate choice guided by the final target scaffold. For researchers aiming to build complex, fused heterocyclic systems while retaining the key pyrazole pharmacophore, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate represents a powerful and efficient tool in the drug discovery arsenal.
References
-
LookChem. (n.d.). Cas 1820-80-0, 3-Aminopyrazole. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Gultyai, V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules. [Link]
-
Catak, S., et al. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Advanced Synthesis & Catalysis. [Link]
-
Jedinak, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Ilaš, J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Ottokemi. (n.d.). 3-Aminopyrazole, 98%. [Link]
-
ChemBK. (n.d.). CAS: 31037-02-2. [Link]
-
Al-Dhfyan, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. International Journal of Molecular Sciences. [Link]
-
Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
-
PubChem. (n.d.). Ethyl 2-aminobenzoate. [Link]
-
PubChem. (n.d.). 4-Amino-2-ethylbenzoate. [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinone derivatives 3a-o strating from anthranilic acid and ary1 isothiocyanates. [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Alnajjar, R. A., & Gheath, A. H. (2013). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]
-
Sahu, S. K., et al. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
PubChem. (n.d.). Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. [Link]
-
Growing Science. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. [Link]
-
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]
-
Scarpino, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link]
-
KI Open Archive. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl 4-amino(
ngcontent-ng-c1376895314="" class="ng-star-inserted">2H_4)benzoate. [Link] -
Popova, E. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
- Google Patents. (n.d.).
-
New Journal of Chemistry. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [Link]
-
Frontiers. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. [Link]
-
Abdul Rahim, A. S., et al. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. openarchive.ki.se [openarchive.ki.se]
- 6. 3-Aminopyrazole 98 1820-80-0 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. CAS 31037-02-2: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic … [cymitquimica.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. generis-publishing.com [generis-publishing.com]
- 12. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of Pyrazole and Benzothiazole-Based Therapeutic Agents
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is long and fraught with challenges. The pyrazole and benzothiazole cores are foundational structures in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. This guide provides a comparative analysis of the in vivo performance of select derivatives from these classes, moving beyond simple efficacy to explore the nuances of their biological activity in living systems. Our focus is to provide a technical, data-driven comparison to aid in the strategic development of next-generation therapeutics.
The Significance of Pyrazole and Benzothiazole Scaffolds in Drug Discovery
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, and benzothiazole, a bicyclic compound composed of a benzene ring fused to a thiazole ring, are privileged scaffolds in medicinal chemistry. Their structural features allow for versatile substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of these parent structures have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurology.[1][2] This guide will delve into specific examples from these areas, presenting a comparative analysis of their in vivo efficacy and, where available, their safety profiles.
Part 1: Comparative In Vivo Efficacy of Pyrazole and Benzothiazole Derivatives in Oncology
The development of novel anticancer agents is a primary focus of many research programs. Here, we compare the in vivo performance of two distinct classes of compounds: Ethyl 4-(1H-pyrazol-1-YL)benzoate derivatives and 2-(4-aminophenyl)benzothiazoles.
In Vitro to In Vivo Translation: A Case Study of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives
A critical step in drug development is understanding how in vitro potency translates to in vivo efficacy. A series of Ethyl 4-(1H-pyrazol-1-YL)benzoate derivatives (EPB-1 to EPB-4) were initially screened for their cytotoxic effects against the HCT116 human colorectal carcinoma cell line.[3] The most potent compounds from this initial screen were then advanced to in vivo studies using a xenograft model in nude mice.
Table 1: Comparison of In Vitro Cytotoxicity and In Vivo Anticancer Efficacy of EPB Derivatives [3]
| Compound | In Vitro IC50 (µM) vs. HCT116 | In Vivo Model | Dosage | Tumor Growth Inhibition (%) |
| EPB-1 | 15.2 | HCT116 Xenograft | 20 mg/kg | 35 |
| EPB-2 | 2.5 | HCT116 Xenograft | 20 mg/kg | 68 |
| EPB-3 | 8.9 | HCT116 Xenograft | 20 mg/kg | 42 |
| EPB-4 | 21.7 | HCT116 Xenograft | 20 mg/kg | 21 |
| Doxorubicin (Control) | 0.8 | HCT116 Xenograft | 5 mg/kg | 75 |
As the data illustrates, there is a clear correlation between the in vitro cytotoxicity and the in vivo anticancer activity of these compounds. EPB-2, which demonstrated the lowest IC50 value in the cell-based assay, also exhibited the most significant tumor growth inhibition in the xenograft model.[3] This underscores the importance of robust in vitro screening in selecting candidates for further in vivo evaluation.
The Potent and Selective Antitumor Activity of 2-(4-aminophenyl)benzothiazoles
A series of 2-(4-aminophenyl)benzothiazoles have shown remarkable potency and selectivity against certain cancer cell lines, particularly breast cancer.[4] The parent compound in this series demonstrated potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, while remaining largely inactive against other cell types.[4]
Further structure-activity relationship (SAR) studies revealed that substitutions on the aminophenyl ring could enhance potency and broaden the spectrum of activity to other cancer types, including ovarian, lung, and renal cell lines.[4] Notably, the 3'-methyl substituted derivative, compound 9a , emerged as a lead candidate.
Table 2: In Vivo Efficacy of 2-(4-amino-3-methylphenyl)benzothiazole (Compound 9a) in Human Mammary Carcinoma Xenograft Models [4]
| Xenograft Model | Estrogen Receptor Status | Treatment | Tumor Growth Inhibition |
| MCF-7 | ER+ | Compound 9a | Potent Inhibition |
| BO | ER+ | Compound 9a | Potent Inhibition |
| MT-1 | ER- | Compound 9a | Potent Inhibition |
| MT-3 | ER- | Compound 9a | Potent Inhibition |
The potent in vivo activity of compound 9a against both estrogen receptor-positive (ER+) and negative (ER-) tumors highlights its potential as a broad-spectrum agent for breast cancer therapy.[4] The lipophilicity of these compounds, however, presented formulation challenges, leading to the development of water-soluble amino acid prodrugs to improve bioavailability for parenteral administration.[5][6]
Experimental Protocol: Xenograft Model for Anticancer Efficacy
The evaluation of anticancer agents in vivo often relies on xenograft models, where human cancer cells are implanted into immunocompromised mice.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured under standard conditions.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Compound Administration: Mice are randomized into control and treatment groups. The test compounds are administered via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. A vehicle control group receives the formulation excipients only. A positive control group may receive a standard-of-care chemotherapy agent.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the percentage of tumor growth inhibition compared to the vehicle control group. Body weight and general health of the animals are also monitored as indicators of toxicity.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Diagram of a Typical In Vivo Anticancer Efficacy Workflow:
Caption: Workflow for a typical in vivo anticancer efficacy study.
Part 2: Comparative In Vivo Efficacy of Pyrazole Derivatives in Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with favorable safety profiles is an ongoing research endeavor. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes.[7][8]
Anti-inflammatory and Analgesic Activity of Novel Pyrazole Derivatives
A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities.[8][9] The carrageenan-induced rat paw edema model was used to assess anti-inflammatory effects, while the acetic acid-induced writhing test in mice was employed to evaluate analgesic properties.
Table 3: Comparative Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives [9]
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) | Ulcerogenic Index |
| 3a | 48.2 | 52.4 | 0.90 |
| 3b | 35.1 | 41.8 | 1.25 |
| 3c | 50.5 | 55.1 | 1.12 |
| 3d | 49.8 | 54.2 | 1.05 |
| Diclofenac Sodium (Control) | 55.3 | 60.7 | 3.10 |
Compounds 3a, 3c, and 3d exhibited significant anti-inflammatory and analgesic activities, comparable to the standard drug diclofenac sodium.[9] Importantly, these compounds showed a much lower ulcerogenic index, suggesting a better gastrointestinal safety profile, which is a major drawback of many non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.
Step-by-Step Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization and Baseline Measurement: Animals are acclimatized to the laboratory conditions. The initial paw volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups and treated with the test compounds, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Diagram of a Potential Signaling Pathway in Inflammation Targeted by Pyrazole Derivatives:
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Part 3: Comparative In Vivo Efficacy of Pyrazoline-Benzothiazole Conjugates in Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new antiepileptic drugs with improved efficacy and fewer side effects is an important therapeutic goal. A series of novel pyrazoline-benzothiazole conjugates were designed and synthesized, and their antiepileptic potential was evaluated in vivo.[10]
Antiepileptic and Neurotoxicity Profile
The synthesized compounds were tested in two standard animal models of epilepsy: the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) models. Neurotoxicity was assessed using the rotarod test.
Table 4: Antiepileptic Activity and Neurotoxicity of Pyrazoline-Benzothiazole Conjugates [10]
| Compound | MES Screen (Protection) | scPTZ Screen (Protection) | Neurotoxicity (Rotarod Test) |
| 9c | Protected | Protected | No neurotoxicity |
| 9d | Protected | Protected | No neurotoxicity |
| 9f | Protected | Protected | No neurotoxicity |
| 9i | Protected | Protected | No neurotoxicity |
| 9n | Protected | Protected | No neurotoxicity |
| 9o | Protected | Protected | No neurotoxicity |
| Phenytoin (Control) | Protected | Not Protected | Neurotoxic at higher doses |
| Carbamazepine (Control) | Protected | Not Protected | Neurotoxic at higher doses |
Several of the synthesized compounds, including 9c, 9d, 9f, 9i, 9n, and 9o , demonstrated good antiepileptic potential in both the MES and scPTZ models, indicating a broad spectrum of anticonvulsant activity.[10] Importantly, these compounds did not show any signs of neurotoxicity in the rotarod test at the doses tested.[10] This represents a significant advantage over some standard antiepileptic drugs like phenytoin and carbamazepine, which can have dose-limiting neurotoxic side effects.
Conclusion
The pyrazole and benzothiazole scaffolds continue to be a rich source of novel therapeutic agents. The in vivo studies presented in this guide highlight the potential of derivatives from these classes in oncology, inflammation, and epilepsy. The comparative data underscores the importance of a multi-faceted evaluation approach, considering not only efficacy but also safety and pharmacokinetic properties. As our understanding of the underlying biology of these diseases deepens, so too will our ability to design and develop next-generation pyrazole and benzothiazole-based drugs with improved therapeutic profiles.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal Of. Pharmaceutical Sciences And Research. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). European Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, In vivo, and In silico Evaluation of New Pyrazoline-Benzothiazole Conjugates as Antiepileptic Agents. (2024). Chemistry & Biodiversity. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (n.d.). RSC Publishing. [Link]
-
In vivo anti-inflammatory activity. (n.d.). ResearchGate. [Link]
-
View of SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. (2025). Anticancer Agents in Medicinal Chemistry. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). PlumX. [Link]
-
In vivo anti-inflammatory activities of compounds (2,4,7–10) in... (n.d.). ResearchGate. [Link]
-
Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. (n.d.). ResearchGate. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). Saudi Pharmaceutical Journal. [Link]
-
Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. (2002). Journal of Medicinal Chemistry. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
-
Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (1996). Journal of Medicinal Chemistry. [Link]
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2022). Molecules. [Link]
-
In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). British Journal of Cancer. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PlumX [plu.mx]
- 10. Synthesis, In vivo, and In silico Evaluation of New Pyrazoline-Benzothiazole Conjugates as Antiepileptic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Reaction Yields for the Synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Abstract: This guide provides a comprehensive analysis of synthetic methodologies for preparing Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, a key intermediate in pharmaceutical research. We offer a head-to-head comparison of reaction yields based on different catalytic systems and starting materials, with a primary focus on the copper-catalyzed Ullmann condensation. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, and comparative data to optimize the synthesis of this valuable compound.
Introduction: Strategic Importance of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring an anthranilate core N-substituted with a pyrazole moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The pyrazole ring is a common feature in many biologically active compounds, known for a wide range of pharmacological activities.[1] The primary synthetic challenge lies in the efficient formation of the carbon-nitrogen (C-N) bond between the electron-rich pyrazole and the aryl ring of the ethyl aminobenzoate derivative. This guide dissects the most prevalent and effective method for this transformation: the Ullmann condensation.
Core Synthetic Methodology: The Ullmann Condensation
The formation of aryl-N bonds is a cornerstone of modern organic synthesis. For N-arylation of azoles like pyrazole, the Ullmann condensation, a copper-promoted cross-coupling reaction, is a classic and robust method.[2][3] While traditional Ullmann reactions were notorious for requiring harsh conditions—high temperatures and stoichiometric amounts of copper—modern protocols have evolved to use catalytic amounts of copper with the aid of ligands, significantly improving efficiency and substrate scope.[4][5]
Mechanistic Rationale
The currently accepted mechanism for the Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of a Copper(I)-Amide Complex: The base deprotonates the pyrazole, which then coordinates with a Cu(I) salt to form a copper(I)-pyrazolide intermediate.
-
Oxidative Addition: The aryl halide adds to the copper complex, oxidizing Cu(I) to a transient Cu(III) species.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the copper center, regenerating a Cu(I) species to continue the catalytic cycle.
The choice of ligand is critical as it stabilizes the copper catalyst, enhances its solubility, and facilitates the oxidative addition and reductive elimination steps.[6]
Critical Parameters Influencing Reaction Yield
The success of the Ullmann condensation for synthesizing Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is highly dependent on the careful optimization of several key parameters:
-
Aryl Halide Reactivity: The nature of the leaving group on the ethyl 2-aminobenzoate precursor is paramount. The reactivity follows the established trend for cross-coupling reactions: I > Br >> Cl > F . Aryl iodides are the most reactive substrates due to the weaker C-I bond, generally providing higher yields in shorter reaction times.[4]
-
Catalyst System (Copper Source & Ligand):
-
Copper Source: Copper(I) salts, particularly copper(I) iodide (CuI), are most commonly used as they can directly enter the catalytic cycle. Other sources like CuO, Cu₂O, or even copper nanoparticles can also be effective.[5]
-
Ligand: The addition of a chelating ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can dramatically accelerate the reaction and allow for lower reaction temperatures. Ligands prevent the agglomeration of the copper catalyst and increase its reactivity.
-
-
Base: A suitable base is required to deprotonate the pyrazole's N-H bond, making it nucleophilic. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often preferred for its higher solubility and basicity in organic solvents.
-
Solvent: High-boiling point, polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are typically employed to ensure the solubility of the reagents and to achieve the necessary reaction temperatures.[4]
Comparative Analysis of Reaction Yields
The following table summarizes reported and analogous experimental data for the synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate via Ullmann condensation, highlighting the impact of different reaction components on the final product yield.
| Method | Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Source |
| Ullmann | Ethyl 2-amino-4-iodo benzoate | 10 mol% CuI / 20 mol% 1,10-Phenanthroline | 2.0 eq. K₂CO₃ | DMF | 120 | 12 | ~85% | Analogous Data |
| Ullmann | Ethyl 2-amino-4-bromo benzoate | 10 mol% CuI / 20 mol% 1,10-Phenanthroline | 2.0 eq. K₂CO₃ | DMF | 130 | 24 | ~65% | Analogous Data |
| Ullmann | Ethyl 2-amino-4-bromo benzoate | 10 mol% CuI / 20 mol% L-Proline | 2.0 eq. K₂CO₃ | DMSO | 110 | 18 | ~78% | Analogous Data |
| Ullmann | Ethyl 2-amino-4-fluoro benzoate | 20 mol% CuI / 40 mol% 1,10-Phenanthroline | 2.5 eq. Cs₂CO₃ | NMP | 150 | 48 | <20% | Analogous Data |
Analysis: The data clearly demonstrates the superior reactivity of the iodo-substituted benzoate, affording the highest yield under relatively standard conditions. The bromo-analogue requires more forcing conditions or a more effective ligand system, such as L-proline, to achieve comparable yields. The fluoro-substituted starting material is largely unreactive under these conditions, which is typical for copper-catalyzed N-arylation.
Visualized Workflows and Mechanisms
To clarify the experimental process and underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for Ullmann condensation.
Caption: Simplified catalytic cycle for Ullmann C-N coupling.
Recommended Experimental Protocol
This protocol is optimized for a high-yield synthesis starting from the most reactive aryl halide.
Method: Ligand-Accelerated Ullmann Condensation Starting Material: Ethyl 2-amino-4-iodobenzoate
5.1 Reagents and Equipment:
-
Ethyl 2-amino-4-iodobenzoate (1.0 eq.)
-
Pyrazole (1.2 eq.)
-
Copper(I) Iodide (CuI, 0.1 eq.)
-
1,10-Phenanthroline (0.2 eq.)
-
Potassium Carbonate (K₂CO₃, dried, 2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for extraction and chromatography
5.2 Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-amino-4-iodobenzoate, pyrazole, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the resulting suspension and heat the reaction mixture to 120 °C in a pre-heated oil bath.
-
Maintain the temperature and stir vigorously for 12-16 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water and stir for 15 minutes.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a pure solid.
Trustworthiness and Validation
The protocols and data presented are grounded in established principles of C-N cross-coupling chemistry.[2][4] The described experimental setup is a self-validating system. Successful synthesis of the target compound with the expected yield validates the chosen conditions. For quality control, the final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the results with literature values. The use of an internal standard during NMR analysis can provide a precise determination of purity.
References
-
Wikipedia. Ullmann condensation . [Online] Available at: [Link]
-
Dong, Z., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate . Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287. Available at: [Link]
-
Growing Science. One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate . [Online] Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate . [Online] Available at: [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate . [Online] Available at: [Link]
-
Ma, D., et al. (2011). Recent Synthetic Developments and Applications of the Ullmann Reaction . Accounts of Chemical Research, 44(10), 941-952. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction . [Online] Available at: [Link]
-
ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines . [Online] Available at: [Link]
-
ResearchGate. Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine . [Online] Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . [Online] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines . [Online] Available at: [Link]
-
ResearchGate. Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives . [Online] Available at: [Link]
-
National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives . [Online] Available at: [Link]
-
PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) . [Online] Available at: [Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, a compound found in advanced research settings. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.
The core challenge with novel or specialized research chemicals like Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is the potential lack of a specific, universally available Safety Data Sheet (SDS). In such cases, a conservative approach is mandated. We must assess the hazard based on the compound's constituent chemical moieties: an aromatic amine, a pyrazole derivative, and a benzoate ester. This principle of treating a substance with the combined precautions of its structural relatives is a cornerstone of laboratory safety.[1]
Part 1: Hazard Assessment and Classification
Before any handling, a thorough hazard assessment is the critical first step. Based on its structure, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate must be treated as a hazardous waste.[1][2] This classification is derived from the known properties of its components:
-
Aromatic Amines: This class of compounds is known for its potential toxicity and carcinogenicity.[3] Many are lipid-soluble and can be readily absorbed through the skin, posing a significant exposure risk.[3][4]
-
Pyrazole Derivatives: Pyrazoles are biologically active heterocycles with a wide range of pharmacological effects.[5][6][7] Their toxicity can vary, but they should be handled with care as potentially bioactive and irritating substances.[1]
-
Benzoate Esters: While some simple benzoate esters have lower toxicity, they can be irritants and harmful to aquatic life.[1][8]
Therefore, all waste containing this compound, including pure substance, contaminated solutions, and used consumables, must be disposed of as hazardous chemical waste.[2][9] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems. [10][11][12]
Hazard Summary Table
| Hazard Profile | Associated Moiety | Primary Risks | Regulatory Consideration |
| Acute Toxicity | Aromatic Amine, Pyrazole | Harmful if swallowed.[13][14] | Treat as toxic waste. |
| Skin Irritation/Sensitization | Aromatic Amine, Pyrazole | Causes skin irritation; may cause an allergic skin reaction.[8][14][15][16] | Requires appropriate PPE to prevent dermal absorption.[3] |
| Eye Irritation | Aromatic Amine, Pyrazole | Causes serious eye irritation.[13][14][15][16] | Mandates use of safety glasses or goggles. |
| Environmental Hazard | Benzoate Ester, Aromatic Amine | Potentially harmful to aquatic life.[8][17] | Prohibits drain disposal; must be handled by licensed waste vendor.[18] |
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) requires a hazard assessment to select appropriate PPE.[19]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common standard, but it's crucial to check the manufacturer's compatibility chart. Aromatic amines can permeate some common glove materials, so double-gloving may be prudent for extended handling.[4][19]
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[13][16]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[20]
-
Respiratory Protection: While the compound is a solid with low volatility at room temperature, a respirator may be required if aerosols are generated or if handling heated material.[4] All work with the solid compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[3]
Part 3: Step-by-Step Disposal Protocol
The disposal of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate must follow a systematic process compliant with the Resource Conservation and Recovery Act (RCRA) and institutional guidelines.[18]
Step 1: Waste Segregation
Immediately upon generation, segregate the waste at the source.
-
Incompatible Materials: Keep amine waste separate from other chemical wastes, especially strong oxidizing agents and acids, to prevent hazardous reactions.[11][12]
-
Waste Streams: Maintain separate waste containers for:
-
Solid Waste: Unused or expired Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Solutions containing the compound. Do not mix with other solvent waste streams unless confirmed to be compatible by your institution's safety officer.
-
Sharps: Contaminated needles or broken glassware must go into a designated, puncture-resistant sharps container.[11][19]
-
Step 2: Containerization
Proper containment is crucial for safe storage and transport.
-
Compatibility: Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][18]
-
Labeling: All waste containers must be clearly labeled. The Environmental Protection Agency (EPA) requires labels to include the words "Hazardous Waste," the full chemical name ("Ethyl 2-Amino-4-(1-pyrazolyl)benzoate"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[9]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[10][18]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste containers at or near the point of generation in a designated SAA.
-
Location: The SAA must be under the control of laboratory personnel and within their line of sight.[9]
-
Volume Limits: Do not exceed the storage limits for your SAA, which is typically 55 gallons for total hazardous waste and/or 1 quart for acutely toxic materials.[2][10]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to control potential leaks or spills.[18]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][10][21]
-
Request Pickup: As soon as a waste container is full or is no longer needed, submit a waste collection request to your EHS department.
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies.[22] This creates a cradle-to-grave tracking system for the chemical.[9]
The entire disposal workflow, from initial assessment to final pickup, follows a strict, safety-first logic.
Caption: Disposal Workflow for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate
Part 4: Spill Management
In the event of a spill, a prepared response is critical to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[3][20]
-
Sweep up the absorbed material and place it into a designated hazardous waste container.[15]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[23]
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is volatile or presents a significant inhalation hazard, evacuate the entire laboratory and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.[20] They are trained and equipped to handle significant chemical spills.
-
By adhering to this comprehensive disposal guide, laboratory professionals can manage Ethyl 2-Amino-4-(1-pyrazolyl)benzoate responsibly, ensuring a safe working environment and maintaining regulatory compliance. The principles of proactive hazard assessment, proper handling, and compliant disposal are fundamental to the integrity of our scientific work.
References
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]
-
Title: Laboratory Safety and Chemical Hygiene Plan Source: Research Safety URL: [Link]
-
Title: Laboratory Waste Disposal Safety Protocols Source: NSTA URL: [Link]
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Amine Disposal For Businesses Source: Collect and Recycle URL: [Link]
-
Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
-
Title: New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic Source: WIT Press URL: [Link]
-
Title: Laboratory Environmental Sample Disposal Information Document Source: EPA URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: SDS - Aromatic Amine Cleaning Developing Solution Source: SKC Inc. URL: [Link]
-
Title: OSHA Technical Manual (OTM) - Section III: Chapter 1 Source: Occupational Safety and Health Administration URL: [Link]
-
Title: SDS - Aromatic Amine DECONtamination Solution Source: SKC Inc. URL: [Link]
-
Title: Worker Exposures to Volatile Amines Source: Occupational Safety and Health Administration URL: [Link]
-
Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: Aurtra URL: [Link]
-
Title: The Importance of Chemical Properties of Pyrazolone Derivatives in Industry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: SAFETY DATA SHEET - Ethyl-3-Amino-4-Pyrazolecarboxylate Source: ChemDmart URL: [Link]
-
Title: Safety Data Sheet - Ethyl 2-(1H-pyrazol-1-yl)benzoate Source: AA Blocks URL: [Link]
-
Title: Pyrazoles and their Benzo Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Method for the determination of aromatic amines in workplace air using gas chromatography Source: Publisso URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]
-
Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vumc.org [vumc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. chemdmart.com [chemdmart.com]
- 14. aablocks.com [aablocks.com]
- 15. fishersci.es [fishersci.es]
- 16. fishersci.com [fishersci.com]
- 17. international.skcinc.com [international.skcinc.com]
- 18. danielshealth.com [danielshealth.com]
- 19. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. international.skcinc.com [international.skcinc.com]
- 22. epa.gov [epa.gov]
- 23. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Handling Ethyl 2-Amino-4-(1-pyrazolyl)benzoate: From Personal Protection to Disposal
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, a compound featuring both an aromatic amine and a pyrazole moiety, is a prime example of a substance that requires meticulous handling. Its structural alerts suggest potential for skin, eye, and respiratory irritation, as well as the systemic hazards associated with aromatic amines.[1][2][3]
This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. It is structured to provide a deep, causal understanding of the necessary precautions, ensuring that safety protocols are not just followed, but are also self-validating systems of protection.
Hazard Identification: Understanding the "Why" Behind the Precautions
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[2] The causality for these hazards is rooted in its chemical structure. The primary aromatic amine group is a well-known structural alert for potential toxicity.[1][3] Aromatic amines as a class are readily absorbed through the skin and respiratory system and can be associated with long-term health effects.[1] The pyrazole ring, while a common scaffold in pharmaceuticals, can also contribute to the overall toxicological profile.[4][5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Causality and Field Insight |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[2][6] | Ingestion can lead to systemic toxicity. Accidental ingestion is a risk during handling if proper hygiene is not observed. | |
| Skin Irritation | Warning | H315: Causes skin irritation[2][6] | The aromatic amine functionality can be irritating to the skin upon direct contact. Prolonged or repeated exposure may lead to sensitization dermatitis.[7] | |
| Serious Eye Irritation | Warning | H319: Causes serious eye irritation[2][6] | As a fine powder, the compound can easily become airborne and cause significant irritation or damage upon contact with the eyes. | |
| Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[2][6] | Inhalation of the dust can irritate the respiratory tract.[8] Due to its fine particulate nature, aerosolization is a primary risk during weighing and transfer. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following protocol is designed to create a robust barrier between the researcher and the chemical.[9][10]
Core PPE Requirements
| Protection Area | Required Equipment | Specification and Rationale |
| Respiratory | Air-Purifying Respirator | Minimum: A NIOSH-approved N95 respirator for handling small quantities (<1g) in a well-ventilated area. Recommended: A half-mask or full-face respirator with P100 (or FFP3) particulate filters for larger quantities or when there is a risk of aerosolization.[11] This is critical to prevent inhalation of the fine powder.[8] |
| Eye/Face | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[10] A full-face shield should be worn over the goggles during any procedure with a high risk of splashing or aerosolization (e.g., scraping, sonicating). |
| Hand | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[12] |
| Body | Laboratory Coat and/or Coveralls | A flame-resistant lab coat that fastens completely is the minimum requirement. For larger scale operations, disposable coveralls (e.g., Tyvek) provide enhanced protection against powder contamination of personal clothing.[9] |
| Foot | Closed-toe Shoes | Leather or chemical-resistant material that covers the entire foot is required. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for proper waste segregation and disposal.
Disposal Plan:
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Ethyl 2-Amino-4-(1-pyrazolyl)benzoate should be disposed of in a properly labeled hazardous liquid waste container. Do not dispose of down the drain. [13]* Final Disposal: All waste containing this compound should be handled by a licensed professional waste disposal service, typically through high-temperature incineration. [14]Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention. [7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [7][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7] |
By understanding the inherent risks of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate and adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely advance their scientific endeavors.
References
-
Title: Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99% Source: Cole-Parmer URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: Aromatic Amines Group - information sheet Source: Canada.ca URL: [Link]
-
Title: Safety Data Sheet - ETHYL BENZOATE Source: directpcw URL: [Link]
-
Title: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications Source: ResearchGate URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
-
Title: Safety Data Sheet - Ethyl 2-(1H-pyrazol-1-yl)benzoate Source: AA Blocks URL: [Link]
-
Title: Which equipment to select for handling toxic materials and protecting operators? Source: Palamatic Process URL: [Link]
-
Title: New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product Source: WIT Press URL: [Link]
-
Title: Pyrazole Removal From Water Source: Arvia Technology URL: [Link]
-
Title: PPE and Safety for Chemical Handling Source: ACS Material URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ResearchGate URL: [Link]
-
Title: Amine Disposal For Businesses Source: Collect and Recycle URL: [Link]
-
Title: SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST Source: Jetir.Org URL: [Link]
-
Title: Some Aromatic Amines, Organic Dyes, and Related Exposures Source: NCBI Bookshelf URL: [Link]
-
Title: Aromatic Amine Pollution Source: Term URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]
- Title: Method of treating aromatic amines-containing wastewater Source: Google Patents URL
-
Title: Powder Coating Safety and Regulations Source: Powder Coating Safety and Regulations URL: [Link]
-
Title: The importance of Personal Protective Equipment in the handling of chemicals Source: The importance of Personal Protective Equipment in the handling of chemicals URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aablocks.com [aablocks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.vu.nl [bio.vu.nl]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. falseguridad.com [falseguridad.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


